molecular formula C6H4ClN3 B565854 4-Chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 871836-51-0

4-Chloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B565854
CAS No.: 871836-51-0
M. Wt: 153.569
InChI Key: FUXZQGSDRGDYGX-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrazolo[4,3-c]pyridine (CAS 871836-51-0) is a high-purity heterocyclic compound supplied with a minimum purity of ≥95% . This chloro-substituted pyrazolopyridine is a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery, particularly for the construction of kinase-focused compound libraries . Its molecular formula is C₆H₄ClN₃, with a molecular weight of 153.57 g/mol . The core pyrazolopyridine structure is a privileged scaffold in biomedical research due to its similarity to purine bases, making it a key motif for designing molecules that interact with biological targets like kinase enzymes . The reactive chlorine atom at the 4-position serves as a handle for further functionalization via cross-coupling reactions and nucleophilic substitutions, allowing researchers to rapidly diversify the molecule and explore structure-activity relationships (SAR) . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for direct human use. Please refer to the Safety Data Sheet (SDS) for proper handling instructions. The compound has the GHS Signal Word "Warning" and Hazard Statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-4-3-9-10-5(4)1-2-8-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXZQGSDRGDYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676507
Record name 4-Chloro-1H-pyrazolo[4,3-c]pyridine
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Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871836-51-0
Record name 4-Chloro-1H-pyrazolo[4,3-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1H-pyrazolo[4,3-c]pyridine
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Foundational & Exploratory

Synthesis of 4-Chloro-1H-pyrazolo[4,3-c]pyridine from Pyridine Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Chloro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of interest in medicinal chemistry, starting from readily available pyridine precursors. The document outlines a multi-step synthesis, including detailed experimental protocols, tabulated quantitative data where available, and visualizations of the synthetic pathway.

Synthetic Strategy Overview

The synthesis of this compound from pyridine can be achieved through a three-stage process. The initial step involves the chlorination of a pyridine derivative to introduce the chlorine atom at the 4-position. Subsequently, a formyl group is introduced at the 3-position to yield the key intermediate, 4-chloropyridine-3-carbaldehyde. Finally, the pyrazole ring is constructed via cyclocondensation of this intermediate with hydrazine.

Synthesis_Overview Pyridine Pyridine Precursor Chloropyridine 4-Chloropyridine Derivative Pyridine->Chloropyridine Chlorination Formylpyridine 4-Chloro-3-formylpyridine Chloropyridine->Formylpyridine Formylation Target This compound Formylpyridine->Target Cyclocondensation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each key transformation in the synthetic route.

Stage 1: Synthesis of 4-Chloropyridine

The direct chlorination of pyridine at the 4-position can be challenging due to the electronic nature of the pyridine ring. A common strategy involves the preparation of an N-oxide or a pyridinium salt to activate the 4-position towards nucleophilic substitution. An alternative and more direct approach involves the high-temperature reaction with chlorinating agents.

Method 1: Chlorination using Phosphorus Pentachloride

This method involves the reaction of pyridine with phosphorus pentachloride.

  • Experimental Protocol: In a reaction vessel equipped with a reflux condenser and a stirring mechanism, anhydrous pyridine is reacted with phosphorus pentachloride. The mixture is heated to a temperature of 70-75°C for 5 hours. After cooling, the reaction mixture is carefully quenched with ice water and then neutralized with a suitable base (e.g., sodium carbonate solution). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-chloropyridine. Further purification can be achieved by distillation.

Reagent/SolventMolar Ratio/ConcentrationTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Pyridine1 equivalent70-755~70>95 (HPLC)
Phosphorus Pentachloride1-1.5 equivalents
DichloromethaneSolvent

This data is representative and may vary based on specific reaction conditions and scale.

Stage 2: Synthesis of 4-Chloropyridine-3-carbaldehyde

The introduction of a formyl group at the 3-position of 4-chloropyridine can be achieved via a Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide derivative like N,N-dimethylformamide (DMF).

  • Experimental Protocol: To a cooled (0-5°C) solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane), phosphorus oxychloride (POCl₃) is added dropwise while maintaining the temperature. The mixture is stirred for a period to allow for the formation of the Vilsmeier reagent. 4-Chloropyridine is then added to the reaction mixture, and the temperature is gradually raised and maintained at reflux for several hours. Upon completion, the reaction is quenched by pouring it onto crushed ice and neutralizing with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.

Reagent/SolventMolar Ratio/ConcentrationTemperature (°C)Reaction Time (h)Yield (%)
4-Chloropyridine1 equivalent0 to reflux4-8Moderate to Good
POCl₃1.5-2 equivalents
DMFSolvent and Reagent

Yields for this reaction can vary significantly depending on the substrate and specific conditions.

Stage 3: Synthesis of this compound

The final step involves the construction of the pyrazole ring through the reaction of 4-chloropyridine-3-carbaldehyde with hydrazine. This is a classic cyclocondensation reaction.

  • Experimental Protocol: 4-Chloropyridine-3-carbaldehyde is dissolved in a suitable solvent such as ethanol or acetic acid. To this solution, hydrazine hydrate is added, and the mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford this compound.

Reagent/SolventMolar Ratio/ConcentrationTemperature (°C)Reaction Time (h)Yield (%)
4-Chloropyridine-3-carbaldehyde1 equivalentReflux2-6Good to Excellent
Hydrazine Hydrate1.1-1.5 equivalents
Ethanol or Acetic AcidSolvent

Yields are generally high for this type of cyclization.

Visualized Synthetic Pathway and Logic

The following diagram illustrates the detailed chemical transformations from the pyridine precursor to the final product.

Detailed_Synthesis cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Formylation cluster_2 Stage 3: Cyclocondensation Pyridine Pyridine Chloropyridine 4-Chloropyridine Pyridine->Chloropyridine PCl₅, 70-75°C Formylpyridine 4-Chloropyridine-3-carbaldehyde Chloropyridine->Formylpyridine POCl₃, DMF (Vilsmeier-Haack) Chloropyridine_ref 4-Chloropyridine Target This compound Formylpyridine->Target NH₂NH₂·H₂O, EtOH, Reflux Formylpyridine_ref 4-Chloropyridine-3-carbaldehyde

Caption: Detailed three-stage synthesis of this compound.

Physicochemical Properties of 4-Chloro-1H-pyrazolo[4,3-c]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrazolopyridine scaffold, it serves as a crucial building block for the synthesis of a variety of biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and formulation to pharmacokinetic and pharmacodynamic profiles of its derivatives.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide presents a combination of computational predictions and established, generalized experimental protocols that can be applied for the empirical determination of these key parameters.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound dictate its behavior in various chemical and biological systems. For this compound, a combination of computational data has been aggregated to provide an initial characterization.

General and Computational Data

The following tables summarize the general and computationally predicted physicochemical properties for this compound. It is critical to note that these values are theoretical and await experimental verification.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄ClN₃ChemScene[1]
Molecular Weight 153.57 g/mol ChemScene[1]
CAS Number 871836-51-0ChemScene[1]
Appearance Solid (predicted)Sigma-Aldrich

Table 2: Computationally Predicted Physicochemical Properties

PropertyPredicted ValueDescription
Topological Polar Surface Area (TPSA) 41.57 ŲTPSA is a descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration.
LogP (Octanol-Water Partition Coefficient) 1.6113LogP is a measure of lipophilicity, which influences a compound's solubility, absorption, and distribution.
Hydrogen Bond Acceptors 2The number of atoms that can accept a hydrogen bond.
Hydrogen Bond Donors 1The number of atoms that can donate a hydrogen bond.
Rotatable Bonds 0The number of bonds that can rotate freely, which influences conformational flexibility.

Note: The computational data is sourced from chemical supplier databases and has not been experimentally validated.

Experimental Protocols for Physicochemical Characterization

Melting Point Determination

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Methodology: Capillary Melting Point Method using a Mel-Temp Apparatus

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of a Mel-Temp apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (1-2 °C per minute) for an accurate determination.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point.

  • Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Boiling Point Determination

As this compound is a solid at room temperature, its boiling point will be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Micro Boiling Point Determination

  • Sample Preparation: A small amount of the compound is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample.

  • Heating: The assembly is heated in a suitable heating bath (e.g., silicone oil bath).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

  • Pressure Recording: The atmospheric pressure at the time of the experiment must be recorded. For more accurate results, the determination should be performed under vacuum, and the pressure recorded accordingly.

pKa Determination

The pKa value(s) will indicate the ionization state of the molecule at different pH values, which is crucial for understanding its solubility and biological interactions. The presence of nitrogen atoms in the heterocyclic rings suggests that this compound will have basic pKa values.

Methodology: UV-Metric Titration

  • Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted in a series of aqueous buffers of known pH.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of the compound is recorded for each pH solution.

  • Data Analysis: Changes in the absorbance at specific wavelengths are plotted against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value. This method is highly sensitive and requires only a small amount of sample.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation.

Methodology: Shake-Flask Method (Thermodynamic Solubility)

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Result: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Visualization of Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel heterocyclic compound like this compound.

G Workflow for Physicochemical Characterization of a New Chemical Entity cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Advanced Characterization cluster_3 Data Analysis and Reporting Sample Sample Receipt and Purity Analysis (LC-MS, NMR) Structure Structure Confirmation Sample->Structure MeltingPoint Melting Point Structure->MeltingPoint BoilingPoint Boiling Point Structure->BoilingPoint pKa pKa Determination Structure->pKa Solubility Aqueous Solubility Structure->Solubility LogP LogP Determination Structure->LogP Stability Chemical Stability (pH, light, temp) MeltingPoint->Stability SolidState Solid-State Characterization (XRPD, DSC) MeltingPoint->SolidState BoilingPoint->Stability BoilingPoint->SolidState pKa->Stability pKa->SolidState Solubility->Stability Solubility->SolidState LogP->Stability LogP->SolidState DataCompilation Data Compilation and Analysis Stability->DataCompilation SolidState->DataCompilation Report Final Physicochemical Profile Report DataCompilation->Report

Physicochemical Characterization Workflow

Conclusion

This technical guide has summarized the currently available computational data for the physicochemical properties of this compound and provided detailed, standardized experimental protocols for their empirical determination. The presented workflow for physicochemical characterization offers a systematic approach for researchers and drug development professionals to generate a comprehensive data package for this and other novel chemical entities. The generation of robust experimental data for these fundamental properties is a critical step in advancing the development of new therapeutics based on the pyrazolopyridine scaffold.

References

4-Chloro-1H-pyrazolo[4,3-c]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 871836-51-0

This technical guide provides a comprehensive overview of 4-Chloro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical properties, potential suppliers, a detailed synthesis protocol, and its role as a kinase inhibitor, likely targeting the Ras/Raf/MEK/ERK signaling pathway.

Compound Identification and Properties

This compound is a substituted pyrazolopyridine, a class of compounds recognized for their diverse biological activities. Its core structure is a bioisostere of purine, making it a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.

PropertyValue
CAS Number 871836-51-0
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Appearance Solid
InChI Key FUXZQGSDRGDYGX-UHFFFAOYSA-N
SMILES Clc1nccc2[nH]ncc12

Commercial Suppliers

This compound is available from various chemical suppliers catering to the research and development community. Purity levels and available quantities may vary.

SupplierWebsite
ChemScene--INVALID-LINK--
Sigma-Aldrich--INVALID-LINK--

Synthesis Methodology

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented, a plausible and detailed synthetic route can be constructed based on established methods for the synthesis of related pyrazolopyridine derivatives. The following protocol is a representative example.

Experimental Protocol: Synthesis of this compound

This procedure involves a multi-step synthesis starting from a suitable pyridine precursor.

Materials and Reagents:

  • Pyridine

  • Chlorinating agent (e.g., Phosphorus oxychloride (POCl₃), Sulfuryl chloride (SO₂Cl₂))

  • Hydrazine hydrate

  • Appropriate solvents (e.g., Dichloromethane (DCM), Ethanol, Toluene)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, rotary evaporator, etc.)

Procedure:

Step 1: Chlorination of Pyridine

  • To a solution of pyridine in an appropriate solvent (e.g., dichloromethane), add the chlorinating agent (e.g., phosphorus oxychloride) dropwise at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture at room temperature or elevated temperature for a specified period until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction by carefully adding it to a cold saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chlorinated pyridine intermediate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Formation of the Pyrazole Ring

  • Dissolve the chlorinated pyridine intermediate in a suitable solvent (e.g., ethanol or toluene).

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by recrystallization or column chromatography on silica gel to yield the final product.

Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and purification methods may need to be optimized for best results. Appropriate safety precautions should be taken when handling all chemicals.

Biological Activity and Signaling Pathway

Pyrazolopyridine derivatives are widely recognized as potent kinase inhibitors.[1] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2] The structural similarity of the pyrazolopyridine core to adenine allows these compounds to competitively bind to the ATP-binding site of kinases, thereby inhibiting their activity.[1]

While the specific kinase targets of this compound are not definitively established in the public domain, compounds with this scaffold are known to inhibit kinases within the Ras/Raf/MEK/ERK signaling pathway .[3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[4][5][6]

Logical Relationship: Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Start Pyridine Chlorination Chlorination (e.g., POCl₃) Start->Chlorination Intermediate Chlorinated Pyridine Intermediate Chlorination->Intermediate Cyclization Ring Formation with Hydrazine Intermediate->Cyclization Purification Purification (Chromatography/ Recrystallization) Cyclization->Purification Final_Product This compound Purification->Final_Product

Caption: General synthetic workflow for this compound.

Signaling Pathway: Inhibition of the Ras/Raf/MEK/ERK Pathway

The diagram below depicts a simplified representation of the Ras/Raf/MEK/ERK signaling cascade and the likely point of inhibition by a pyrazolopyridine-based kinase inhibitor such as this compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation & Activation Gene_Expression Cell Proliferation, Survival, etc. Transcription_Factors->Gene_Expression Regulation Inhibitor This compound (Kinase Inhibitor) Inhibitor->Raf Inhibition

Caption: Inhibition of the Ras/Raf/MEK/ERK signaling pathway.

Conclusion

This compound is a valuable building block for the development of novel therapeutics, particularly kinase inhibitors. This guide provides essential information for researchers, including its chemical identity, commercial availability, a detailed synthesis protocol, and its potential mechanism of action within the Ras/Raf/MEK/ERK signaling pathway. Further investigation into the specific kinase targets and biological effects of this compound is warranted to fully elucidate its therapeutic potential.

References

The Versatile Heterocycle: A Technical Guide to 4-Chloro-1H-pyrazolo[4,3-c]pyridine as a Medicinal Chemistry Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1H-pyrazolo[4,3-c]pyridine is a privileged heterocyclic scaffold of significant interest in modern medicinal chemistry. Its structural resemblance to the purine nucleobase makes it an ideal bioisostere, capable of interacting with a wide array of biological targets, particularly the ATP-binding sites of kinases. The presence of a reactive chlorine atom at the 4-position provides a versatile handle for synthetic elaboration, allowing for the facile introduction of diverse functionalities through various cross-coupling and nucleophilic substitution reactions. This strategic positioning enables the exploration of chemical space and the optimization of lead compounds in drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its utility in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 871836-51-0[1]
Molecular Formula C₆H₄ClN₃[1]
Molecular Weight 153.57 g/mol [1]
Appearance Solid[2]
SMILES Clc1nccc2[nH]ncc12[2]
InChI Key FUXZQGSDRGDYGX-UHFFFAOYSA-N[2]

Synthesis of the Core Scaffold

The synthesis of the this compound core is a critical first step for its utilization as a building block. A common and effective strategy involves a two-step process: the construction of the pyrazolopyridinone ring system followed by chlorination.

Experimental Protocol: Synthesis of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one

A plausible synthetic route to the precursor 1H-pyrazolo[4,3-c]pyridin-4(5H)-one, a key intermediate, can be adapted from established procedures for related pyrazolopyridine isomers. This typically involves the cyclization of a suitably substituted pyrazole derivative.

Materials:

  • 3-carboxy-4-carboxamidopyrazole

  • Polyphosphoric acid (PPA)

Procedure:

  • A mixture of 3-carboxy-4-carboxamidopyrazole and an excess of polyphosphoric acid is heated at 150-180 °C for 2-4 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

Experimental Protocol: Chlorination to this compound

The conversion of the pyrazolopyridinone to the target chloro derivative is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

Materials:

  • 1H-pyrazolo[4,3-c]pyridin-4(5H)-one

  • Phosphorus oxychloride (POCl₃)[3]

  • Pyridine (catalytic amount)

  • Toluene or another high-boiling point solvent

Procedure:

  • A suspension of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one in toluene is treated with an excess of phosphorus oxychloride (3-5 equivalents) and a catalytic amount of pyridine.

  • The reaction mixture is heated to reflux (110-120 °C) for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.[3]

  • The reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully quenched by slow addition to ice-water.

  • The aqueous layer is neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Synthesis_of_4_Chloro_1H_pyrazolopyridine cluster_synthesis Synthesis Workflow start 3-carboxy-4- carboxamidopyrazole intermediate 1H-pyrazolo[4,3-c]pyridin-4(5H)-one start->intermediate  Polyphosphoric Acid,  150-180 °C product 4-Chloro-1H- pyrazolo[4,3-c]pyridine intermediate->product  POCl3, Pyridine (cat.),  Reflux Derivatization_Reactions cluster_derivatization Key Derivatization Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Ar-B(OH)2 Pd Catalyst Base start->suzuki_reagents buchwald_reagents R1R2NH Pd Catalyst, Ligand Base start->buchwald_reagents suzuki_product 4-Aryl-1H-pyrazolo[4,3-c]pyridine suzuki_reagents->suzuki_product buchwald_product 4-(Amino)-1H-pyrazolo[4,3-c]pyridine buchwald_reagents->buchwald_product MAPK_Pathway cluster_mapk MAPK/ERK Signaling Pathway RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (c-Fos, c-Jun, c-Myc) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->ERK Inhibition FAK_Pathway cluster_fak FAK Signaling Pathway Integrin Integrin FAK FAK Integrin->FAK Activation ECM Extracellular Matrix (ECM) ECM->Integrin Src Src FAK->Src Downstream Downstream Effectors (p130Cas, Paxillin, Grb2) FAK->Downstream Src->FAK Phosphorylation Actin Actin Cytoskeleton Remodeling Downstream->Actin CellFunctions Cell Migration, Adhesion, Proliferation Actin->CellFunctions Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->FAK Inhibition

References

Spectroscopic Profile of 4-Chloro-1H-pyrazolo[4,3-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: 4-chloro-1H-pyrazolo[4,3-c]pyridine

  • Molecular Formula: C₆H₄ClN₃[1][2]

  • Molecular Weight: 153.57 g/mol [1][2]

  • CAS Number: 871836-51-0[1][2]

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. It is important to note that without experimental verification, these are predicted values based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (N-H)13.0 - 14.0broad singlet-
H-38.0 - 8.2singlet-
H-67.8 - 8.0doublet5.0 - 6.0
H-77.2 - 7.4doublet5.0 - 6.0

Predicted in a non-polar solvent like CDCl₃ or DMSO-d₆. The N-H proton is exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)
C-3135 - 140
C-4145 - 150
C-6128 - 132
C-7115 - 120
C-7a140 - 145
C-3a120 - 125

Predicted in a non-polar solvent like CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Spectroscopic Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3200Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C=N Stretch1620 - 1650Medium to Strong
C=C Stretch (Aromatic)1550 - 1600Medium to Strong
C-Cl Stretch700 - 800Strong
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/z RatioRelative AbundanceNotes
[M]⁺153~100%Molecular ion with ³⁵Cl isotope
[M+2]⁺155~33%Molecular ion with ³⁷Cl isotope
[M-Cl]⁺118VariableFragment ion after loss of chlorine
[M-HCN]⁺126VariableFragment ion after loss of hydrogen cyanide

Experimental Workflow and Methodologies

The acquisition of high-quality spectroscopic data is fundamental for the unambiguous identification and characterization of a compound. The following diagram and protocols outline the standard procedures.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Data Acquisition cluster_processing Data Processing & Interpretation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent (e.g., MeOH) Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (e.g., ESI-MS) Prep_MS->MS Proc_NMR Process FID (FT, Phasing, Baseline Correction) NMR->Proc_NMR Proc_IR Process Interferogram (FT, Baseline Correction) IR->Proc_IR Proc_MS Analyze Mass Spectrum (Peak Identification) MS->Proc_MS Interpret Structural Elucidation & Data Correlation Proc_NMR->Interpret Proc_IR->Interpret Proc_MS->Interpret

General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

    • Typical acquisition parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • A sufficient number of scans (typically 8-16) should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum should be acquired on the same instrument.

    • A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required. A relaxation delay of 2-5 seconds is appropriate.

  • Data Processing:

    • The raw Free Induction Decay (FID) data is processed using a Fourier transform.

    • Phase and baseline corrections are applied to the resulting spectrum to ensure accurate peak integration and chemical shift determination.

    • The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry a small amount (1-2 mg) of this compound and approximately 100-200 mg of spectroscopic grade potassium bromide (KBr).

    • Grind the sample and KBr together in an agate mortar and pestle to a very fine, homogenous powder.

    • Place a portion of the mixture into a pellet-forming die and press under high pressure (several tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Average a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

    • The solution should be filtered if any particulate matter is present.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through an LC system.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal for the molecular ion.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and the [M+2]⁺ peak, which is characteristic of a chlorine-containing compound due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

    • Identify any significant fragment ions and propose potential fragmentation pathways to support the structural assignment.

This guide provides a framework for the spectroscopic analysis of this compound. For definitive characterization, it is imperative that experimental data be acquired and interpreted by qualified analytical scientists.

References

Unlocking New Therapeutic Avenues: An In-depth Technical Guide to the Potential Therapeutic Targets of Pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the promising therapeutic potential of pyrazolo[4,3-c]pyridine derivatives. This privileged scaffold, a bioisostere of purine, has emerged as a versatile platform for the development of novel inhibitors targeting a range of enzymes and protein-protein interactions implicated in various pathologies, including cancer, inflammation, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of current research, quantitative biological data, experimental methodologies, and visualization of key signaling pathways.

Executive Summary

The pyrazolo[4,3-c]pyridine core is a key pharmacophore that has demonstrated significant activity across multiple therapeutic areas. Its structural similarity to endogenous purines allows for effective interaction with ATP-binding sites of various kinases, making it a valuable starting point for the design of potent and selective inhibitors. Furthermore, modifications to the core structure have yielded compounds with activity against other important targets such as carbonic anhydrases and have even led to the discovery of first-in-class inhibitors of protein-protein interactions. This guide consolidates the current knowledge on these derivatives, presenting their therapeutic targets, biological activities, and the underlying mechanisms of action.

Anticancer Activity

Pyrazolo[4,3-c]pyridine derivatives have shown significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. The pyrazolopyridine scaffold, in general, is a well-established hinge-binding motif for kinase inhibitors.[1]

Kinase Inhibition

While much of the research on pyrazolopyridine kinase inhibitors has focused on isomers like pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine, the pyrazolo[4,3-c]pyridine scaffold has also been investigated. Studies on related pyrazole-containing compounds have demonstrated inhibition of key oncogenic kinases. For instance, pyrazolo[4,3-f]quinoline derivatives have been identified as potent inhibitors of haspin kinase, with IC50 values in the low micromolar range.[2]

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anticancer_pathway cluster_growth_factor Growth Factor Signaling cluster_downstream Downstream Signaling cluster_cell_cycle Cell Cycle Progression Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K ERK ERK Receptor Tyrosine Kinase->ERK AKT AKT PI3K->AKT CDKs CDKs AKT->CDKs Survival Survival AKT->Survival ERK->CDKs Cell Cycle Progression Cell Cycle Progression CDKs->Cell Cycle Progression Proliferation Proliferation Cell Cycle Progression->Proliferation Pyrazolo[4,3-c]pyridine\nDerivatives Pyrazolo[4,3-c]pyridine Derivatives Pyrazolo[4,3-c]pyridine\nDerivatives->PI3K Inhibition Pyrazolo[4,3-c]pyridine\nDerivatives->ERK Inhibition Pyrazolo[4,3-c]pyridine\nDerivatives->CDKs Inhibition

Caption: Putative anticancer mechanism of pyrazolo[4,3-c]pyridine derivatives via kinase inhibition.

Antiproliferative Activity

Novel pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Certain derivatives have demonstrated potent activity against breast (MCF7), liver (HepG2), and colon (HCT116) cancer cell lines, with IC50 values in the low microgram per milliliter range.[2]

CompoundCell LineIC50 (µg/mL)Reference
Derivative 41 MCF71.937[2]
HepG23.695[2]
Derivative 42 HCT1162.914[2]
Doxorubicin MCF74.162[2]
HepG23.832[2]
HCT1163.676[2]

Anti-inflammatory Activity

The pyrazolopyridine scaffold is also a promising framework for the development of anti-inflammatory agents. Research on structurally related pyrazolo[4,3-c]quinoline derivatives has shed light on their potential to modulate key inflammatory pathways.

Inhibition of iNOS and COX-2

Inflammation is a complex biological response, and the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key mediators. Overproduction of nitric oxide (NO) by iNOS and prostaglandins by COX-2 contributes to the inflammatory state. Pyrazolo[4,3-c]quinoline derivatives have been shown to inhibit LPS-induced NO production in RAW 264.7 macrophage cells, with some compounds exhibiting IC50 values in the sub-micromolar range.[3][4] This inhibitory effect is linked to the downregulation of iNOS and COX-2 protein expression.[3][4]

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anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Signaling NF-κB Signaling TLR4->NF-κB Signaling iNOS iNOS NF-κB Signaling->iNOS COX-2 COX-2 NF-κB Signaling->COX-2 NO NO iNOS->NO Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Pyrazolo[4,3-c]pyridine\nDerivatives Pyrazolo[4,3-c]pyridine Derivatives Pyrazolo[4,3-c]pyridine\nDerivatives->iNOS Inhibition Pyrazolo[4,3-c]pyridine\nDerivatives->COX-2 Inhibition

Caption: Anti-inflammatory mechanism of pyrazolo[4,3-c]pyridine derivatives.

CompoundAssayIC50 (µM)Reference
2a LPS-induced NO production in RAW 264.7 cells0.39[3]
2i LPS-induced NO production in RAW 264.7 cells~ equal to 1400W[3][4]
2m LPS-induced NO production in RAW 264.7 cells~ equal to 1400W[3][4]

Carbonic Anhydrase Inhibition

A series of pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and identified as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[5]

Inhibition of Human CA Isoforms

These derivatives have shown inhibitory activity against several human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the transmembrane tumor-associated hCA IX and XII.[5] Notably, some compounds exhibited greater potency against hCA I than the standard reference drug acetazolamide (AAZ).[5]

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
1f 58.8---[5]
1g 66.8---[5]
1k 88.3--34.5 - 713.6[5]
AAZ 250--5.7[5]

Note: '-' indicates data not specified in the provided search results.

Trypanocidal Activity via PEX14-PEX5 Inhibition

In a novel and exciting application, pyrazolo[4,3-c]pyridine derivatives have been identified as the first inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), demonstrating potent trypanocidal activity.[6][7] This PPI is essential for protein import into glycosomes, which are organelles critical for the metabolism and survival of Trypanosoma parasites, the causative agents of devastating diseases like sleeping sickness and Chagas disease.[6][8]

Disruption of a Critical Protein-Protein Interaction

A structure-based drug discovery approach led to the development of pyrazolo[4,3-c]pyridine derivatives that effectively disrupt the PEX14-PEX5 complex.[6] This disruption leads to the mislocalization of glycosomal enzymes, which is fatal to the parasite.[8] The lead compound, 1 , showed a dissociation constant (KD) of 163 µM in an NMR assay and disrupted the PEX5-TbPEX14 interaction with an EC50 of 265 µM in an AlphaScreen assay.[9] Further optimization led to compounds with significantly improved potency.[6]

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pex14_pex5_workflow Glycosomal Matrix Proteins\n(with PTS1 signal) Glycosomal Matrix Proteins (with PTS1 signal) PEX5 PEX5 Glycosomal Matrix Proteins\n(with PTS1 signal)->PEX5 PEX14 PEX14 PEX5->PEX14 Binding Protein Import Protein Import PEX14->Protein Import facilitates Glycosome Glycosome Parasite Viability Parasite Viability Glycosome->Parasite Viability Essential for Protein Import->Glycosome Pyrazolo[4,3-c]pyridine\nDerivatives Pyrazolo[4,3-c]pyridine Derivatives Pyrazolo[4,3-c]pyridine\nDerivatives->PEX14 Inhibition of PEX5 binding

Caption: Mechanism of trypanocidal activity via PEX14-PEX5 PPI inhibition.

CompoundTbPEX14-PEX5 PPI Inhibition (AlphaScreen) EC50 (µM)T. brucei Trypanocidal Activity EC50 (µM)Reference
1 265-[9]
4 --[6]
13 5-fold lower than 1-[6]
14 8-fold lower than 4-[6]
29 Superior to 13 and 20-[6]

Note: '-' indicates data not specified in the provided search results. The table reflects relative improvements in potency as described in the source.

Experimental Protocols

General Synthesis of Pyrazolo[4,3-c]pyridines

A common synthetic route to the pyrazolo[4,3-c]pyridine scaffold involves the condensation of a substituted 3-aminopyrazole with a suitable dicarbonyl compound or its equivalent, followed by cyclization. For example, 4-Methyl-1H-pyrazolo[4,3-c]pyridine can be synthesized via a nucleophilic aromatic substitution followed by an intramolecular cyclization reaction between 3-amino-4-methylpyrazole and 2-chloropyridine.[10]

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synthesis_workflow 3-Amino-4-methylpyrazole 3-Amino-4-methylpyrazole Reaction Mixture Reaction Mixture 3-Amino-4-methylpyrazole->Reaction Mixture 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine->Reaction Mixture Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Reaction Mixture->Nucleophilic Aromatic Substitution Intramolecular Cyclization Intramolecular Cyclization Nucleophilic Aromatic Substitution->Intramolecular Cyclization Purification Purification Intramolecular Cyclization->Purification 4-Methyl-1H-pyrazolo[4,3-c]pyridine 4-Methyl-1H-pyrazolo[4,3-c]pyridine Purification->4-Methyl-1H-pyrazolo[4,3-c]pyridine

Caption: General workflow for the synthesis of a pyrazolo[4,3-c]pyridine derivative.

Materials:

  • 3-amino-4-methylpyrazole

  • 2-chloropyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-amino-4-methylpyrazole in anhydrous DMF, add anhydrous potassium carbonate.

  • Add 2-chloropyridine to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a set period.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-Methyl-1H-pyrazolo[4,3-c]pyridine.[10]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

The inhibitory activity of pyrazolo[4,3-c]pyridine sulfonamides against various CA isoforms is determined using a stopped-flow instrument to measure the CO2 hydration reaction.[5]

Principle: This assay measures the enzyme's ability to catalyze the hydration of CO2. The reaction is monitored by observing the change in pH using a colorimetric indicator. The initial rates of the reaction are measured in the presence and absence of the inhibitor to determine the inhibition constant (Ki).

General Protocol:

  • Prepare a buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol).

  • Equilibrate the buffer to the desired temperature (e.g., 25 °C).

  • Add a known concentration of the purified CA isoenzyme to the buffer.

  • Prepare a range of concentrations of the pyrazolo[4,3-c]pyridine sulfonamide inhibitor.

  • Initiate the reaction by rapidly mixing the enzyme/inhibitor solution with a CO2-saturated solution in the stopped-flow instrument.

  • Monitor the change in absorbance of the pH indicator over time.

  • Calculate the initial reaction rates from the linear portion of the progress curves.

  • Determine the Ki values by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).[11][12]

Conclusion and Future Directions

The pyrazolo[4,3-c]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and anti-trypanosomal effects. The ability to target diverse molecular entities, from well-established enzyme families like kinases and carbonic anhydrases to novel targets such as protein-protein interactions, highlights the significant potential of this heterocyclic system.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives for their respective targets.

  • Pharmacokinetic profiling: To assess the drug-like properties of the most promising compounds.

  • In vivo efficacy studies: To validate the therapeutic potential of these compounds in relevant animal models.

  • Exploration of new therapeutic areas: The versatility of the scaffold suggests that pyrazolo[4,3-c]pyridine derivatives may have applications in other diseases, such as neurodegenerative and metabolic disorders.

The continued exploration of the chemical space around the pyrazolo[4,3-c]pyridine core is expected to yield new and improved drug candidates with the potential to address significant unmet medical needs.

References

An In-depth Technical Guide to the Reactivity of the C-Cl Bond in 4-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-chlorine (C-Cl) bond in 4-Chloro-1H-pyrazolo[4,3-c]pyridine. This heterocyclic scaffold is of significant interest in medicinal chemistry, and understanding the reactivity of the C-Cl bond is crucial for the synthesis of novel derivatives with potential therapeutic applications. This document details key reactions, presents quantitative data in structured tables, provides experimental protocols for pivotal transformations, and visualizes reaction pathways and workflows.

Introduction

The this compound core is a key building block in the development of various biologically active molecules. The pyrazolo[4,3-c]pyridine scaffold itself is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The chlorine atom at the C-4 position serves as a versatile handle for introducing a wide range of substituents through various chemical transformations. The electron-deficient nature of the pyridine ring, further influenced by the fused pyrazole ring, activates the C-Cl bond towards nucleophilic attack and metal-catalyzed cross-coupling reactions.

Reactivity of the C-Cl Bond

The primary modes of reactivity for the C-Cl bond in this compound are Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Nucleophilic Aromatic Substitution (SNAr)

The C-4 position of the pyrazolo[4,3-c]pyridine ring system is susceptible to nucleophilic aromatic substitution. This is due to the electron-withdrawing effect of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion.

Reaction Scheme:

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

Nucleophile (Nu-H)Reagents and ConditionsProductYield (%)Reference
R-NH₂ (Amines)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, NMP), Heat4-Amino-1H-pyrazolo[4,3-c]pyridine derivativesVariesInferred from general principles of SNAr on similar heterocycles.
R-OH (Alcohols/Phenols)Strong Base (e.g., NaH, KOtBu), Solvent (e.g., THF, Dioxane)4-Alkoxy/Aryloxy-1H-pyrazolo[4,3-c]pyridine derivativesVariesInferred from general principles of SNAr on similar heterocycles.
R-SH (Thiols)Base (e.g., K₂CO₃), Solvent (e.g., DMF)4-Thioether-1H-pyrazolo[4,3-c]pyridine derivativesVariesInferred from general principles of SNAr on similar heterocycles.
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the C-Cl bond of this compound is a suitable electrophilic partner for these transformations.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrazolopyridine core and various aryl or heteroaryl groups. This reaction typically involves a palladium catalyst, a phosphine ligand, and a base.

Reaction Scheme:

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

Aryl/Heteroaryl Boronic Acid/EsterCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Ar-B(OH)₂Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, or RuPhosK₂CO₃ or K₃PO₄Dioxane/H₂O or Toluene/H₂O80-120VariesBased on general protocols for related heterocycles.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C-4 position. This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.

Reaction Scheme:

Table 3: Typical Conditions for Buchwald-Hartwig Amination

Amine (R¹R²NH)CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Primary/Secondary AminesPd(OAc)₂ or Pd₂(dba)₃BINAP, Xantphos, or DavePhosNaOtBu or K₃PO₄Toluene or Dioxane80-110VariesBased on general protocols for related heterocycles.

Experimental Protocols

While specific experimental protocols for this compound are not abundantly available in the literature, the following are representative procedures adapted from reactions on analogous heterocyclic systems. Researchers should consider these as starting points for optimization.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) is added the desired amine (1.2-2.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq). The reaction mixture is heated to 80-150 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling

In a microwave vial or Schlenk tube, this compound (1.0 eq), the corresponding aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-10 mol%) or Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, 4-20 mol%), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq) are combined. A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water (e.g., 4:1 v/v), is added. The vessel is sealed and heated to 80-120 °C (conventional heating) or up to 150 °C (microwave irradiation) until the reaction is complete. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography.

General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction vessel is charged with this compound (1.0 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.2-2.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The desired amine (1.1-1.5 eq) and an anhydrous solvent (e.g., toluene, dioxane) are then added. The mixture is heated to 80-110 °C with stirring until the starting material is consumed. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key reactions and a general experimental workflow for the derivatization of this compound.

Reactivity_Pathways cluster_SnAr Nucleophilic Aromatic Substitution cluster_Coupling Palladium-Catalyzed Cross-Coupling This compound This compound Amines (R-NH2) Amines (R-NH2) This compound->Amines (R-NH2) Base, Heat Alkoxides (R-O-) Alkoxides (R-O-) This compound->Alkoxides (R-O-) Strong Base Suzuki-Miyaura (Ar-B(OH)2) Suzuki-Miyaura (Ar-B(OH)2) This compound->Suzuki-Miyaura (Ar-B(OH)2) Pd catalyst, Ligand, Base Buchwald-Hartwig (R1R2NH) Buchwald-Hartwig (R1R2NH) This compound->Buchwald-Hartwig (R1R2NH) Pd catalyst, Ligand, Base 4-Substituted Products 4-Substituted Products Amines (R-NH2)->4-Substituted Products Alkoxides (R-O-)->4-Substituted Products 4-Aryl/Amino Products 4-Aryl/Amino Products Suzuki-Miyaura (Ar-B(OH)2)->4-Aryl/Amino Products Buchwald-Hartwig (R1R2NH)->4-Aryl/Amino Products Experimental_Workflow start Start: this compound reaction_setup Reaction Setup: - Add Reagents - Add Catalyst/Ligand/Base - Add Solvent start->reaction_setup reaction_conditions Reaction Conditions: - Inert Atmosphere - Heating (Conventional or Microwave) reaction_setup->reaction_conditions monitoring Reaction Monitoring: - TLC or LC-MS reaction_conditions->monitoring workup Workup: - Quenching - Extraction - Washing monitoring->workup Reaction Complete purification Purification: - Column Chromatography workup->purification analysis Analysis: - NMR, MS, etc. purification->analysis product Final Product analysis->product

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-1H-pyrazolo[4,3-c]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known qualitative solubility and potential stability characteristics of 4-Chloro-1H-pyrazolo[4,3-c]pyridine. As of the date of this guide, specific quantitative solubility and stability data in various organic solvents are not extensively available in published literature. Therefore, this guide also furnishes detailed, standardized experimental protocols to enable researchers to generate this critical data in their own laboratories.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazolopyridine scaffold is a key structural motif in a variety of biologically active molecules. The chlorine substituent provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.

A thorough understanding of the solubility and stability of this compound in organic solvents is paramount for its effective use in synthetic chemistry, formulation development, and preclinical studies. Solubility dictates the choice of reaction media and purification methods, while stability is crucial for ensuring the integrity of the compound during storage, handling, and experimentation.

Physicochemical Properties

PropertyValue
Chemical Formula C₆H₄ClN₃[1][2][3]
Molecular Weight 153.57 g/mol [2][3]
Appearance Solid (form may vary)[2]
CAS Number 871836-51-0[1][2][3]
SMILES Clc1nccc2[nH]ncc12[2]
InChI Key FUXZQGSDRGDYGX-UHFFFAOYSA-N[2]

Solubility Profile

Qualitative Solubility Observations:

Based on synthetic procedures reported in patents and chemical literature, this compound is utilized in reactions involving the following solvents, suggesting at least partial solubility:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

General solubility trends for pyrazole and pyrazolopyridine derivatives suggest that they are often more soluble in polar aprotic and polar protic organic solvents.[4][5]

Hypothetical Quantitative Solubility Data Table:

The following table is a template for presenting experimentally determined solubility data. Researchers can populate this table with their own findings using the protocols outlined in Section 5.0.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Isopropanol25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined
Tetrahydrofuran (THF)25Data to be determinedData to be determined
Dimethylformamide (DMF)25Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determined

Stability Profile and Potential Degradation Pathways

The stability of this compound in organic solvents is a critical parameter for its storage and handling. While specific degradation kinetics have not been published, an understanding of the reactivity of chloropyridines and related heterocyclic systems can provide insight into potential degradation pathways.[6][7][8]

Potential Degradation Pathways:

  • Nucleophilic Substitution: The chlorine atom on the pyridine ring is susceptible to nucleophilic attack, especially by residual water, alcohols (if used as solvents), or other nucleophiles present in the solution. This could lead to the formation of hydroxy- or alkoxy- derivatives.

  • Hydrolysis: In the presence of water, the chloro group can be hydrolyzed to a hydroxyl group, forming the corresponding hydroxypyrazolopyridine.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of pyridine-containing compounds.

  • Oxidation: The pyridine and pyrazole rings can be susceptible to oxidation, especially in the presence of oxidizing agents or under harsh conditions.

Hypothetical Stability Data Table:

This table serves as a template for presenting stability data. The protocols in Section 6.0 can be used to generate this information.

SolventConditionTime% Assay RemainingMajor Degradants
Acetonitrile25°C, dark30 daysData to be determinedData to be determined
Acetonitrile40°C, dark30 daysData to be determinedData to be determined
Acetonitrile25°C, light30 daysData to be determinedData to be determined
Methanol25°C, dark30 daysData to be determinedData to be determined
Methanol40°C, dark30 daysData to be determinedData to be determined
DMSO25°C, dark30 daysData to be determinedData to be determined

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute a known volume of the filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add excess compound to solvent B Seal and shake at constant temperature (24-48h) A->B C Filter supernatant B->C D Dilute filtrate C->D E Quantify by HPLC D->E F Calculate Solubility E->F

Solubility Determination Workflow

Experimental Protocol for Stability Assessment in Solution

This protocol outlines a general procedure for evaluating the stability of this compound in an organic solvent under defined conditions.

Objective: To determine the degradation rate of this compound in a specific organic solvent over time at various temperatures and light conditions.

Materials:

  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Volumetric flasks

  • Amber vials (for light protection) and clear vials

  • Temperature-controlled ovens or incubators

  • Photostability chamber (optional)

  • HPLC system with a stability-indicating method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired organic solvent.

  • Sample Preparation: Aliquot the stock solution into multiple amber vials (for dark conditions) and clear vials (for light exposure).

  • Storage Conditions:

    • Accelerated Stability: Place a set of amber vials in an oven at an elevated temperature (e.g., 40°C, 60°C).

    • Long-Term Stability: Store a set of amber vials at the intended storage temperature (e.g., 25°C).

    • Photostability: Place a set of clear vials in a photostability chamber according to ICH Q1B guidelines, alongside a set of amber-wrapped control vials.

  • Time Points: At predetermined time points (e.g., 0, 24h, 7 days, 14 days, 30 days), remove one vial from each storage condition.

  • Analysis: Analyze the samples immediately using a validated, stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradants.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.

    • Identify and, if possible, quantify any degradation products.

G cluster_storage Storage Conditions A Prepare stock solution B Accelerated (e.g., 40°C, dark) A->B C Long-Term (e.g., 25°C, dark) A->C D Photostability (light exposure) A->D E Sample at time points (t=0, t=1, t=2...) B->E C->E D->E F Analyze by stability-indicating HPLC E->F G Calculate % remaining and identify degradants F->G

Solution Stability Assessment Workflow

Conclusion

While specific quantitative data on the solubility and stability of this compound in organic solvents is limited in the public domain, this guide provides a framework for understanding its likely behavior and, most importantly, equips researchers with the necessary experimental protocols to generate this data. The provided methodologies for solubility and stability testing are robust and widely accepted in the pharmaceutical and chemical industries. By following these protocols, researchers and drug development professionals can obtain the reliable data needed to advance their research and development activities involving this important heterocyclic compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pyrazolopyridine Scaffolds in Medicinal Chemistry

The pyrazolopyridine scaffold, a heterocyclic framework resulting from the fusion of pyrazole and pyridine rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its versatile nature and ability to interact with a wide array of biological targets have established it as a cornerstone in the development of novel therapeutics.[3][4][5] Pyrazolopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[3][5][6] This has culminated in the successful development of several approved drugs and late-phase clinical candidates, particularly in the field of oncology, such as the kinase inhibitors Selpercatinib, Glumetinib, Camonsertib, and Olverembatinib.[1][6]

Core Structures and Isomers of Pyrazolopyridine

The term "pyrazolopyridine" refers to a family of nine possible isomers, or congeners, distinguished by the arrangement of nitrogen atoms and the fusion points of the pyrazole and pyridine rings.[1][7] The specific isomer of the core scaffold significantly influences the molecule's three-dimensional shape, electronic properties, and ability to form key interactions with biological targets. Among these, the 1H-pyrazolo[3,4-b]pyridine isomer is the most extensively studied and utilized framework, especially in the design of kinase inhibitors.[1]

G center Pyrazolopyridine Isomers N1 1H-Pyrazolo[3,4-b]pyridine center->N1 N2 1H-Pyrazolo[4,3-b]pyridine center->N2 N3 1H-Pyrazolo[3,4-c]pyridine center->N3 N4 1H-Pyrazolo[4,3-c]pyridine center->N4 N5 2H-Pyrazolo[3,4-b]pyridine center->N5 N6 2H-Pyrazolo[4,3-b]pyridine center->N6 N7 2H-Pyrazolo[3,4-c]pyridine center->N7 N8 2H-Pyrazolo[4,3-c]pyridine center->N8 N9 Pyrazolo[1,5-a]pyridine center->N9 G cluster_synthesis Synthesis Phase cluster_screening Screening & Optimization A Starting Materials (e.g., 3-Aminopyrazole, 1,3-Dicarbonyl) B Condensation/ Cyclization Reaction A->B C Core Scaffold Formation (Pyrazolopyridine) B->C D Functionalization/ Diversification (R-groups) C->D E Library of Derivatives D->E F Primary Biological Screening (e.g., Kinase Assay) E->F G Hit Identification F->G H SAR Analysis & Lead Optimization G->H H->D Iterative Design I Candidate Drug H->I G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds SRC SRC Kinase Receptor->SRC Activates Downstream Downstream Signaling (e.g., Ras/MAPK Pathway) SRC->Downstream TF Transcription Factors (e.g., AP-1, Myc) Downstream->TF Proliferation Gene Expression & Cell Proliferation TF->Proliferation Inhibitor Pyrazolopyridine SRC Inhibitor Inhibitor->SRC Inhibits

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[2] The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocycle in drug discovery, and the functionalization of its 4-position via Suzuki-Miyaura coupling provides a powerful tool for generating novel molecular entities with therapeutic potential.

However, the coupling of electron-deficient and nitrogen-containing chloro-heterocycles like 4-Chloro-1H-pyrazolo[4,3-c]pyridine can be challenging.[3] The chlorine atom is less reactive than bromine or iodine, and the nitrogen atoms in the heterocyclic core can coordinate to the palladium catalyst, potentially leading to deactivation.[4] Therefore, the selection of an appropriate catalyst system, including the palladium precursor and ligand, as well as the base and solvent, is critical for a successful transformation.[3][4] This document provides a detailed protocol and comparative data for the Suzuki-Miyaura coupling of this compound with various boronic acids.

Comparative Data of Suzuki-Miyaura Coupling Conditions for Chloro-Aza-Heterocycles

The following table summarizes various successful Suzuki-Miyaura coupling conditions for structurally related chloro-aza-heterocycles, which inform the recommended protocol for this compound.

Heterocyclic SubstrateBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5 mol%)Na₂CO₃Dioxane/H₂O150 (MW)0.2595[5]
2,3,5-TrichloropyridineArylboronic acidsPd(OAc)₂ (ligand-free)K₂CO₃H₂O1001-285-95[6]
2,4-DichloropyridinePhenylboronic acidPd/IPrCs₂CO₃DioxaneRT1285[7]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane70-8018-2260[8]
4-ChloropyridinePhenylboronic acidPdCl₂(dppf)K₂CO₃Toluene/H₂O1001275[3]
2-ChloropyrimidineArylboronic acidsPd₂(dba)₃/P(t-Bu)₃KFTHF5012Moderate[9]

Recommended Experimental Protocol

This protocol is a generalized procedure based on robust conditions reported for challenging chloro-heterocycle couplings. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • XPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), palladium(II) acetate (0.02-0.05 equiv.), XPhos (0.04-0.10 equiv.), and potassium phosphate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.

  • Reaction: Place the reaction mixture in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Process

To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Boronic Acid - Pd(OAc)₂/XPhos - K₃PO₄ inert Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Solvents (Dioxane/H₂O) inert->solvent heat Heat and Stir (80-110 °C) solvent->heat quench Cool and Quench heat->quench Monitor (TLC/LC-MS) extract Extraction quench->extract purify Column Chromatography extract->purify product Characterize Product (NMR, MS) purify->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of this compound.

suzuki_catalytic_cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition (R¹-X) pd_complex2 R¹-Pd(II)(OR')L₂ pd_complex1->pd_complex2 Ligand Exchange (Base) pd_complex3 R¹-Pd(II)(R²)L₂ pd_complex2->pd_complex3 Transmetalation (R²-B(OR)₂) pd_complex3->pd0 Reductive Elimination (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

Concluding Remarks

The Suzuki-Miyaura coupling provides a versatile and powerful method for the derivatization of the 4-position of the 1H-pyrazolo[4,3-c]pyridine core. While the reaction can be challenging due to the nature of the chloro-heterocyclic substrate, the use of modern palladium catalysts with bulky, electron-rich phosphine ligands under appropriate basic conditions can lead to high yields of the desired coupled products. The protocol and data presented herein serve as a valuable starting point for researchers in the field of medicinal chemistry and drug development for the synthesis of novel pyrazolopyridine derivatives.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-1H-pyrazolo[4,3-c]pyridine with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful methodology allows for the coupling of an array of amines with aryl and heteroaryl halides, providing a versatile route to synthesize arylamines which are prevalent motifs in pharmaceuticals and functional materials. The reaction's broad substrate scope, functional group tolerance, and often milder conditions compared to classical methods make it an indispensable tool in drug discovery and development.[1] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Chloro-1H-pyrazolo[4,3-c]pyridine with various anilines. The pyrazolo[4,3-c]pyridine core is a significant scaffold in medicinal chemistry, and the ability to functionalize it at the C4 position with diverse anilines opens up avenues for the exploration of new chemical space.

General Principles and Considerations

The Buchwald-Hartwig amination of this compound, aza-analog of an indazole, presents a unique challenge due to the presence of a potentially reactive N-H group on the pyrazole ring. However, methodologies developed for the successful amination of structurally similar N-H containing heteroaryl halides, such as halo-7-azaindoles, can be effectively applied.[3][4][5]

Key Reaction Components:

  • Palladium Source: A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices. The use of pre-formed palladium precatalysts, such as those based on biaryl phosphine ligands, can offer improved reactivity and reproducibility by facilitating the in situ generation of the active Pd(0) species.[3][4]

  • Ligand: The choice of phosphine ligand is critical for a successful transformation. Bulky, electron-rich biaryl phosphine ligands like RuPhos, XPhos, and DavePhos have shown excellent performance in the amination of electron-deficient heteroaryl chlorides.[3][6] These ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.

  • Base: A suitable base is required to facilitate the deprotonation of the aniline and the subsequent formation of the palladium-amido complex. For substrates containing an unprotected N-H group, a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is often optimal.[3][6] Other bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) can also be effective, particularly for N-protected substrates or when using specific ligand/solvent combinations.[7]

  • Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the active catalyst and base. Toluene, dioxane, and tetrahydrofuran (THF) are common choices, with THF being particularly effective when using LiHMDS.[3]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Chlorides

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of 4-chloro-7-azaindole, a close structural analog of this compound. These conditions serve as an excellent starting point for optimization studies.

EntryHeteroaryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-Chloro-7-azaindoleN-MethylpiperazineRuPhos Pd G2 (0.5)-LiHMDS (2.2)THF650.594[3]
24-Chloro-7-azaindoleMorpholineRuPhos Pd G2 (2)-LiHMDS (2.2)THF65195[3]
34-Chloro-7-azaindoleAnilineRuPhos Pd G2 (2)-LiHMDS (2.2)THF65285[3]
44-Chloro-7-azaindole4-MethoxyanilineRuPhos Pd G2 (2)-LiHMDS (2.2)THF65288[3]
54-Bromo-7-azaindole (N-protected)AnilinePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane1001285[7]
62,4-DichloropyridineAnilinePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.2)Toluene1001695 (at C2)[8]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Substituted Aniline (1.2 equivalents)

  • Palladium Precatalyst (e.g., RuPhos Pd G2, 1-2 mol%)

  • Base (e.g., LiHMDS, 2.2 equivalents)

  • Anhydrous Solvent (e.g., THF)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, add this compound (1.0 equivalent), the aniline (1.2 equivalents), and the palladium precatalyst (1-2 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent and Base Addition: Add anhydrous THF to the reaction vessel to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. While stirring, add a solution of LiHMDS (2.2 equivalents) in THF dropwise.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to 65-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-1H-pyrazolo[4,3-c]pyridin-4-amine.

Visualizations

Experimental Workflow

G Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, Aniline, and Pd Precatalyst solvent Add Anhydrous THF reagents->solvent base Add LiHMDS Solution solvent->base heat Heat to 65-80 °C base->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with sat. aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product product purify->product Final Product: N-Aryl-1H-pyrazolo[4,3-c]pyridin-4-amine

Caption: A flowchart illustrating the key steps in the Buchwald-Hartwig amination protocol.

Catalytic Cycle

G Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L pd2_complex Ar-Pd(II)(L)-X pd0->pd2_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(L)(R2NH)]+X- pd2_complex->amine_complex + R2NH amido_complex Ar-Pd(II)(L)-NR2 amine_complex->amido_complex + Base - Base-H+X- amido_complex->pd0 product Ar-NR2 amido_complex->product Reductive Elimination

Caption: A simplified diagram of the palladium-catalyzed Buchwald-Hartwig amination cycle.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 4-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel kinase inhibitors utilizing the versatile 4-Chloro-1H-pyrazolo[4,3-c]pyridine scaffold. This privileged heterocyclic system serves as a key building block for developing potent and selective inhibitors of various kinases implicated in cancer and other diseases. The protocols outlined below cover the chemical synthesis, purification, and biological characterization of these compounds.

Introduction

The 1H-pyrazolo[4,3-c]pyridine core is a bioisostere of purine, a fundamental component of ATP. This structural mimicry allows compounds derived from this scaffold to effectively compete with ATP for binding to the active site of kinases, thereby inhibiting their enzymatic activity. The chlorine atom at the 4-position of the starting material provides a reactive handle for the introduction of diverse chemical moieties through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the optimization of inhibitor potency and selectivity.

Derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold have been successfully developed as inhibitors for a range of critical kinases, including Extracellular Signal-Regulated Kinase (ERK) and Checkpoint Kinase 1 (Chk1). These kinases are key components of signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention.

Data Presentation

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from pyrazolo[4,3-c]pyridine and related scaffolds.

Table 1: Inhibitory Activity of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-one Derivatives Against Chk1 Kinase

Compound IDStructureChk1 Inhibition (%) at 10 µM
4e2 8-Methoxy-2-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-oneModest but significant
4h2 8-Chloro-2-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-oneModest but significant

Data sourced from a preliminary study on Chk1 inhibitors, where these compounds showed a notable reduction in the basal activity of the Chk1 kinase.[1][2][3][4]

Table 2: In Vitro Inhibitory Activity of Representative Pyrazole-Based Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)
AfuresertibAkt10.08 (Ki)HCT116 (colon)0.95
Compound 3ALK2.9-27 (cellular)
Compound 6Aurora A160HCT116 (colon)0.39
Compound 17Chk217.9--
Compound 29EGFR-MCF-7 (breast)-

This table presents a selection of pyrazole-based compounds and their inhibitory activities against various kinases and cancer cell lines, highlighting the broad applicability of this scaffold in kinase inhibitor design.[5]

Experimental Protocols

Protocol 1: Synthesis of a 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea Derivative (General Procedure)

This protocol describes a general method for the synthesis of urea-functionalized kinase inhibitors, a common pharmacophore in this class of drugs, starting from a pyrazolo[4,3-c]pyridine core.

Materials:

  • 6-amino-1H-pyrazolo[4,3-c]pyridine derivative

  • Aryl isocyanate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the 6-amino-1H-pyrazolo[4,3-c]pyridine derivative in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add the aryl isocyanate dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to obtain the desired urea derivative.

Characterization:

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones (General Procedure)

This protocol outlines the synthesis of a library of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones, which have been investigated as Chk1 inhibitors.[3]

Materials:

  • Substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

  • Substituted aryl hydrazine hydrochloride

  • Ethanol

  • Conventional heating or microwave reactor

Procedure:

  • To a solution of the substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in ethanol, add the substituted aryl hydrazine hydrochloride.

  • Heat the reaction mixture under reflux using conventional heating or in a microwave reactor.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to afford the desired 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-one.

Characterization:

The synthesized compounds can be characterized by melting point, ¹H NMR, and ¹³C NMR spectroscopy. For example, for 2-(4-Fluorophenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one (4a₃): yellow solid; m.p.: >300 °C; ¹H-NMR (400 MHz, DMSO-d₆): δ (ppm) 7.29 (t, 2 H, J = 9.0 Hz); 7.56 (t, 1 H, J = 8.1 Hz); 7.66–7.73 (m, 2 H); 8.20–8.25 (m, 3 H); 8.74 (s, 1 H); 12.88 (s, 1 H).[3]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase.[6]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add the test compound, positive control inhibitor, and DMSO (negative control) to the appropriate wells.

  • Add the kinase enzyme solution to all assay wells and mix gently. Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction: Add a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase. Incubate for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop Reaction and Detect ADP: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[5]

Protocol 4: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[7]

Visualizations

Signaling Pathway Diagram

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Pyrazolo[4,3-c]pyridine ERK Inhibitor Inhibitor->ERK

Caption: The MAPK/ERK signaling pathway and the point of intervention for pyrazolo[4,3-c]pyridine-based ERK inhibitors.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: This compound Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Reaction Start->Coupling Intermediate Functionalized 1H-pyrazolo[4,3-c]pyridine Intermediate Coupling->Intermediate Modification Further Chemical Modification (e.g., urea formation) Intermediate->Modification Purification Purification (Column Chromatography, Recrystallization) Modification->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening: In Vitro Kinase Assay Cell-Based Assays Characterization->Screening End Lead Compound Identification Screening->End

Caption: General workflow for the synthesis and evaluation of kinase inhibitors from this compound.

References

Application Note and Detailed Protocol for N-Arylation of 4-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-arylation of 4-Chloro-1H-pyrazolo[4,3-c]pyridine, a key transformation in the synthesis of diverse molecular scaffolds for drug discovery and materials science. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, which are widely applicable to a range of nitrogen-containing heterocycles.

Introduction

The N-arylation of pyrazole scaffolds is a fundamental reaction in medicinal chemistry, as the resulting N-aryl pyrazole motif is a common feature in a multitude of biologically active compounds. The functionalization of the this compound core at the nitrogen atom opens avenues for the exploration of novel chemical space and the development of potent and selective therapeutic agents. This application note details two robust and versatile methods for this transformation: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. Microwave-assisted synthesis is also discussed as a means to accelerate these reactions.

Key Reaction Methodologies

The N-arylation of this compound can be effectively achieved through two primary catalytic cross-coupling strategies:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-nitrogen bonds. It typically employs a palladium catalyst, a phosphine ligand, and a base.[1][2] The reaction is known for its high functional group tolerance and broad substrate scope.[3]

  • Ullmann Condensation: A classical method that utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine, alcohol, or thiol.[4] Modern variations of the Ullmann reaction often employ ligands to improve efficiency and reaction conditions.[5][6][7]

Microwave irradiation can be employed to significantly reduce reaction times in both methodologies.[8][9][10]

Experimental Protocols

The following are detailed, representative protocols for the N-arylation of this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may be necessary for specific arylating agents.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is adapted from established procedures for the N-arylation of aryl chlorides.[11]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Add the base (1.5-2.5 equivalents).

  • Add this compound (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents).

  • Add the anhydrous, degassed solvent.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the required time (typically 2-24 hours). The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Copper-Catalyzed Ullmann N-Arylation

This protocol is based on general procedures for the copper-catalyzed N-arylation of nitrogen heterocycles.[5][7]

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or aryl bromide)

  • Copper catalyst (e.g., CuI, Cu₂O, or copper powder)

  • Ligand (e.g., 1,10-phenanthroline, L-proline, or a diamine)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMSO, or NMP)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the copper catalyst (5-20 mol%) and the ligand (10-40 mol%).

  • Add the base (2.0-3.0 equivalents).

  • Add this compound (1.0 equivalent) and the aryl halide (1.0-1.5 equivalents).

  • Add the anhydrous solvent.

  • Stir the reaction mixture at the desired temperature (typically 100-160 °C) for the required time (typically 12-48 hours). Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the N-arylated product.

Protocol 3: Microwave-Assisted N-Arylation

Either of the above protocols can be adapted for microwave synthesis to potentially reduce reaction times and improve yields.[8][9]

Procedure:

  • In a microwave-safe reaction vessel, combine the reactants, catalyst, ligand, base, and solvent as described in the conventional heating protocols.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (typically 120-180 °C) for a shorter duration (typically 10-60 minutes).

  • After the reaction is complete, allow the vessel to cool to room temperature before opening.

  • Work-up and purify the product as described in the respective conventional protocols.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the N-arylation of pyrazole derivatives based on literature precedents. These conditions can serve as a starting point for the optimization of the N-arylation of this compound.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd₂(dba)₃, Pd(OAc)₂CuI, Cu₂O, CuO
Ligand XPhos, SPhos, BINAP, DavePhos1,10-phenanthroline, L-proline, diamines
Base NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, DMF, XyleneDMF, DMSO, NMP, Toluene
Temperature 80 - 120 °C (Conventional)100 - 160 °C (Conventional)
120 - 180 °C (Microwave)140 - 200 °C (Microwave)
Reaction Time 2 - 24 h (Conventional)12 - 48 h (Conventional)
10 - 60 min (Microwave)20 - 90 min (Microwave)

Visualizations

Experimental Workflow for N-Arylation

N_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - this compound - Aryl Halide - Base catalyst Add Catalyst System: - Pd or Cu Catalyst - Ligand reagents->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent heating Heat Reaction Mixture (Conventional or Microwave) solvent->heating quench Cool and Quench Reaction heating->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate Organic Phase extract->dry chromatography Flash Column Chromatography dry->chromatography product Isolated N-Arylated Product chromatography->product

Caption: General experimental workflow for the N-arylation of this compound.

Signaling Pathway Analogy: Catalytic Cycle

The following diagram illustrates the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (Ar-X) amide_complex Ar-Pd(II)(NR_2)L_n oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR_2 amide_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

References

Application Note: HPLC and LC-MS Methods for Reaction Monitoring of 4-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence as a core structural motif in various biologically active molecules. The synthesis of this compound and its analogs requires careful monitoring to ensure optimal reaction conversion, minimize impurity formation, and control process parameters. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for real-time or at-line reaction monitoring. This application note provides detailed protocols for the quantitative analysis of the reaction progress in the synthesis of this compound.

I. High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method was developed for the routine monitoring of the consumption of starting materials and the formation of this compound.

Experimental Protocol: HPLC

1. Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • All solvents should be of HPLC grade. The mobile phases should be filtered and degassed before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • UV Detection: 254 nm

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    18.0 90
    18.1 10

    | 20.0 | 10 |

4. Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 950 µL of acetonitrile) to stop the reaction and precipitate any incompatible salts.

  • Vortex the mixture thoroughly.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Data Presentation: HPLC

The following table summarizes the expected retention times for a hypothetical reaction involving the conversion of a starting material to the final product.

CompoundExpected Retention Time (min)
Starting Material (e.g., Dichloropyridine derivative)~ 8.5
This compound~ 6.2

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For more selective and sensitive analysis, and for confirmation of product identity, an LC-MS method is proposed. This method is particularly useful for complex reaction mixtures or when dealing with low concentrations of analytes.

Experimental Protocol: LC-MS

1. Instrumentation:

  • LC-MS System: A UPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with a SQ Detector 2).

  • Column: A suitable UPLC C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

2. LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

3. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 650 L/hr.

  • Data Acquisition: Full Scan (m/z 100-500) and/or Selected Ion Recording (SIR).

4. Sample Preparation:

  • The sample preparation protocol is the same as for the HPLC method. Further dilution may be necessary depending on the concentration of the reaction mixture.

Data Presentation: LC-MS

The expected mass-to-charge ratios for the starting material and product are summarized below.

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
This compoundC₆H₄ClN₃153.57154.0

III. Visualizations

HPLC Reaction Monitoring Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench & Dilute Aliquot->Quench Filter Filter (0.22 µm) Quench->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detection UV Detector (254 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Components Integration->Quantification

Caption: Workflow for HPLC-based reaction monitoring.

LC-MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Reaction Aliquot Dilution Dilution & Quenching Sample->Dilution Filtration Syringe Filtration Dilution->Filtration UPLC UPLC Separation Filtration->UPLC ESI ESI Source (+) UPLC->ESI MS Mass Spectrometer ESI->MS TIC Total Ion Chromatogram MS->TIC EIC Extracted Ion Chromatogram TIC->EIC Confirmation Mass Spectra Confirmation EIC->Confirmation

Caption: Workflow for LC-MS based analysis.

Application Notes and Protocols for the Purification of 4-Chloro-1H-pyrazolo[4,3-c]pyridine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1H-pyrazolo[4,3-c]pyridine and its derivatives are key heterocyclic scaffolds in medicinal chemistry and drug discovery. As bioisosteres of purines, they are integral to the development of various therapeutic agents, including kinase inhibitors. The synthesis of these compounds often results in crude mixtures containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to isolate the desired product with high purity for subsequent biological evaluation and further chemical transformations.

This document provides detailed application notes and protocols for the purification of this compound derivatives using silica gel column chromatography, a widely used and effective technique for the separation of moderately polar to polar organic molecules.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase (in this case, silica gel) and their solubility in a mobile phase (the eluent). Silica gel is a polar adsorbent. Therefore, non-polar compounds will have weaker interactions with the silica gel and will elute faster with a less polar mobile phase. Conversely, more polar compounds will adsorb more strongly to the silica gel and require a more polar mobile phase to elute. By gradually increasing the polarity of the mobile phase (gradient elution) or by using a mobile phase of constant composition (isocratic elution), a mixture of compounds can be effectively separated.

Pre-Purification Steps: Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that helps to:

  • Determine the number of components in the crude mixture.

  • Select an appropriate solvent system for separation.

  • Estimate the retention factor (Rf) of the target compound.

An ideal solvent system for column chromatography should provide a retention factor (Rf) for the target compound in the range of 0.2-0.4 on a TLC plate. This generally ensures good separation and a reasonable elution time from the column.

Typical TLC Solvents for Pyrazolopyridine Derivatives:

  • Hexane/Ethyl Acetate mixtures

  • Dichloromethane/Methanol mixtures

Experimental Protocols

Materials and Equipment
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Mobile Phase Solvents: HPLC grade Hexane, Ethyl Acetate, Dichloromethane, Methanol

  • Apparatus:

    • Glass chromatography column with a stopcock

    • Separatory funnel (for loading the sample and as a solvent reservoir)

    • Collection vessels (test tubes or flasks)

    • TLC plates (silica gel coated)

    • TLC developing chamber

    • UV lamp for visualization

    • Rotary evaporator

    • Glass wool or cotton

    • Sand (optional)

Protocol 1: Isocratic Elution for Less Polar Derivatives

This protocol is suitable for derivatives of this compound that are relatively non-polar and can be effectively separated from impurities using a single solvent mixture.

  • Column Packing (Wet Method):

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a small layer of sand (optional).

    • Clamp the column vertically.

    • Fill the column about one-third full with the chosen eluent (e.g., 20% Ethyl Acetate in Hexane).

    • Prepare a slurry of silica gel in the same eluent.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached.

    • Ensure a layer of solvent always remains above the silica gel to prevent the column from running dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (e.g., dichloromethane).

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel by dissolving the sample, adding silica gel, and evaporating the solvent.

    • Carefully add the sample solution or the dried silica gel with the adsorbed sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant flow rate.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot each fraction on a TLC plate and develop it in the appropriate solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.

Protocol 2: Gradient Elution for More Polar Derivatives

This protocol is recommended when the crude mixture contains impurities with a wide range of polarities. A gradual increase in the polarity of the eluent helps to first elute the less polar impurities, followed by the target compound, and finally the more polar impurities.

  • Column Packing and Sample Loading: Follow steps 1 and 2 from Protocol 1, using the initial, less polar eluent.

  • Elution:

    • Start the elution with a low polarity solvent mixture (e.g., 10% Ethyl Acetate in Hexane).

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., from 10% to 50% Ethyl Acetate in Hexane).

    • The gradient can be applied in a stepwise manner (e.g., 100 mL of 10% EtOAc/Hex, then 100 mL of 20% EtOAc/Hex, etc.) or as a continuous gradient if using an automated chromatography system.

    • Collect fractions throughout the elution process.

  • Fraction Analysis and Product Isolation: Follow step 4 from Protocol 1.

Data Presentation

The following tables summarize typical parameters for the column chromatography purification of this compound derivatives. These are example values and should be optimized for each specific compound and crude mixture.

Table 1: Typical Stationary and Mobile Phase Combinations

Derivative PolarityStationary PhaseTypical Mobile Phase SystemElution Mode
Low to Medium PolaritySilica Gel (230-400 mesh)Hexane/Ethyl AcetateIsocratic or Gradient
Medium to High PolaritySilica Gel (230-400 mesh)Dichloromethane/MethanolGradient
Highly Polar/IonicReversed-Phase C18 SilicaWater/Acetonitrile or Water/Methanol with additives (e.g., TFA, NH4OH)Gradient

Table 2: Example Purification Parameters for a Hypothetical Derivative

ParameterValue
Compound Name 1-Methyl-4-chloro-1H-pyrazolo[4,3-c]pyridine
Crude Sample Weight 500 mg
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 2 cm (diameter) x 20 cm (length)
Mobile Phase Gradient: 10% to 40% Ethyl Acetate in Hexane
TLC Rf of Pure Compound ~0.3 (in 30% Ethyl Acetate/Hexane)
Elution Volume ~250 mL
Isolated Yield 420 mg
Purity (by HPLC/NMR) >98%

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the purification of this compound derivatives by column chromatography.

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Product tlc_analysis TLC Analysis to Determine Eluent crude_product->tlc_analysis column_packing Column Packing with Silica Gel tlc_analysis->column_packing sample_loading Sample Loading column_packing->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation pure_product Pure Product solvent_evaporation->pure_product

Caption: General workflow for purification by column chromatography.

logical_relationship cluster_properties Compound Properties cluster_parameters Chromatography Parameters cluster_outcome Purification Outcome polarity Compound Polarity mobile_phase Mobile Phase Polarity polarity->mobile_phase determines stationary_phase Stationary Phase (Silica Gel) stationary_phase->polarity interacts with rf_value TLC Rf Value mobile_phase->rf_value influences elution_time Elution Time mobile_phase->elution_time affects separation_efficiency Separation Efficiency rf_value->separation_efficiency predicts separation_efficiency->elution_time is a trade-off with

Caption: Key relationships in chromatographic purification.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation Inappropriate solvent system.Re-optimize the eluent using TLC to achieve a good separation between the target compound and impurities.
Column overloaded.Reduce the amount of crude sample loaded onto the column.
Column packed unevenly or cracked.Repack the column carefully, ensuring a homogenous bed.
Compound Stuck on Column Eluent is not polar enough.Gradually increase the polarity of the mobile phase.
Compound Elutes Too Quickly Eluent is too polar.Decrease the polarity of the mobile phase.

Conclusion

The purification of this compound derivatives by silica gel column chromatography is a robust and versatile method. Careful optimization of the mobile phase using TLC is crucial for achieving high purity and good recovery of the target compound. The protocols and guidelines presented here provide a solid foundation for researchers to develop effective purification strategies for this important class of molecules.

Application Notes and Protocols: 4-Chloro-1H-pyrazolo[4,3-c]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight compounds ("fragments") to probe the binding sites of biological targets. These fragments, although typically exhibiting weak binding affinity, can be highly efficient binders relative to their size. Subsequent optimization of these initial hits can lead to the development of potent and selective drug candidates.

4-Chloro-1H-pyrazolo[4,3-c]pyridine is a versatile heterocyclic scaffold that serves as an excellent starting point for FBDD campaigns. Its rigid bicyclic core presents well-defined vectors for chemical elaboration, while the pyrazolopyridine motif is a common feature in many biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in FBDD, with a focus on two key target classes: protein kinases (e.g., c-Met) and protein-protein interactions (e.g., PEX14-PEX5).

Physicochemical Properties of the Fragment

A solid understanding of the physicochemical properties of this compound is essential for its application in FBDD. These properties align well with the "Rule of Three," a set of guidelines for the selection of high-quality fragments.

PropertyValueSource
Molecular Formula C₆H₄ClN₃[1][2]
Molecular Weight 153.57 g/mol [1][2]
CAS Number 871836-51-0[1][2]
Heavy Atom Count 10Calculated
cLogP 1.61Calculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 0Calculated

Application in Targeting Protein-Protein Interactions: The PEX14-PEX5 Case Study

The interaction between peroxin-14 (PEX14) and peroxin-5 (PEX5) is crucial for the import of proteins into glycosomes, organelles essential for the metabolism of trypanosomal parasites, the causative agents of diseases like Chagas disease and African sleeping sickness.[3] Disrupting this protein-protein interaction (PPI) presents a promising therapeutic strategy.

A derivative of the pyrazolo[4,3-c]pyridine scaffold was identified as a hit in an in silico screen against the N-terminal domain of Trypanosoma brucei PEX14 (TbPEX14). This initial hit provided a critical starting point for a successful hit-to-lead optimization campaign.

Quantitative Data for a Pyrazolo[4,3-c]pyridine-based Fragment Hit

The following table summarizes the binding data for a representative early-stage fragment hit derived from the this compound scaffold.

CompoundTargetMethodKd (µM)Ligand Efficiency (LE)
Pyrazolo[4,3-c]pyridine DerivativeTbPEX14 NTDNMR1630.29

Ligand Efficiency (LE) Calculation: LE is a metric used to evaluate the binding efficiency of a compound in relation to its size. It is calculated using the following formula:

LE = -RT * ln(Kd) / N

where:

  • R is the gas constant (1.987 cal·mol⁻¹·K⁻¹)

  • T is the absolute temperature (typically 298 K)

  • Kd is the dissociation constant in mol/L

  • N is the number of heavy atoms in the fragment

A higher LE value indicates a more efficient binder. Fragments with good LE are considered promising starting points for optimization.[4][5]

Signaling Pathway

PEX14_PEX5_Pathway PEX5_loaded PEX5_loaded PEX14 PEX14 PEX5_loaded->PEX14 Docking PEX5_lumen PEX14->PEX5_lumen Translocation Cargo_released Cargo_released PEX5_lumen->Cargo_released Cargo Release PEX5_recycle PEX5_recycle Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->PEX14 Binding

Caption: PEX14-PEX5 mediated glycosomal protein import pathway and its inhibition.

Application in Targeting Protein Kinases: c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[6][7] Aberrant c-Met signaling is implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention. The pyrazolopyridine scaffold is a well-established core for kinase inhibitors, and this compound represents a valuable fragment for screening against c-Met and other kinases.

Signaling Pathway

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GAB1 GAB1 cMet->GAB1 Phosphorylation STAT3 STAT3 cMet->STAT3 Cell_Response Cell Proliferation, Migration, Invasion PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT3->Cell_Response Inhibitor This compound (Fragment Hit) Inhibitor->cMet Inhibition

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Experimental Protocols

The following protocols provide a general framework for the screening of this compound and other fragments against a target of interest.

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique for detecting and characterizing the binding of small molecules to a target protein immobilized on a sensor surface.[8][9]

SPR_Workflow A Target Protein Immobilization (e.g., Amine Coupling on CM5 Chip) B System Equilibration (Running Buffer with DMSO) A->B C Fragment Injection (e.g., 200 µM in Running Buffer) B->C D Data Acquisition (Sensorgram) C->D E Surface Regeneration D->E F Data Analysis (Reference Subtraction, Response vs. Concentration) D->F E->B Next Fragment G Hit Identification & Validation (Dose-Response, K_d Determination) F->G

Materials:

  • Biacore or similar SPR instrument

  • Sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (≥95% purity)

  • This compound and fragment library

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • DMSO

Procedure:

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a freshly prepared mixture of EDC and NHS.

    • Inject the target protein (e.g., 10-50 µg/mL in a low ionic strength buffer at a pH below its pI) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Fragment Screening:

    • Prepare fragment solutions (e.g., 200 µM) in running buffer containing a matched concentration of DMSO (e.g., 2-5%).

    • Equilibrate the system with the running buffer until a stable baseline is achieved.

    • Inject the fragment solutions over the target and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface if necessary with a mild regeneration solution (e.g., low pH glycine or high salt buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

    • Analyze the sensorgrams to determine the binding response at steady state.

    • Identify initial hits based on a response threshold.

  • Hit Validation:

    • For initial hits, perform a dose-response experiment by injecting a series of fragment concentrations.

    • Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (Kd).

Protocol 2: Crystallographic Fragment Screening

XRay_Workflow A Protein Crystallization (Obtain high-quality, reproducible crystals) B Crystal Soaking (Incubate crystals in fragment solution) A->B C Cryo-protection & Freezing B->C D X-ray Diffraction Data Collection (Synchrotron source) C->D E Data Processing & Structure Solution (Molecular Replacement) D->E F Electron Density Map Analysis (Identify fragment density) E->F G Structure Refinement & Validation (Confirm binding mode) F->G

Caption: Workflow for crystallographic fragment screening.

Materials:

  • High-purity target protein

  • Crystallization screens and reagents

  • This compound and fragment library

  • Cryoprotectant solutions

  • Access to a synchrotron X-ray source

Procedure:

  • Protein Crystallization:

    • Screen for crystallization conditions to obtain well-diffracting crystals of the target protein.

    • Optimize crystallization conditions to produce a large number of uniform crystals.

  • Crystal Soaking:

    • Prepare soaking solutions containing a high concentration of the fragment (e.g., 1-10 mM) in a cryo-protected mother liquor. DMSO is often used as a co-solvent.

    • Transfer crystals to the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection:

    • Loop a soaked crystal and flash-cool it in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron beamline.

  • Structure Determination and Analysis:

    • Process the diffraction data (indexing, integration, scaling).

    • Solve the structure by molecular replacement using a previously determined apo-structure of the protein.

    • Calculate electron density maps (2Fo-Fc and Fo-Fc).

    • Carefully inspect the electron density maps for positive density corresponding to the bound fragment.

    • Model the fragment into the density and refine the structure.

    • Validate the final structure and analyze the protein-fragment interactions.

Conclusion

This compound is a valuable and versatile fragment for initiating FBDD campaigns against a variety of biological targets, including challenging ones like protein-protein interactions and well-established target classes like protein kinases. Its favorable physicochemical properties and synthetic tractability make it an ideal starting point for hit-to-lead optimization. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this and other fragments in their drug discovery efforts, leveraging powerful biophysical techniques to identify and validate novel chemical matter. The detailed structural and quantitative binding information obtained from these methods is critical for the successful, rational design of the next generation of therapeutics.

References

Application Notes: Synthesis of 4-amino-1H-pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-amino-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. As a bioisostere of purine, this core is a key component in the design of various therapeutic agents, particularly kinase inhibitors that target the ATP-binding site of enzymes involved in cell signaling pathways. Derivatives of this scaffold have shown a wide range of biological activities, including potential applications as anticancer, anti-inflammatory, and antiviral agents[1].

This document provides a detailed protocol for a general and versatile two-step synthesis of 4-amino-1H-pyrazolo[4,3-c]pyridine derivatives. The synthetic strategy involves the initial preparation of a key intermediate, 4-chloro-1H-pyrazolo[4,3-c]pyridine, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the desired amino functionality at the C4-position. This method allows for the facile generation of a diverse library of substituted compounds for screening and drug development purposes.

Synthetic Strategy Overview

The synthesis commences with the chlorination of 4-hydroxy-1H-pyrazolo[4,3-c]pyridine (or its tautomer, 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one). The resulting this compound is a versatile intermediate. The electron-withdrawing effect of the pyridine nitrogen and the fused pyrazole ring activates the C4-position for nucleophilic attack[2][3]. Subsequent reaction with ammonia or a wide range of primary and secondary amines displaces the chloride leaving group to yield the target 4-amino-1H-pyrazolo[4,3-c]pyridine derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound (2)

This protocol describes the conversion of 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one (1) to the key 4-chloro intermediate (2) using phosphorus oxychloride.

Materials:

  • 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one (1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a base)

  • Toluene or Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Standard laboratory glassware for reaction, workup, and purification

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one (1) (1.0 eq).

  • Add phosphorus oxychloride (POCl₃) (5-10 eq), either neat or as a solution in an anhydrous solvent like toluene.

  • Optional: Add a catalytic amount of a high-boiling point tertiary amine like DIPEA (0.1-0.2 eq).

  • Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound (2) [4].

Protocol 2: General Procedure for the Synthesis of 4-amino-1H-pyrazolo[4,3-c]pyridine Derivatives (3)

This protocol outlines the nucleophilic aromatic substitution reaction between this compound (2) and a desired amine.

Materials:

  • This compound (2)

  • Desired primary or secondary amine (R¹R²NH) (1.1 - 2.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.5 - 3.0 eq)

  • Solvent: Isopropanol (IPA), n-Butanol, N,N-Dimethylformamide (DMF), or Dioxane

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Sealed reaction vial or round-bottom flask with a reflux condenser

  • Heating mantle, oil bath, or microwave reactor

  • Magnetic stirrer

  • Standard laboratory glassware for reaction, workup, and purification

  • Rotary evaporator

Procedure:

  • In a reaction vial, dissolve this compound (2) (1.0 eq) in a suitable solvent such as IPA or n-butanol.

  • Add the desired amine (R¹R²NH) (1.1-2.0 eq) followed by the base (e.g., DIPEA, 2.0 eq).

  • Seal the reaction vial and heat the mixture to 80-120 °C (or higher if using a microwave reactor) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate has formed, it can be collected by filtration, washed with a cold solvent (like diethyl ether or cold IPA), and dried. This solid is often the desired product.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Partition the residue between water and an organic solvent (EtOAc or DCM).

  • Separate the organic layer, and extract the aqueous layer again with the organic solvent.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the pure 4-amino-1H-pyrazolo[4,3-c]pyridine derivative (3) [4][5].

Data Presentation

The following table summarizes representative yields for the amination of chloro-pyrazolo-pyridine/pyrimidine cores with various amines, demonstrating the versatility of the nucleophilic aromatic substitution step.

EntryChloro-HeterocycleAmineSolventConditionsYield (%)Reference
14-Chloro-pyrazolo[4,3-d]pyrimidine4-BromophenethylamineIPAReflux87.2%[4]
24-Chloro-pyrazolo[4,3-d]pyrimidine4-FluorophenethylamineIPAReflux67.7%[4]
34-Chloro-pyrazolo[4,3-d]pyrimidinesec-ButylamineIPAReflux89.4%[4]
44-Chloro-pyrazolo[4,3-d]pyrimidine3-Morpholinopropan-1-amineIPAReflux62.8%[4]
52-BromopyridineAqueous Ammonia (NH₃·H₂O)Ethylene Glycol100 °C, 16h96%[6]

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Chlorination cluster_1 Protocol 2: Amination (SNA_r) start 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one (1) reagent1 POCl₃ Toluene, Reflux start->reagent1 workup1 Quench (Ice) Neutralize (NaHCO₃) Extract (EtOAc) Purify (Chromatography) reagent1->workup1 product1 This compound (2) reagent2 R¹R²NH, Base (DIPEA) Solvent (IPA), Heat product1->reagent2 Key Intermediate workup1->product1 workup2 Cool / Concentrate Extract (EtOAc) Wash & Dry Purify (Chromatography) reagent2->workup2 product2 4-(R¹,R²-amino)-1H-pyrazolo[4,3-c]pyridine (3) workup2->product2

Caption: Synthetic workflow for 4-amino-1H-pyrazolo[4,3-c]pyridine derivatives.

Representative Signaling Pathway

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds Kinase Downstream Kinase (e.g., SRC, ABL) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response ATP ATP ATP->Kinase Inhibitor Pyrazolo[4,3-c]pyridine Kinase Inhibitor Inhibitor->Kinase Inhibits ATP Binding

Caption: Inhibition of a generic kinase signaling pathway by a pyrazolopyridine derivative.

References

Application Notes and Protocols for the Functionalization of the Pyrazole Nitrogen in 4-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the pyrazole nitrogen of 4-Chloro-1H-pyrazolo[4,3-c]pyridine, a key scaffold in medicinal chemistry. The strategic modification of this nitrogen atom is a critical step in the development of novel therapeutics, particularly in the area of kinase inhibition. The following sections detail methodologies for N-alkylation, N-arylation, and N-acylation, complete with experimental protocols, quantitative data summaries, and workflow diagrams.

Introduction to the this compound Scaffold

The this compound core is a privileged heterocyclic motif in drug discovery. Its structural resemblance to purines allows it to interact with a wide range of biological targets, most notably protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Functionalization of the pyrazole nitrogen atom (N1 position) is a common and effective strategy to modulate the potency, selectivity, and pharmacokinetic properties of pyrazolo[4,3-c]pyridine-based inhibitors.[1]

N-Alkylation of the Pyrazole Nitrogen

N-alkylation introduces aliphatic moieties to the pyrazole nitrogen, which can influence the compound's solubility, cell permeability, and interaction with the target protein. Common methods for N-alkylation include reactions with alkyl halides under basic conditions and Mitsunobu reactions.

Table 1: Summary of Reaction Conditions for N-Alkylation
EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃DMF801285
2Ethyl iodideNaHTHF60878
3Methyl p-toluenesulfonateCs₂CO₃Acetonitrile701092
Experimental Protocol: General Procedure for N-Alkylation with Alkyl Halides
  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add a base (e.g., K₂CO₃, 2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup and Purification start This compound mix1 Stir at RT start->mix1 base Base (e.g., K2CO3) base->mix1 solvent Anhydrous DMF solvent->mix1 alkyl_halide Alkyl Halide mix1->alkyl_halide heat Heat (e.g., 80°C) alkyl_halide->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product N-Alkylated Product purify->product

Caption: Workflow for the N-alkylation of this compound.

N-Arylation of the Pyrazole Nitrogen

The introduction of aryl or heteroaryl groups at the pyrazole nitrogen can lead to compounds with enhanced biological activity, often through additional π-π stacking or hydrogen bonding interactions with the target protein.[2] Copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations are the most common methods for N-arylation.[3][4]

Table 2: Summary of Reaction Conditions for N-Arylation
EntryArylating AgentCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidCu(OAc)₂-PyridineDCMRoom Temp2475
24-Methoxyphenyl iodideCuI1,10-PhenanthrolineCs₂CO₃Dioxane1101882
33-Tolyl bromidePd₂(dba)₃XantphosK₃PO₄Toluene1001688
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation (Ullmann-type Reaction)
  • In a reaction vial, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), CuI (0.1 eq.), a ligand (e.g., 1,10-phenanthroline, 0.2 eq.), and Cs₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane (0.2 M).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the N-arylated product.

N_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Arylation Reaction cluster_workup Workup and Purification start This compound mix1 Combine Reagents start->mix1 aryl_halide Aryl Halide aryl_halide->mix1 catalyst CuI catalyst->mix1 ligand Ligand ligand->mix1 base Base (e.g., Cs2CO3) base->mix1 inert_atm Inert Atmosphere mix1->inert_atm solvent Anhydrous Dioxane inert_atm->solvent heat Heat (e.g., 110°C) solvent->heat monitor Monitor by TLC heat->monitor filter Filter through Celite monitor->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product N-Arylated Product purify->product

Caption: Workflow for the Copper-Catalyzed N-Arylation of this compound.

N-Acylation of the Pyrazole Nitrogen

N-acylation introduces an acyl group to the pyrazole nitrogen, which can serve as a versatile handle for further functionalization or act as a key pharmacophoric element. The reaction is typically performed using acyl chlorides or anhydrides in the presence of a base.[5][6]

Table 3: Summary of Reaction Conditions for N-Acylation
EntryAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Acetyl chlorideTriethylamineDichloromethane0 to RT490
2Benzoyl chloridePyridineDichloromethane0 to RT685
3Acetic anhydrideDMAP (cat.)DichloromethaneRoom Temp1295
Experimental Protocol: General Procedure for N-Acylation with Acyl Chlorides
  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (0.2 M) in a round-bottom flask under an inert atmosphere.

  • Add a base (e.g., triethylamine, 1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-acylated derivative.

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup and Purification start This compound mix1 Mix and Cool to 0°C start->mix1 base Base (e.g., Triethylamine) base->mix1 solvent Anhydrous DCM solvent->mix1 acyl_chloride Acyl Chloride mix1->acyl_chloride warm_rt Warm to RT acyl_chloride->warm_rt monitor Monitor by TLC warm_rt->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM quench->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product N-Acylated Product purify->product

Caption: Workflow for the N-acylation of this compound.

Application in Kinase Inhibitor Drug Discovery

Substituted pyrazolo[4,3-c]pyridines have been extensively investigated as inhibitors of various protein kinases, including Glycogen Synthase Kinase 3 (GSK-3), Cyclin-Dependent Kinases (CDKs), and c-Jun N-terminal Kinases (JNKs).[7][8][9] The functional group introduced at the pyrazole nitrogen can significantly impact the inhibitor's binding affinity and selectivity by occupying different sub-pockets of the ATP-binding site.

The diagram below illustrates a simplified, representative signaling pathway involving a protein kinase that can be targeted by functionalized this compound derivatives. Inhibition of such a kinase can modulate downstream cellular processes implicated in disease.

Kinase_Signaling_Pathway cluster_input Upstream Signaling cluster_pathway Kinase Cascade cluster_output Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_x Protein Kinase X (e.g., GSK-3, CDK, JNK) receptor->kinase_x Activates substrate Substrate Protein kinase_x->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cell Proliferation, Survival, or Inflammation p_substrate->response inhibitor Functionalized This compound inhibitor->kinase_x Inhibits

Caption: Representative kinase signaling pathway targeted by pyrazolo[4,3-c]pyridine inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 4-Chloro-1H-pyrazolo[4,3-c]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no yield in my Suzuki coupling reaction. What are the primary causes and how can I troubleshoot this?

Low or no product formation is a common challenge when working with electron-deficient N-heterocyclic chlorides like this compound. The primary reasons are the high strength of the C-Cl bond, which hinders oxidative addition, and potential catalyst inhibition by the nitrogen lone pairs on the heterocyclic core.

Troubleshooting Steps:

  • Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating the C-Cl bond in this substrate. Highly active and specialized catalyst systems are typically required.

    • Recommendation: Switch to a more active palladium precatalyst and ligand combination. Bulky, electron-rich phosphine ligands (Buchwald ligands) such as XPhos, SPhos, or RuPhos are highly effective.[1][2] Modern palladium precatalysts (e.g., XPhos Pd G2 or G3) are often superior as they form the active Pd(0) species more readily.[1] N-heterocyclic carbene (NHC) ligands can also be a powerful alternative.

  • Assess Reaction Conditions (Temperature & Time): The inert nature of the C-Cl bond often necessitates more forcing conditions than for corresponding bromo or iodo derivatives.

    • Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be effective in reducing reaction times and improving yields.[3][4] Extend the reaction time and monitor progress carefully by TLC or LC-MS to ensure the reaction has gone to completion.

  • Optimize the Base and Solvent System: The base is crucial for the transmetalation step, and the solvent must facilitate the dissolution of all components and the catalytic cycle.

    • Recommendation: Use a strong, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The solvent system is critical; a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) with water is often optimal to dissolve both the organic substrate and the inorganic base.

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be easily oxidized and deactivated.

    • Recommendation: Thoroughly degas all solvents and the reaction mixture before heating. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Q2: I am observing significant side products, such as the dehalogenated starting material and protodeboronation of my boronic acid. How can I minimize these?

These are common side reactions in challenging Suzuki couplings.

  • Dehalogenation (Hydrodehalogenation): This occurs when the chloro-group is replaced by a hydrogen atom. It can be promoted by certain catalyst systems or impurities.

    • Mitigation Strategy: A careful screening of ligands is often necessary. While bulky, electron-rich ligands are needed, excessively bulky or reactive systems can sometimes promote this side reaction. Running the reaction at the lowest effective temperature can also help.

  • Protodeboronation: This side reaction consumes the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond. It is often exacerbated by excess water, high temperatures, or certain bases.

    • Mitigation Strategy: Use anhydrous solvents if possible, although a small amount of water is often necessary for the base to function. Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[5] Sometimes, a weaker base or shorter reaction times can minimize this issue.

Q3: How does the position of the nitrogen atoms in the pyrazolo[4,3-c]pyridine core affect the reaction?

The nitrogen atoms, particularly the pyridine nitrogen, are Lewis basic and can coordinate to the palladium center. This coordination can inhibit the catalyst by competing with the desired steps of the catalytic cycle (e.g., oxidative addition). This makes the substrate more challenging than a simple chlorobenzene. The electron-deficient nature of the pyridine ring, further influenced by the fused pyrazole, makes the C-Cl bond less susceptible to oxidative addition. Therefore, a highly active catalyst that is less prone to inhibition is essential.[2]

Data Presentation: Recommended Reaction Components

The tables below summarize effective components for the Suzuki coupling of challenging heteroaryl chlorides, providing a starting point for optimization.

Table 1: Recommended Catalyst Systems

Palladium SourceLigandPrecatalystTypical Loading (mol%)Notes
Pd(OAc)₂XPhos(In situ generated)2 - 5A robust system for many challenging chlorides.
Pd₂(dba)₃SPhos(In situ generated)2 - 5Another highly effective Buchwald ligand system.
N/AN/AXPhos Pd G22 - 5A commercially available, air-stable precatalyst that is highly active for heteroaryl chlorides.[1]
PdCl₂(dppf)dppfPdCl₂(dppf)3 - 5Can be effective, particularly for arylations at specific positions on related heterocycles.[6]

Table 2: Recommended Bases and Solvents

BaseEquivalentsSolvent SystemRatio (v/v)Typical Temperature
K₃PO₄2.0 - 3.01,4-Dioxane / H₂O4:1 to 10:1100 - 110 °C
Cs₂CO₃2.0 - 3.01,4-Dioxane / H₂O4:1 to 10:1100 - 110 °C
K₂CO₃2.0 - 3.0Toluene / Ethanol / H₂O3:1:1100 - 110 °C
Na₂CO₃ (aq)2.0 - 3.01,4-DioxaneN/A80 - 100 °C

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized starting point based on best practices for similar challenging heteroaryl chlorides. Optimization of specific parameters may be required.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2, 0.02 - 0.05 equiv)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.5 equiv), and the palladium precatalyst (0.03 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) via syringe under a positive pressure of inert gas. The typical concentration is 0.1 - 0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 100-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and water. Separate the layers.

  • Extraction: Extract the aqueous layer with the organic solvent (2-3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.

Mandatory Visualizations

G Troubleshooting Low Yield in Suzuki Coupling start Low or No Yield Observed catalyst Is the catalyst system active enough for a C-Cl bond? start->catalyst conditions Are the reaction conditions sufficient? catalyst->conditions Yes solution_catalyst Switch to Buchwald ligands (XPhos, SPhos) or use a G2/G3 precatalyst. Increase catalyst loading. catalyst->solution_catalyst No base_solvent Is the base/solvent system optimal? conditions->base_solvent Yes solution_conditions Increase temperature to 100-120 °C. Consider microwave irradiation. Increase reaction time. conditions->solution_conditions No inert Is the system properly degassed? base_solvent->inert Yes solution_base_solvent Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). Use aqueous/organic solvent mixtures (Dioxane/H2O). base_solvent->solution_base_solvent No solution_inert Degas solvents thoroughly (Ar/N2 sparging). Ensure positive inert gas pressure. inert->solution_inert No end_node Re-run and monitor reaction inert->end_node Yes solution_catalyst->end_node solution_conditions->end_node solution_base_solvent->end_node solution_inert->end_node

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle for this compound cluster_0 Catalytic Cycle cluster_1 Challenges & Side Reactions Pd0 Active Pd(0)L_n Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)-Cl)L_n Pd0->OxAdd Ar-Cl (Slow, Rate-Limiting Step) Inhibition Catalyst Inhibition (N-coordination) Pd0->Inhibition Transmetal Transmetalation Complex (Ar-Pd(II)-Ar')L_n OxAdd->Transmetal Ar'-B(OR)2 + Base ReductElim Product Complex Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Product (Ar-Ar') Released Protodeboronation Protodeboronation (Ar'-H) BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetal BoronicAcid->Protodeboronation ArCl This compound (Ar-Cl) ArCl->OxAdd

Caption: Suzuki catalytic cycle highlighting challenges for the target substrate.

References

Technical Support Center: Troubleshooting Side Reactions in Buchwald-Hartwig Amination of Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common side reactions encountered during the Buchwald-Hartwig amination of chloropyridines. The content is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has low or no conversion. What are the primary causes when using a chloropyridine substrate?

Low conversion is a frequent issue, primarily because the C-Cl bond of chloropyridines is less reactive than corresponding C-Br or C-I bonds. The oxidative addition of the chloropyridine to the Pd(0) catalyst is often the rate-limiting step.[1]

Initial Troubleshooting Steps:

  • Catalyst System: Ensure your palladium source is active. Standard Pd(OAc)₂ can be unreliable; using a pre-catalyst (e.g., G3 or G4 palladacycles) that cleanly generates the active Pd(0) species is highly recommended.[1]

  • Ligand Choice: Standard ligands like PPh₃ are often ineffective. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential for activating C-Cl bonds.[1]

  • Catalyst Loading: For challenging chloropyridines, you may need to increase catalyst loading from the typical 1-2 mol% up to 5 mol%.[1]

  • Temperature: These reactions often require elevated temperatures (80-110 °C) to facilitate the difficult oxidative addition.[1]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[1]

  • Reagent Purity: Use dry, degassed solvents (e.g., toluene, dioxane) and ensure your base is anhydrous and of high purity. Water and oxygen can significantly interfere with the catalytic cycle.[1]

Q2: I'm observing a significant amount of hydrodehalogenation (reduction of the C-Cl bond). How can I suppress this side reaction?

Hydrodehalogenation, the replacement of chlorine with hydrogen, is one of the most common side reactions. It competes with the desired C-N bond formation and often occurs when the final reductive elimination step is slow.[2]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands are designed to accelerate the rate of reductive elimination, which outcompetes side reactions like β-hydride elimination that can lead to hydrodehalogenation.[2] Ligands from the Buchwald (e.g., SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series are effective.[1]

  • Base Purity: Use a high-purity, anhydrous strong base like sodium tert-butoxide (NaOtBu). Traces of moisture or sodium hydroxide in the base can exacerbate hydrodehalogenation.[1]

  • Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Trace water can be a proton source for the hydrodehalogenation pathway.[1]

  • Amine Stoichiometry: Using a slight excess of the amine (1.2–1.5 equivalents) can help favor the desired amination pathway over the reduction pathway.[1]

Q3: Besides my desired product, I am also forming a symmetric biaryl (bipyridine) byproduct. What causes this and how can I prevent it?

The formation of a bipyridine product is the result of a homocoupling side reaction. This occurs when two molecules of the chloropyridine starting material couple with each other.

Mechanism and Prevention:

The mechanism of palladium-catalyzed homocoupling begins with the oxidative addition of the chloropyridine to the Pd(0) catalyst. Two of these resulting Ar-Pd(II)-X intermediates can then undergo ligand exchange to form a diarylpalladium(II) species (Ar-Pd(II)-Ar), which then reductively eliminates to yield the biaryl product and Pd(II).[3] For this to be catalytic, a reductant must be present to regenerate the Pd(0) species.[3]

Strategies to Minimize Homocoupling:

  • Control Stoichiometry: Ensure the amine coupling partner is present in sufficient concentration from the start of the reaction.

  • Ligand Choice: Ligands that promote rapid C-N reductive elimination can minimize the lifetime of the Ar-Pd(II)-X intermediate, thereby reducing the likelihood of it participating in homocoupling pathways.

  • Avoid Reductants: Ensure the reaction is free from unnecessary reducing agents that could facilitate the regeneration of Pd(0) from the Pd(II) formed after the homocoupling reductive elimination step.

Q4: My catalyst appears to be deactivating or turning into palladium black. Why does this happen with pyridine substrates?

Pyridine substrates pose a unique challenge due to the Lewis basic nitrogen atom in the ring. This nitrogen can coordinate strongly to the palladium center, leading to catalyst poisoning and deactivation. This is particularly problematic for 2-chloropyridines, a phenomenon sometimes called the "2-pyridyl problem."

Deactivation Pathways and Solutions:

  • Catalyst Poisoning: The pyridine nitrogen competes with the phosphine ligand and the amine nucleophile for coordination to the palladium center. This can form stable, off-cycle complexes that are catalytically inactive.

    • Solution: Use bulky (sterically hindered) ligands. The steric bulk of ligands like XPhos or BrettPhos can disfavor the binding of the pyridine nitrogen, keeping the catalyst active.

  • Catalyst Decomposition: If the catalytic cycle is slowed by pyridine inhibition, the active Pd(0) species may have a longer lifetime in solution, leading to aggregation and the formation of inactive palladium black.

    • Solution: Employing pre-catalysts that generate the active L-Pd(0) species cleanly and efficiently can help. Additionally, ensuring vigorous stirring can maintain a homogeneous reaction mixture and discourage aggregation.

Data Presentation: Ligand Effects on Product and Byproduct Formation

The choice of ligand has a profound impact on the outcome of the Buchwald-Hartwig amination of chloropyridines. The following table summarizes the performance of different ligands in the coupling of various chloropyridines with amines, highlighting the yield of the desired product and the formation of the hydrodehalogenation byproduct.

ChloropyridineAminePd Source / LigandBaseSolventTemp (°C)Time (h)Product Yield (%)Hydrodehalogenation (%)
4-Chlorotoluene¹MorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux694%Not Reported
2-Chlorotoluene²Morpholine(NHC)Pd(allyl)ClNaOtBuDioxane1000.494%Not Reported
2,6-Dimethylchlorobenzene²Morpholine(NHC)Pd(allyl)ClNaOtBuDioxane700.1652%Not Reported
4-Bromobenzonitrile³Benzamide[Pd(cinnamyl)Cl]₂ / XantphosDBUPhMe1001885%Not Reported

¹Data adapted from a representative protocol for aryl chlorides.[4] ²Yields reported for a specific NHC-palladium catalyst system.[5] ³Data from a high-throughput screen using a milder organic base.[6]

Note: Direct comparative yield data for chloropyridines with various ligands side-by-side is sparse in the literature. The table provides representative yields under optimized conditions for specific ligand systems to illustrate their effectiveness.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is adapted from a standard procedure for the amination of 4-chlorotoluene with morpholine and can be used as a starting point for the amination of chloropyridines.[4]

Materials:

  • Chloropyridine (1.0 equiv.)

  • Amine (e.g., Morpholine, 1.5 equiv.)

  • Palladium Source (e.g., Pd(dba)₂, 1.5 mol%)

  • Ligand (e.g., XPhos, 3.0 mol%)

  • Base (e.g., Sodium tert-Butoxide, 2.0 equiv.)

  • Anhydrous, degassed Toluene

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add the palladium source (e.g., 36 mg, 0.063 mmol for a 4.22 mmol scale reaction), the ligand (e.g., 60 mg, 0.127 mmol), and sodium tert-butoxide (e.g., 811 mg, 8.44 mmol) to an oven-dried two-necked flask equipped with a stir bar and condenser.

  • Solvent Addition: Add anhydrous, degassed toluene (e.g., 5 mL) to the flask. Stir the mixture at room temperature for 5 minutes.

  • Reagent Addition: Add the chloropyridine (e.g., 0.5 mL, 4.22 mmol) and the amine (e.g., 0.55 mL, 6.33 mmol) to the flask.

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature, typically 80-110 °C) and stir for the required time (e.g., 6 hours). Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle and Common Side Reactions

G pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Py-Cl) pd0->oa_complex Oxidative Addition (+ Py-Cl) catalyst_poisoning Inactive (Py)-L-Pd(0) Complex pd0->catalyst_poisoning amide_complex L-Pd(II)(Py-NR₂) oa_complex->amide_complex Amine Association & Deprotonation (+ HNR₂ / Base) homocoupling_dimer L-Pd(II)(Py)₂ oa_complex->homocoupling_dimer Dimerization/ Ligand Exchange amide_complex->pd0 Reductive Elimination product Py-NR₂ (Desired Product) amide_complex->product hydrodehalogenation Py-H (Hydrodehalogenation) amide_complex->hydrodehalogenation homocoupling_product Py-Py (Homocoupling) homocoupling_dimer->homocoupling_product Reductive Elimination

Caption: Catalytic cycle for Buchwald-Hartwig amination and key off-cycle side reactions.

Troubleshooting Workflow for Low Yield

G start Low or No Yield check_sm Starting Material Consumed? start->check_sm check_byproducts Major Byproducts Observed? check_sm->check_byproducts Yes sol_catalyst 1. Use Pre-catalyst 2. Increase Catalyst Loading 3. Increase Temperature check_sm->sol_catalyst No hydrodehalogenation Hydrodehalogenation (Py-H) Present? check_byproducts->hydrodehalogenation Yes pd_black Palladium Black Formation? check_byproducts->pd_black No homocoupling Homocoupling (Py-Py) Present? hydrodehalogenation->homocoupling No sol_hydro 1. Use Bulky, e⁻-rich Ligand 2. Ensure Anhydrous Conditions 3. Check Base Purity hydrodehalogenation->sol_hydro Yes homocoupling->pd_black No sol_homo 1. Check Amine Stoichiometry 2. Use Ligand Promoting   Fast C-N Elimination homocoupling->sol_homo Yes sol_poison 1. Use Bulky Ligand 2. Use Pre-catalyst pd_black->sol_poison Yes sol_other Re-evaluate Ligand, Base, and Solvent System pd_black->sol_other No

Caption: A logical workflow for troubleshooting low-yielding amination reactions.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 4-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cross-coupling of 4-Chloro-1H-pyrazolo[4,3-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: Why is the cross-coupling of this compound so challenging?

A1: The primary challenge lies in the low reactivity of the Carbon-Chlorine (C-Cl) bond on the pyridine ring of the pyrazolopyridine scaffold.[1] This bond is significantly stronger than the corresponding C-Br or C-I bonds, making the initial oxidative addition step in the palladium catalytic cycle the rate-determining and most difficult step.[1][2] Furthermore, heteroaromatic compounds like pyrazolopyridines can act as ligands themselves, potentially coordinating to the palladium center and inhibiting catalytic activity.[3]

Q2: Which type of palladium-catalyzed cross-coupling reaction is most suitable for this substrate?

A2: The Suzuki-Miyaura coupling is a commonly employed and versatile method for forming C-C bonds with aryl chlorides.[4][5] Its advantages include the commercial availability of a wide range of boronic acids and esters, and typically milder reaction conditions compared to other methods. However, for certain applications, other reactions like Buchwald-Hartwig amination (for C-N bonds) or Sonogashira coupling (for C-C triple bonds) can also be optimized.[4][6]

Q3: What are the most critical components to optimize for a successful coupling reaction?

A3: The three most critical components are the palladium precatalyst, the ligand, and the base. The choice of ligand is especially crucial for activating the inert C-Cl bond.[1][5][7] Reaction temperature and solvent also play significant roles and should be systematically screened.[1]

Q4: I am observing a significant amount of a side product where the boronic acid has been replaced by a hydrogen atom. What is this and how can I prevent it?

A4: This side reaction is called protodeboronation, where the carbon-boron bond of the organoboron reagent is cleaved.[1][8] It is often caused by the presence of water or other proton sources in the reaction mixture, especially under basic conditions at elevated temperatures. To minimize this, ensure you are using anhydrous solvents, high-purity reagents, and properly dried glassware. Using boronic esters (e.g., pinacol esters) instead of boronic acids can also increase stability against protodeboronation.[1]

Q5: My reaction also produces homocoupling products of my boronic acid. What causes this?

A5: Homocoupling is a common side reaction that can be promoted by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[1] It is crucial to thoroughly degas all solvents and maintain an inert atmosphere (e.g., using Argon or Nitrogen) throughout the setup and reaction time.[1]

Troubleshooting Guide

Issue 1: Low to No Product Yield

This is the most common issue when working with an unreactive substrate like this compound. A systematic approach to troubleshooting is required.

Troubleshooting Workflow

G start Low/No Yield catalyst Is the Catalyst System Active Enough? start->catalyst temp Is the Temperature Sufficient? catalyst->temp Yes sol_catalyst Switch to Buchwald Ligands (e.g., SPhos, XPhos) or NHC Ligands. Increase catalyst loading (2-5 mol%). catalyst->sol_catalyst No base Is the Base Effective? temp->base Yes sol_temp Increase temperature (e.g., 100-120 °C). Consider microwave irradiation. temp->sol_temp No degas Is the System Properly Degassed? base->degas Yes sol_base Screen stronger, non-nucleophilic bases (e.g., K3PO4, Cs2CO3). base->sol_base No sol_degas Degas solvent thoroughly (Ar/N2 sparging). Ensure inert atmosphere. degas->sol_degas No

Caption: Troubleshooting workflow for low reaction yield.

Detailed Recommendations:

  • Catalyst & Ligand Inactivity: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating C-Cl bonds.[1]

    • Solution: Switch to a more active catalytic system. Modern palladium precatalysts paired with bulky, electron-rich phosphine ligands (known as Buchwald ligands) are highly effective.[1][5][7] N-heterocyclic carbene (NHC) ligands are another powerful alternative.[7] These ligands promote the formation of the active monoligated Pd(0) species necessary for the difficult oxidative addition step.[1]

  • Insufficient Temperature: Thermal energy is required to overcome the high activation barrier of C-Cl bond cleavage.

    • Solution: Increase the reaction temperature, often in the range of 100-120 °C. Using a high-boiling point solvent like dioxane, toluene, or DMF is necessary. Microwave irradiation can also be effective in rapidly reaching and maintaining the required temperature, sometimes improving yields.[9]

  • Ineffective Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura cycle. Its strength and solubility are key.

    • Solution: Strong, non-nucleophilic inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1] The base should be finely powdered to maximize its surface area and reactivity.

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can be easily oxidized to an inactive state.

    • Solution: Ensure all solvents are rigorously degassed before use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. The reaction vessel should be purged with an inert gas before adding reagents.

Issue 2: Reaction Stalls or is Incomplete

If the reaction starts but fails to proceed to completion, it may indicate catalyst instability or substrate/product inhibition.

  • Catalyst Decomposition: The catalytic species may not be stable over the entire reaction time at high temperatures.

    • Solution: While increasing catalyst loading can help, a better approach is to use more robust ligands that stabilize the palladium center. Palladacycle precatalysts are designed for high stability and can be beneficial in these cases.[7]

  • Substrate/Product Inhibition: The nitrogen atoms in the pyrazolopyridine ring of the starting material or product can coordinate to the palladium catalyst, effectively poisoning it.[3]

    • Solution: This is an inherent challenge. Using ligands that are sterically bulky and bind strongly to the palladium can help prevent the substrate or product from displacing them. Sometimes, a slow addition of the substrate to the reaction mixture can maintain a low concentration and mitigate this effect.

Data Presentation: Catalyst and Ligand Selection

The following tables provide representative data on how the choice of catalyst, ligand, and base can influence the yield of a model Suzuki-Miyaura coupling reaction between this compound and Phenylboronic Acid.

Table 1: Effect of Ligand on Reaction Yield

EntryPalladium Precatalyst (2 mol%)Ligand (4 mol%)Base (2 equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃PPh₃K₂CO₃Dioxane/H₂O100<10
2Pd₂(dba)₃dppfK₂CO₃Dioxane/H₂O10025
3Pd₂(dba)₃XPhosK₃PO₄Dioxane11085
4Pd₂(dba)₃SPhosK₃PO₄Dioxane11088
5Pd(OAc)₂IPr (NHC ligand)K₃PO₄Toluene11082

Yields are illustrative and based on general principles for challenging heteroaryl chloride couplings.[1][5]

Table 2: Effect of Base and Solvent on Reaction Yield

EntryCatalyst SystemBase (2 equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ / SPhosNa₂CO₃Dioxane/H₂O11045
2Pd₂(dba)₃ / SPhosK₂CO₃Dioxane/H₂O11060
3Pd₂(dba)₃ / SPhosK₃PO₄Dioxane11088
4Pd₂(dba)₃ / SPhosCs₂CO₃Dioxane11091
5Pd₂(dba)₃ / SPhosK₃PO₄Toluene11085

Data illustrates the trend of increasing yield with stronger bases and aprotic solvents for this type of substrate.[1][8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the optimization of the coupling of this compound.

Experimental Workflow Diagram

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification p1 Add solids: This compound (1.0 equiv) Boronic Acid (1.2 equiv) Base (e.g., K3PO4, 2.0 equiv) Pd Precatalyst & Ligand p2 Seal vessel, evacuate and backfill with Argon/Nitrogen (3x) p1->p2 p3 Add degassed solvent (e.g., Dioxane) via syringe p2->p3 p4 Heat reaction mixture to target temperature (e.g., 110 °C) with vigorous stirring p3->p4 p5 Monitor reaction progress by TLC or LC-MS p6 Cool to room temperature, quench with water p5->p6 p7 Extract with organic solvent (e.g., EtOAc) p6->p7 p8 Dry organic layer, concentrate in vacuo p7->p8 p9 Purify by column chromatography p8->p9

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inerting: Seal the vessel with a septum. Evacuate the vessel and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed anhydrous dioxane (e.g., 5 mL, to make a 0.2 M solution) via a syringe.

  • Reaction: Place the vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Alternatively, use a microwave reactor with a set temperature and time.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

References

Navigating the Synthesis of 4-Chloro-1H-pyrazolo[4,3-c]pyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Chloro-1H-pyrazolo[4,3-c]pyridine. The information is presented in a practical question-and-answer format to directly assist researchers in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

Q2: What are the potential sources of impurities in this synthesis?

Impurities can arise from several sources during the synthesis of this compound. These can be broadly categorized as:

  • Starting Material-Related Impurities: Unreacted starting materials or impurities present in the initial pyrazole and pyridine precursors.

  • Process-Related Impurities: By-products formed during the reaction due to incomplete reactions or side reactions.

  • Isomeric Impurities: Formation of other chloro-substituted pyrazolopyridine isomers.

  • Degradation Products: Decomposition of the product or intermediates under the reaction conditions.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete reaction; incorrect reaction temperature; inactive reagents.- Ensure all reagents are fresh and of high purity.- Optimize reaction temperature and time based on TLC monitoring.- Verify the stoichiometry of the reactants.
Presence of Multiple Spots on TLC (Impure Product) Formation of side products; unreacted starting materials.- Optimize reaction conditions to favor the formation of the desired product.- Employ appropriate purification techniques such as column chromatography or recrystallization.
Difficulty in Isolating the Product Product may be highly soluble in the reaction solvent or work-up solvents.- Use a different solvent system for extraction.- Consider precipitation or crystallization by changing the solvent polarity or temperature.
Formation of Isomeric Impurities Non-selective chlorination or cyclization.- The separation of closely related isomers can be challenging.[2] HPLC with a suitable column and mobile phase is often the most effective method for both analysis and purification.[2]

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not extensively detailed in the available literature, a general methodology based on the synthesis of related pyrazolopyridines is provided below. Researchers should treat this as a starting point and optimize the conditions for their specific setup.

Step 1: Synthesis of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one (Hypothetical)

A plausible approach would involve the condensation of a suitable aminopyrazole carboxylic acid derivative, followed by cyclization.

Step 2: Chlorination of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one

The precursor, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one, would then be subjected to chlorination to yield the final product.

Parameter Condition
Chlorinating Agent Phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used.[1]
Solvent The reaction can often be performed neat or in a high-boiling inert solvent.
Temperature Typically requires heating, often to reflux.
Reaction Time Monitored by TLC until the starting material is consumed.
Work-up Careful quenching of the excess chlorinating agent with ice water, followed by basification and extraction with an organic solvent.

Impurity Management Workflow

The following diagram illustrates a logical workflow for identifying and managing impurities during the synthesis.

Impurity Management Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Reaction Monitoring (TLC/HPLC) Start->Reaction Workup Reaction Work-up Reaction->Workup Crude Crude Product Isolation Workup->Crude Analysis Crude Product Analysis (HPLC, LC-MS, NMR) Crude->Analysis Impurity_ID Impurity Identification Analysis->Impurity_ID Purification Purification (Column Chromatography/Recrystallization) Impurity_ID->Purification Based on impurity profile Low_Yield Low Yield? Impurity_ID->Low_Yield High_Impurity High Impurity Levels? Impurity_ID->High_Impurity Pure_Product Pure Product Purification->Pure_Product Optimize Optimize Reaction Conditions Low_Yield->Optimize High_Impurity->Optimize Optimize->Start Re-run Synthesis Troubleshooting Flowchart Start Problem Encountered Check_TLC Analyze TLC/HPLC of Crude Product Start->Check_TLC Multiple_Spots Multiple Spots/Peaks Present? Check_TLC->Multiple_Spots Low_Conversion High Starting Material? Multiple_Spots->Low_Conversion Yes Purify Purify via Column Chromatography or Recrystallization Multiple_Spots->Purify No Optimize_Reaction Optimize Reaction: - Increase Temperature/Time - Check Reagent Quality Low_Conversion->Optimize_Reaction Yes Low_Conversion->Purify No Optimize_Reaction->Check_TLC Characterize Characterize Purified Fractions (NMR, MS) Purify->Characterize Isomer_Issue Isomeric Impurities Suspected? Characterize->Isomer_Issue Failure Re-evaluate Synthetic Strategy Characterize->Failure Incorrect Structure HPLC_Method Develop/Optimize HPLC Method for Separation Isomer_Issue->HPLC_Method Yes Success Pure Product Obtained Isomer_Issue->Success No HPLC_Method->Success

References

Technical Support Center: Troubleshooting Catalyst Deactivation with Pyridine-Containing Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges associated with catalyst deactivation when working with pyridine-containing substrates. The inherent Lewis basicity of the pyridine nitrogen often leads to catalyst poisoning, hindering reaction progress and reproducibility. This guide provides practical, question-and-answer-based troubleshooting, detailed experimental protocols, and quantitative data to facilitate successful outcomes in your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving pyridine-containing substrates prone to catalyst deactivation?

A1: The primary cause of catalyst deactivation is the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the electron-deficient metal center of the catalyst (commonly palladium, platinum, rhodium, etc.), forming a stable, inactive complex. This process, known as catalyst poisoning, blocks the active sites of the catalyst, preventing it from participating in the catalytic cycle and leading to low or no product formation.[1] This is a well-documented issue, particularly in cross-coupling and hydrogenation reactions.[1]

Q2: What are the common symptoms of catalyst deactivation by pyridine substrates?

A2: The most common indicators of catalyst poisoning by pyridine-containing compounds include:

  • Decreased Reaction Rate: A noticeable slowdown in the reaction progress compared to similar reactions with non-coordinating substrates.[2]

  • Incomplete Conversion: The reaction stalls before the limiting reagent is fully consumed, even with extended reaction times.[2]

  • Reaction Stalling After Initial Conversion: The reaction may proceed initially but then abruptly stops.

  • Formation of Byproducts: In some cases, changes in selectivity may be observed.[2]

  • Appearance of Palladium Black: In palladium-catalyzed reactions, the formation of a black precipitate (palladium black) can indicate catalyst decomposition, which can be exacerbated by slow catalysis due to pyridine inhibition.[1]

Q3: How does the position of substituents on the pyridine ring affect catalyst deactivation?

A3: The position of substituents, particularly the reacting functional group, relative to the pyridine nitrogen significantly impacts the extent of catalyst poisoning. The "2-pyridyl problem" is a well-known phenomenon where substrates with a leaving group or reactive site at the C2 position are particularly challenging.[1] This is due to the proximity of the nitrogen atom, which can readily chelate to the metal center, forming a stable and inactive metallacycle. Substituents at the C3 and C4 positions generally pose fewer challenges, as the nitrogen is further from the reaction site, reducing its ability to strongly coordinate to the catalyst.

Q4: Can a catalyst poisoned by a pyridine-containing substrate be regenerated?

A4: In some cases, catalyst regeneration is possible, but its effectiveness depends on the nature of the deactivation.

  • For poisoning by strong coordination: Regeneration can be challenging. Treatment with an acid wash may sometimes help to protonate the pyridine nitrogen, weakening its coordination to the metal center, but this can also damage the catalyst.[3]

  • For deactivation by coking (carbon deposition): A controlled oxidation (burn-off) at elevated temperatures can remove carbon deposits and restore catalyst activity.

  • For irreversible poisoning: In cases of strong, irreversible binding or catalyst decomposition (e.g., significant sintering or palladium black formation), regeneration may not be feasible, and catalyst replacement is necessary.[2]

Troubleshooting Guides

Issue 1: Low to No Conversion in a Cross-Coupling Reaction (e.g., Suzuki-Miyaura)
  • Question: My Suzuki-Miyaura reaction with a pyridyl halide is giving very low yield. What should I do?

  • Answer: This is a classic sign of catalyst poisoning by the pyridine nitrogen. Here are several strategies to overcome this issue:

    • Switch to a Bulkier, Electron-Rich Ligand: Standard phosphine ligands may not be effective. Employing sterically hindered and electron-rich ligands such as XPhos, SPhos, or RuPhos can promote faster catalytic turnover, which can outcompete the poisoning process.[4]

    • Use a Palladium Pre-catalyst: Utilizing a well-defined palladium pre-catalyst can ensure the efficient generation of the active catalytic species in solution.

    • Increase Catalyst Loading: While not the most elegant solution, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes provide enough active sites to achieve a reasonable yield despite some catalyst being deactivated.

    • Add a Lewis Acid: In some cases, adding a Lewis acid can coordinate to the pyridine nitrogen, preventing it from binding to the palladium catalyst. However, this approach requires careful optimization as the Lewis acid can also interact with other components of the reaction.

Issue 2: Hydrogenation of a Pyridine Ring is Stalled or Incomplete
  • Question: My attempt to hydrogenate a substituted pyridine to the corresponding piperidine is not going to completion. How can I improve the conversion?

  • Answer: Incomplete hydrogenation is often due to product inhibition, where the resulting piperidine, also a nitrogen-containing base, poisons the catalyst.[2] Consider the following troubleshooting steps:

    • Use an Acidic Additive: Performing the hydrogenation in the presence of an acid (e.g., acetic acid, HCl) can protonate the pyridine nitrogen.[5] This not only prevents coordination to the metal catalyst but also activates the pyridine ring towards reduction.[5]

    • Increase Hydrogen Pressure and/or Temperature: Pyridine rings are aromatic and require relatively harsh conditions for hydrogenation. Increasing the hydrogen pressure and reaction temperature can often drive the reaction to completion. However, be mindful of potential side reactions or catalyst sintering at very high temperatures.

    • Choose a More Robust Catalyst: Rhodium and Ruthenium-based catalysts are often more effective than Palladium for pyridine hydrogenation, showing higher activity under milder conditions.[6]

    • Increase Catalyst Loading: As with cross-coupling reactions, a higher catalyst loading can help to overcome product inhibition.[2]

Data Presentation

Table 1: Performance of Various Heterogeneous Catalysts in Pyridine Hydrogenation

CatalystSupportTemperature (°C)H₂ Pressure (bar)SolventConversion (%)Selectivity to Piperidine (%)Reference
5% Rh/CCarbon2570Methanol>99>99[6]
5% Ru/CCarbon8070Methanol>99>99[6]
PtO₂None253Acetic Acid100>99
10% Pd/CCarbon306Water/DCM¹10098²[7]
Raney NiNone100-200100-200VariousHighHigh[6]

¹Data for the hydrogenation of 4-pyridinecarbonitrile. ²Selectivity to the fully hydrogenated product, (aminomethyl)piperidine.

Table 2: Effect of Ligand Choice on Suzuki-Miyaura Coupling of 4-bromopyridine with Phenylboronic Acid

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100Low/Complex MixtureGeneral Observation
Pd₂(dba)₃XPhosK₃PO₄Dioxane100>90[4]
Pd₂(dba)₃SPhosK₃PO₄Dioxane100>90[4]
PdCl₂(dppf)dppfNa₂CO₃DMF80Moderate to High[4]

Experimental Protocols

Protocol 1: X-ray Photoelectron Spectroscopy (XPS) Analysis of a Deactivated Catalyst

Objective: To identify the presence of poisoning species (e.g., nitrogen from pyridine) on the catalyst surface and to determine changes in the oxidation state of the active metal.

Methodology:

  • Sample Preparation:

    • Carefully recover the deactivated catalyst from the reaction mixture by filtration.

    • Wash the catalyst with a solvent that will remove residual reactants and products but not the strongly adsorbed poison (e.g., the reaction solvent at room temperature).

    • Dry the catalyst thoroughly under vacuum. To prevent surface oxidation, it is best to handle and store the dried catalyst under an inert atmosphere (e.g., in a glovebox).[1]

    • Mount the powdered catalyst sample onto a sample holder using double-sided copper or carbon tape, or by pressing it into a clean indium foil. Ensure a flat, uniform surface.[5][8]

  • Instrument Setup and Data Acquisition:

    • Introduce the sample holder into the XPS instrument's ultra-high vacuum (UHV) chamber.

    • Use a monochromatic Al Kα or Mg Kα X-ray source.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest, particularly the active metal (e.g., Pd 3d, Pt 4f, Rh 3d), carbon (C 1s), oxygen (O 1s), and nitrogen (N 1s).

    • Use a charge neutralizer (e.g., a low-energy electron flood gun) to compensate for surface charging, which is common with insulating or poorly conductive catalyst supports.[1]

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

    • Fit the high-resolution spectra with appropriate peak models (e.g., Gaussian-Lorentzian functions) to deconvolve different chemical states.

    • For Pyridine Poisoning: Look for a significant N 1s signal. The binding energy of the N 1s peak can provide information about the nature of the nitrogen species (e.g., pyridinic nitrogen coordinated to the metal).

    • For Metal Oxidation State: Analyze the binding energy and peak shape of the metal's core level spectrum to determine its oxidation state (e.g., Pd(0) vs. Pd(II)).[6]

    • Compare the spectra of the deactivated catalyst with that of a fresh, unused catalyst to identify changes in surface composition and chemical states.

Protocol 2: Powder X-ray Diffraction (XRD) Analysis of a Deactivated Catalyst

Objective: To investigate changes in the bulk structure of the catalyst, such as sintering (growth of metal particles) or changes in the crystalline phase of the support.

Methodology:

  • Sample Preparation:

    • Recover and dry the deactivated catalyst as described in the XPS protocol.

    • Gently grind the catalyst powder to ensure a random orientation of the crystallites.

    • Mount the powder in a sample holder. Ensure the sample surface is flat and level with the surface of the holder to avoid errors in peak positions.[4] A glass microscope slide can be used to gently press and flatten the powder.[4]

  • Instrument Setup and Data Acquisition:

    • Use a diffractometer with a Cu Kα radiation source.

    • Scan a wide 2θ range (e.g., 10-90°) to capture all relevant diffraction peaks of the metal, support, and any potential new crystalline phases.

    • Use a slow scan speed and small step size to obtain high-quality data with good peak resolution.

  • Data Analysis:

    • Identify the crystalline phases present by comparing the experimental diffraction pattern to reference patterns from a database (e.g., ICDD).[9]

    • To Assess Sintering: Analyze the width of the diffraction peaks corresponding to the active metal. A narrowing of the peaks in the deactivated catalyst compared to the fresh catalyst indicates an increase in the average crystallite size, which is a sign of sintering.[6] The Scherrer equation can be used to estimate the average crystallite size from the peak broadening.[9][10]

    • To Assess Support Stability: Look for changes in the diffraction pattern of the support material, such as the appearance of new phases or changes in peak intensities, which could indicate a collapse of the support structure.

    • Compare the diffractogram of the deactivated catalyst to that of the fresh catalyst to clearly identify any structural changes.

Protocol 3: Temperature-Programmed Desorption (TPD) of Pyridine

Objective: To characterize the strength and nature of the interaction between pyridine and the catalyst surface.

Methodology:

  • Sample Preparation and Pre-treatment:

    • Place a known amount of the fresh catalyst in a quartz reactor tube within the TPD apparatus.

    • Pre-treat the catalyst by heating it under a flow of inert gas (e.g., He or Ar) to a high temperature to clean the surface of any adsorbed species.[11] For catalysts that require reduction, a pre-treatment step under a hydrogen flow may be necessary.

    • Cool the catalyst to the desired adsorption temperature (e.g., 100-150 °C).[11]

  • Adsorption of Pyridine:

    • Introduce a gas mixture of a known, low concentration of pyridine in an inert carrier gas to the catalyst bed.

    • Allow sufficient time for the pyridine to adsorb onto the catalyst surface and reach equilibrium.

  • Purging:

    • Switch the gas flow back to the pure inert carrier gas to remove any physisorbed or weakly bound pyridine from the catalyst surface.[11]

  • Temperature Programming and Desorption:

    • Heat the catalyst at a constant, linear rate (e.g., 10 °C/min).[12]

    • Continuously monitor the composition of the gas exiting the reactor using a detector, typically a mass spectrometer or a thermal conductivity detector (TCD).[7][12]

  • Data Analysis:

    • Plot the detector signal (corresponding to the concentration of desorbed pyridine) as a function of temperature.

    • The resulting TPD spectrum will show one or more peaks. The temperature at which a peak maximum occurs is related to the activation energy of desorption, and thus the strength of the interaction between pyridine and the catalyst surface. Higher desorption temperatures indicate stronger binding.

    • The area under each peak is proportional to the amount of pyridine desorbed from a specific type of active site. This can be used to quantify the number of different acid sites on the catalyst surface.[11]

Visualizations

Caption: Catalyst poisoning by a pyridine substrate.

Troubleshooting_Workflow Start Low/No Conversion with Pyridine Substrate Check_Reaction Verify Reaction Conditions (Temp, Time, Reagents) Start->Check_Reaction Check_Reaction->Start Conditions Not OK (Adjust & Retry) Suspect_Poisoning Catalyst Poisoning Suspected Check_Reaction->Suspect_Poisoning Conditions OK Optimize_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Suspect_Poisoning->Optimize_Ligand Increase_Loading Increase Catalyst Loading Suspect_Poisoning->Increase_Loading Use_Additive Use Acidic Additive (for Hydrogenation) Suspect_Poisoning->Use_Additive Characterize Characterize Deactivated Catalyst (XPS, XRD) Suspect_Poisoning->Characterize Success Reaction Successful Optimize_Ligand->Success Increase_Loading->Success Use_Additive->Success Regenerate Attempt Catalyst Regeneration Characterize->Regenerate Replace Replace Catalyst Regenerate->Replace Unsuccessful Regenerate->Success Successful

Caption: Troubleshooting workflow for catalyst deactivation.

Experimental_Workflow Start Reaction Shows Deactivation Recover Recover Catalyst (Filtration, Washing, Drying) Start->Recover Split Split Sample for Multiple Analyses Recover->Split XPS XPS Analysis (Surface Poisoning, Oxidation State) Split->XPS XRD XRD Analysis (Sintering, Phase Changes) Split->XRD TPD TPD Analysis (Binding Strength) Split->TPD BET BET Analysis (Surface Area, Fouling) Split->BET Analyze Analyze Data & Correlate with Reaction Outcome XPS->Analyze XRD->Analyze TPD->Analyze BET->Analyze

Caption: Workflow for characterizing a deactivated catalyst.

References

Technical Support Center: Suzuki-Miyaura Coupling of 4-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of boronic acids during the Suzuki-Miyaura cross-coupling reaction with 4-Chloro-1H-pyrazolo[4,3-c]pyridine.

Troubleshooting Guides

Undesired homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, leading to reduced yield of the target product and purification challenges. This guide provides a systematic approach to diagnose and resolve excessive homocoupling.

Logical Workflow for Troubleshooting Homocoupling

The following workflow helps identify and address the root causes of boronic acid homocoupling.

G cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Solutions & Optimizations cluster_3 Outcome start High Homocoupling Observed check_degassing Is the reaction rigorously degassed? start->check_degassing check_pd_source What is the Palladium source? (Pd(0) or Pd(II)) check_degassing->check_pd_source Yes improve_degassing Improve degassing protocol (e.g., freeze-pump-thaw) check_degassing->improve_degassing No use_pd0 Switch to a Pd(0) precatalyst check_pd_source->use_pd0 Pd(II) optimize_ligand Optimize Ligand: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) check_pd_source->optimize_ligand Pd(0) end Homocoupling Minimized improve_degassing->end use_pd0->end optimize_base Optimize Base: Use weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) optimize_ligand->optimize_base optimize_temp Lower reaction temperature optimize_base->optimize_temp slow_addition Slowly add boronic acid optimize_temp->slow_addition slow_addition->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid homocoupling in the Suzuki reaction with this compound?

A1: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and an excess of Palladium(II) species in the reaction mixture.[1][2][3][4][5]

  • Oxygen-Mediated Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[1][2][5] Rigorous degassing of solvents and reagents is therefore critical.[2][4]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it must be reduced to Pd(0) to enter the main catalytic cycle.[1][2] Before this reduction is complete, the Pd(II) can react directly with two molecules of the boronic acid to form the homocoupled product.[2][4]

Q2: How does the choice of palladium source impact homocoupling?

A2: The choice of palladium source is crucial. Using a Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) is often preferred as it does not require an initial reduction step, thereby minimizing the opportunity for Pd(II)-mediated homocoupling.[2] If a Pd(II) source is used, conditions must be optimized to ensure its rapid reduction to Pd(0).

Q3: What is the role of ligands in minimizing the homocoupling of boronic acids?

A3: Ligands play a significant role in stabilizing the palladium catalyst and influencing the rates of the various steps in the catalytic cycle. To minimize homocoupling, consider the following:

  • Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and other biaryl phosphines are highly effective.[2][6] Their steric bulk hinders the formation of palladium complexes that lead to homocoupling, while their electron-donating nature promotes the desired reductive elimination step to form the cross-coupled product.[2]

  • Avoid Easily Oxidized Ligands: Some phosphine ligands can be oxidized in the presence of trace oxygen, which can lead to the formation of palladium species that promote homocoupling.[2]

Q4: How does the choice of base affect the formation of homocoupling byproducts?

A4: The base is essential for activating the boronic acid for transmetalation, but an improper choice can increase homocoupling.[7][8] Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) as they are generally less likely to promote homocoupling.[2][9] The optimal base is often substrate-dependent and may require screening.

Q5: What is the influence of solvent and temperature on homocoupling?

A5: Both solvent and temperature are critical parameters to control.

  • Solvents: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling.[2] While a small amount of water is often necessary to dissolve the base and facilitate the formation of the boronate species, excessive water can sometimes promote homocoupling.[2]

  • Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help suppress homocoupling.[2][10][11] Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling.[10][11]

Q6: Are there any procedural modifications that can help reduce homocoupling?

A6: Yes, several procedural adjustments can be effective:

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.[2]

  • Use a Slight Excess of the Aryl Halide: Using a slight excess of this compound can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl chloride rather than participating in boronic acid homocoupling.[2]

  • Rigorous Degassing: As mentioned previously, thoroughly degassing all solvents and reagents is one of the most effective methods to prevent oxygen-mediated homocoupling. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[2][4]

Data Presentation

Table 1: Effect of Different Bases on Suzuki Coupling Yield

This table illustrates the impact of various bases on the yield of a model Suzuki-Miyaura coupling reaction. While specific to the cited reaction, the trend can be a useful starting point for optimizing the reaction with this compound.

EntryBaseSolventTemperature (°C)Yield (%)
1K₃PO₄DMF/H₂O (1:1)8095
2K₂CO₃DMF/H₂O (1:1)8092
3NaOHDMF/H₂O (1:1)8070
4NaOAcDMF/H₂O (1:1)8065
5Et₃NDMF/H₂O (1:1)8050

Reaction conditions: Phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd/NiFe₂O₄ catalyst in DMF/H₂O. Data compiled for illustrative purposes and may not be directly transferable.[2]

Table 2: Influence of Ligands on Minimizing Homocoupling

The choice of ligand can significantly affect the ratio of the desired cross-coupled product to the homocoupled byproduct.

LigandCatalystProduct Yield (%)Homocoupling Byproduct (%)
SPhosPd₂(dba)₃>95<5
PPh₃Pd(OAc)₂7520
NonePd(OAc)₂4055

Data is illustrative and based on general observations in Suzuki coupling literature. Actual results will vary based on specific substrates and conditions.

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki Coupling of this compound

This protocol incorporates best practices to suppress the formation of boronic acid homocoupling byproducts.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water

Procedure:

  • Inert Atmosphere: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the palladium precatalyst, the ligand, and the base.

  • Degassing: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent and degassed water via syringe.

  • Boronic Acid Addition: In a separate flask, dissolve the arylboronic acid in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Proposed Mechanisms for Boronic Acid Homocoupling

The following diagram illustrates the two primary pathways leading to the undesired homocoupling of boronic acids.

G cluster_oxygen Oxygen-Mediated Homocoupling cluster_pd2 Pd(II) Precatalyst-Mediated Homocoupling pd0_ox Pd(0) o2 O₂ pd0_ox->o2 Oxidation pd2_ox Pd(II) o2->pd2_ox boronic_acid1_ox 2 Ar-B(OH)₂ pd2_ox->boronic_acid1_ox Reaction homocoupling_ox Ar-Ar boronic_acid1_ox->homocoupling_ox homocoupling_ox->pd0_ox Regeneration pd2_pre Pd(II) Precatalyst (e.g., Pd(OAc)₂) boronic_acid_pre 2 Ar-B(OH)₂ pd2_pre->boronic_acid_pre Direct Reaction homocoupling_pre Ar-Ar boronic_acid_pre->homocoupling_pre pd0_active Active Pd(0) homocoupling_pre->pd0_active Reduction

Caption: Proposed mechanisms for boronic acid homocoupling.

Simplified Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps in the desired cross-coupling reaction. Optimizing conditions to favor this cycle over the homocoupling pathways is the primary goal.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_diaryl ar2bo2 Ar²-B(OH)₂ ar2bo2->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

impact of base and solvent on the efficiency of 4-Chloro-1H-pyrazolo[4,3-c]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-1H-pyrazolo[4,3-c]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic reactions, with a focus on the critical role of base and solvent selection in optimizing reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound showing low to no yield?

A1: The this compound substrate can be challenging due to the inherent low reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] The strength of the Carbon-Chlorine bond makes the initial oxidative addition step in the palladium catalytic cycle more difficult.[1] Success often hinges on using a sufficiently active catalyst system and optimized reaction conditions to overcome this hurdle.

Q2: What are the most critical factors to consider when selecting a base for my reaction?

A2: The choice of base is crucial and its effectiveness is highly context-dependent, varying with the specific reaction (e.g., Suzuki, Buchwald-Hartwig), solvent, and substrates.[2] Key factors include:

  • Strength: Stronger bases are often required, especially for less reactive chlorides.

  • Solubility: The base's solubility in the reaction medium can significantly impact its effectiveness.

  • Anionic Nature: In nonpolar solvents, anionic bases are generally necessary to deprotonate the palladium-amine complex in Buchwald-Hartwig aminations.[2][3]

  • Nucleophilicity: The base should be non-nucleophilic to avoid unwanted side reactions with the substrate or catalyst.

Q3: How does the solvent system impact the efficiency of cross-coupling reactions with this substrate?

A3: The solvent plays a multifaceted role by dissolving reactants, stabilizing catalytic species, and influencing the reactivity of the base.[4][5] For Suzuki-Miyaura couplings, biphasic solvent systems like dioxane/water or toluene/water are often employed.[1][6] The aqueous phase is essential for dissolving inorganic bases like K₃PO₄ or Cs₂CO₃ and facilitating the transmetalation step.[7] In Buchwald-Hartwig aminations, the solvent polarity is a key consideration. Nonpolar solvents like toluene are common, but polar aprotic solvents like DMF can also be used, though they may alter the catalytic cycle.[2][3]

Q4: I am observing significant formation of side products like homocoupling or dehalogenation. How can I minimize these?

A4:

  • Homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen.[1] Ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) is critical.

  • Dehalogenation (replacement of chlorine with hydrogen) can compete with the desired cross-coupling. This can sometimes be mitigated by using a less nucleophilic or weaker base and by carefully controlling the reaction temperature.[8]

  • Protodeboronation in Suzuki reactions, the cleavage of the C-B bond by a proton source, can be minimized by using anhydrous solvents and reagents where appropriate.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low Yield or No Reaction
Potential Cause Troubleshooting Recommendation Rationale
Inactive Catalyst System Switch to a more active catalyst system. Use palladium precatalysts with bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1]Standard catalysts like Pd(PPh₃)₄ may not be active enough to cleave the strong C-Cl bond of the pyrazolopyridine.[1] Buchwald ligands promote the formation of the active monoligated Pd(0) species required for oxidative addition.[1]
Ineffective Base Screen strong, non-nucleophilic inorganic bases such as K₃PO₄ and Cs₂CO₃.[1]These bases are effective at activating the boronic acid for the transmetalation step without causing unwanted side reactions.
Inappropriate Solvent Use a biphasic solvent system like 1,4-dioxane/water, THF/water, or toluene/water.[1][6]The organic solvent dissolves the substrate and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface or in the organic phase.[7]
Insufficient Temperature Increase the reaction temperature, typically in the range of 80-120 °C. Consider using microwave irradiation to shorten reaction times.The activation energy for the oxidative addition of aryl chlorides is higher than for bromides or iodides, requiring more thermal energy.
Oxygen Contamination Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote homocoupling of the boronic acid.[1]
Buchwald-Hartwig Amination: Low Conversion
Potential Cause Troubleshooting Recommendation Rationale
Suboptimal Base Use a strong, non-nucleophilic alkoxide base like NaOtBu or KOtBu.[2]Strong bases are required for the deprotonation of the amine and the subsequent formation of the palladium-amido complex in the catalytic cycle.
Ligand Inhibition Employ bulky, electron-rich phosphine ligands (e.g., XPhos, DavePhos) or bidentate ligands like XantPhos.[9][10]The ligand choice is critical to stabilize the palladium catalyst, promote reductive elimination, and prevent the formation of inactive catalyst species.
Solvent Choice Toluene is a common and effective solvent.[2][3] For certain substrates, other solvents like 1,4-dioxane or DMF might be beneficial.[2][3][9]The solvent can influence the solubility of the base and the stability of the catalytic intermediates. In nonpolar solvents, an anionic base is crucial.[2][3]
Substrate Purity Ensure the amine coupling partner is pure and free of moisture.Impurities in the amine can poison the catalyst.
Reaction Temperature Optimize the reaction temperature, typically between 80-110 °C.Sufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step.

Data on Base and Solvent Effects

The following tables summarize typical conditions and outcomes for Suzuki-Miyaura and Buchwald-Hartwig reactions on chloro-N-heterocycles, which are analogous to this compound. Note: Yields are highly substrate-dependent and these tables should be used as a guide for optimization.

Table 1: Suzuki-Miyaura Coupling of Chloro-N-Heterocycles - Representative Data
Entry Palladium Catalyst/Ligand Base Solvent Temp (°C) Yield (%)
1Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100Low to Moderate
2Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100Good to High
3Pd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane/H₂O110High
4Pd(dppf)Cl₂K₂CO₃DMF/H₂O90Moderate

Data compiled from general principles for Suzuki coupling of chloro-N-heterocycles.[1][5][11]

Table 2: Buchwald-Hartwig Amination of Chloro-N-Heterocycles - Representative Data
Entry Palladium Catalyst/Ligand Base Solvent Temp (°C) Yield (%)
1Pd₂(dba)₃ / BINAPNaOtBuToluene100Moderate to Good
2Pd(OAc)₂ / XPhosKOtBuToluene100High
3Pd₂(dba)₃ / XantPhosCs₂CO₃1,4-Dioxane110Good to High
4Pd(OAc)₂ / DavePhosNaOtBuToluene90Good

Data compiled from general principles for Buchwald-Hartwig amination of chloro-N-heterocycles.[2][9][10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (if not using a precatalyst), the base (e.g., NaOtBu, 1.5-2.0 equiv.), this compound (1.0 equiv.), and the amine coupling partner (1.1-1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualized Workflows and Logic

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_complex Ar-Pd(II)L_n-Cl OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar'B(OH)₂ + Base PdII_Ar_Ar Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_complex Ar-Pd(II)L_n-Cl OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord + HNR'R'' PdII_Amine_Complex [Ar-Pd(II)L_n(HNR'R'')]⁺Cl⁻ Amine_Coord->PdII_Amine_Complex Deprotonation Deprotonation PdII_Amine_Complex->Deprotonation + Base - Base-H⁺Cl⁻ PdII_Amido_Complex Ar-Pd(II)L_n(NR'R'') Deprotonation->PdII_Amido_Complex RedElim Reductive Elimination PdII_Amido_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Logic Start Low/No Yield in This compound Reaction CheckCatalyst Is the Catalyst System Sufficiently Active? Start->CheckCatalyst UpgradeCatalyst Action: Switch to Buchwald (XPhos, SPhos) or NHC ligands. CheckCatalyst->UpgradeCatalyst No CheckBase Is the Base Effective? CheckCatalyst->CheckBase Yes UpgradeCatalyst->CheckBase ScreenBases Action: Screen Strong Bases (K₃PO₄, Cs₂CO₃ for Suzuki; NaO t Bu for Buchwald). CheckBase->ScreenBases No CheckSolvent Is the Solvent System Optimal? CheckBase->CheckSolvent Yes ScreenBases->CheckSolvent ChangeSolvent Action: Use Biphasic System (Dioxane/H₂O for Suzuki) or Anhydrous Toluene (Buchwald). CheckSolvent->ChangeSolvent No CheckTemp Are Conditions (Temp, Inertness) Correct? CheckSolvent->CheckTemp Yes ChangeSolvent->CheckTemp OptimizeConditions Action: Increase Temp (80-120°C) & Ensure System is Degassed. CheckTemp->OptimizeConditions No Success Improved Yield CheckTemp->Success Yes OptimizeConditions->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Validation & Comparative

A Head-to-Head Battle of Scaffolds: Pyrazolopyridine versus Quinoline Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Efficacy, Selectivity, and Clinical Performance for Researchers, Scientists, and Drug Development Professionals.

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of heterocyclic scaffolds employed to design these inhibitors, pyrazolopyridines and quinolines have proven to be particularly fruitful, leading to the development of several FDA-approved drugs. This guide provides an objective, data-driven comparison of the efficacy of pyrazolopyridine and quinoline-based kinase inhibitors, focusing on key examples to illustrate their relative strengths and weaknesses in preclinical and clinical settings.

Executive Summary

This comparison guide delves into a direct clinical comparison of the pyrazolopyridine-based drug selpercatinib and the quinoline-based drug vandetanib , both of which target the RET (Rearranged during Transfection) kinase. Additionally, a preclinical comparison of VEGFR inhibitors, pazopanib (a compound with a related bicyclic heteroaromatic core) and sorafenib (a quinoline), is presented to broaden the scope of this analysis. The data indicates that while both scaffolds can produce highly effective kinase inhibitors, the pyrazolopyridine scaffold in the case of selpercatinib has demonstrated superior efficacy and a more favorable safety profile in a head-to-head clinical trial setting for RET-driven cancers.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the quantitative data from preclinical and clinical studies, offering a clear comparison of the performance of these two classes of inhibitors.

Table 1: Clinical Efficacy of Selpercatinib (Pyrazolopyridine) vs. Vandetanib and Cabozantinib (Quinoline) in RET-Mutant Medullary Thyroid Cancer (LIBRETTO-531 Trial)[1][2][3][4]
EndpointSelpercatinib (Pyrazolopyridine)Cabozantinib/Vandetanib (Quinoline)
Median Progression-Free Survival (PFS) Not Reached16.8 months
Hazard Ratio (HR) for PFS 0.280 (p < 0.001)-
Overall Response Rate (ORR) 69.4%38.8%
Complete Response (CR) Rate 12%4%
Dose Reduction due to Adverse Events 38.9%77.3%
Treatment Discontinuation due to Adverse Events 4.7%26.8%
Table 2: Preclinical Kinase Inhibition Profile of Pazopanib (Pyrimidine Core) vs. Sorafenib (Quinoline)[5][6][7]
Target KinasePazopanib IC50 (nM)Sorafenib IC50 (nM)
VEGFR-1 10-
VEGFR-2 Nearly Identical to SorafenibNearly Identical to Pazopanib
PDGFR-β --
c-Kit Less active than Pazopanib-
FLT3 Inactive-
C-Raf -Potent Inhibitor
B-Raf -Potent Inhibitor

Mechanism of Action: Targeting Key Signaling Pathways

Both pyrazolopyridine and quinoline kinase inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive tumor growth and proliferation.

Selpercatinib, a pyrazolopyridine derivative, is a highly selective inhibitor of the RET receptor tyrosine kinase.[1][2][3] In contrast, vandetanib, a quinoline-based inhibitor, is a multi-kinase inhibitor that targets VEGFR, EGFR, and RET.[4][5][6][7] This difference in selectivity likely contributes to the observed differences in their efficacy and safety profiles.[8]

The inhibition of these kinases disrupts critical downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K/AKT/mTOR pathways, which are central to cell survival and proliferation.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials biochemical Biochemical Assays (e.g., ADP-Glo Kinase Assay) cellular Cellular Assays (e.g., MTT Assay) biochemical->cellular Potency & Selectivity invivo In Vivo Models (Xenografts) cellular->invivo Cellular Efficacy phase1 Phase I (Safety & Dosage) invivo->phase1 Candidate Selection phase2 Phase II (Efficacy & Side Effects) phase1->phase2 phase3 Phase III (Comparative Efficacy) phase2->phase3

Figure 1: Experimental workflow for kinase inhibitor evaluation.

ras_raf_mek_erk_pathway RTK Receptor Tyrosine Kinase (e.g., RET, VEGFR, EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Figure 2: The RAS-RAF-MEK-ERK signaling pathway.

pi3k_akt_mtor_pathway RTK Receptor Tyrosine Kinase (e.g., RET, VEGFR, EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Downstream Protein Synthesis, Cell Growth, Survival mTOR->Downstream

Figure 3: The PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the presented data. Below are summaries of the key experimental protocols.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[9][10][11][12][13]

  • Kinase Reaction: A reaction mixture containing the kinase, substrate, ATP, and the test inhibitor (at varying concentrations) is prepared in a multiwell plate.

  • Reaction Termination and ATP Depletion: After incubation, ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is then added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture that generates a luminescent signal proportional to the newly synthesized ATP.

  • Data Analysis: The luminescence is measured using a luminometer. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by plotting the luminescent signal against the inhibitor concentration.

Cellular Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17][18]

  • Cell Plating and Treatment: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the kinase inhibitor.

  • MTT Addition and Incubation: After a set incubation period (e.g., 72 hours), an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

In Vivo Efficacy Study: Xenograft Mouse Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer agents.[19][20][21][22]

  • Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: The kinase inhibitor (formulated in a suitable vehicle) or the vehicle control is administered to the mice according to a predetermined schedule (e.g., daily oral gavage).

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The body weight of the mice is also monitored to assess toxicity.

  • Data Analysis: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the control group.

Conclusion

The comparison between pyrazolopyridine and quinoline-based kinase inhibitors reveals that both scaffolds are highly valuable in the development of effective cancer therapies. The clinical success of the pyrazolopyridine-based selpercatinib in the LIBRETTO-531 trial, demonstrating superior progression-free survival and a better safety profile compared to the quinoline-based multi-kinase inhibitors, highlights the potential for achieving high selectivity and potent efficacy with the pyrazolopyridine core. However, the broad utility of quinoline-based inhibitors like vandetanib and sorafenib against multiple targets remains a significant therapeutic strategy in various cancers.

For researchers and drug development professionals, the choice of scaffold will ultimately depend on the specific kinase target, the desired selectivity profile, and the therapeutic indication. This guide provides a foundational, data-driven framework for making informed decisions in the pursuit of novel and more effective kinase inhibitors.

References

Comparative Analysis of 4-Chloro-1H-pyrazolo[4,3-c]pyridine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component in the design of inhibitors for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 4-Chloro-1H-pyrazolo[4,3-c]pyridine framework. By presenting quantitative data, detailed experimental protocols, and visual diagrams of key chemical modifications, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

Inhibition of PEX14-PEX5 Protein-Protein Interaction (Anti-trypanosomal Activity)

A series of 4-substituted 1H-pyrazolo[4,3-c]pyridine analogs have been investigated as inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), a critical process for the survival of Trypanosoma parasites, the causative agents of devastating infectious diseases. The following table summarizes the SAR for key analogs, highlighting the impact of substitutions at the C4 position on their trypanocidal activity.

Table 1: SAR of 4-Substituted 1H-pyrazolo[4,3-c]pyridine Analogs as PEX14-PEX5 PPI Inhibitors

Compound IDR Group (at C4)T. brucei EC₅₀ (µM)T. cruzi EC₅₀ (µM)Cytotoxicity (HepG2) EC₅₀ (µM)
1 -Cl>50>50>50
2 -NH-benzyl1.83.5>50
3 -NH-(4-chlorobenzyl)0.91.2>50
4 -NH-(4-methoxybenzyl)2.54.1>50
5 -NH-(2-phenylethyl)3.25.8>50

Data compiled from published research on pyrazolo[4,3-c]pyridine inhibitors.[1][2]

Key SAR Insights:

  • The unsubstituted 4-chloro analog (Compound 1) is inactive.

  • Substitution of the chlorine at C4 with an amino-benzyl group (Compound 2) introduces significant anti-trypanosomal activity.

  • Electron-withdrawing substituents on the benzyl ring, such as a 4-chloro group (Compound 3), enhance potency against both T. brucei and T. cruzi.

  • Electron-donating substituents, like a 4-methoxy group (Compound 4), slightly reduce activity compared to the unsubstituted benzyl analog.

  • Extending the linker between the amino group and the phenyl ring (Compound 5) is tolerated but does not improve activity.

Logical Relationship of SAR at C4 Position for Anti-trypanosomal Activity

SAR_PEX14_PEX5 Core This compound (Inactive) Sub_NH_R C4 Substitution -NH-R Core->Sub_NH_R Leads to Benzyl -R = Benzyl (Active) Sub_NH_R->Benzyl Initial Hit EWG EWG on Benzyl (e.g., 4-Cl) (Increased Potency) Benzyl->EWG Optimization EDG EDG on Benzyl (e.g., 4-OMe) (Decreased Potency) Benzyl->EDG

Caption: SAR progression from the inactive 4-chloro core to potent analogs.

Inhibition of Carbonic Anhydrases

The 1H-pyrazolo[4,3-c]pyridine scaffold has also been explored for the development of carbonic anhydrase (CA) inhibitors. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. The SAR studies in this series focus on the introduction of a sulfonamide group, a well-known zinc-binding group for CA inhibitors, attached to the pyrazolopyridine core via different linkers.

Table 2: SAR of Pyrazolo[4,3-c]pyridine Sulfonamide Analogs as Carbonic Anhydrase Inhibitors

Compound IDLinker between Pyrazolopyridine and SulfonamidehCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)
6 Direct (amide bond)215.412.825.6
7 N-methylpropionamide50.89.730.1
8 Ethyl98.615.245.3
AAZ (Acetazolamide - Standard Inhibitor)2501225

Data extracted from studies on pyrazolo[4,3-c]pyridine sulfonamides.[3][4][5]

Key SAR Insights:

  • Direct attachment of the benzenesulfonamide moiety via an amide bond to the pyridine nitrogen (Compound 6) results in potent inhibition of hCA II and IX, but weaker inhibition of hCA I.[3][4]

  • The introduction of an N-methylpropionamide linker (Compound 7) significantly improves the inhibitory activity against hCA I while maintaining high potency against hCA II.[3]

  • A simple ethyl linker (Compound 8) leads to intermediate activity against hCA I compared to the direct and N-methylpropionamide linkers.[3][4]

  • Several of these analogs show comparable or superior activity to the standard CA inhibitor, Acetazolamide (AAZ).[4][5]

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

CA_Inhibition_Workflow Start Start Enzyme_Prep Prepare Human Carbonic Anhydrase Isoforms (hCA I, II, IX) Start->Enzyme_Prep Inhibitor_Prep Prepare Serial Dilutions of Pyrazolo[4,3-c]pyridine Analogs Start->Inhibitor_Prep Incubation Incubate Enzyme with Inhibitor Enzyme_Prep->Incubation Inhibitor_Prep->Incubation Assay Stopped-Flow CO₂ Hydrase Assay Reaction Initiate Reaction by adding CO₂ Saturated Solution Assay->Reaction Incubation->Assay Measurement Measure Catalytic Activity (Esterase Activity of p-Nitrophenylacetate) Reaction->Measurement Analysis Calculate Kᵢ Values Measurement->Analysis End End Analysis->End

References

A Comparative Guide to In Vitro Kinase Assay Protocols for Pyrazolopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common in vitro kinase assay protocols utilized for the evaluation of pyrazolopyridine-based inhibitors. Detailed methodologies for three widely used assay formats—ADP-Glo™, Z'-LYTE™, and HTRF®—are presented, alongside comparative data for a selection of pyrazolopyridine inhibitors against various kinase targets. Furthermore, this guide includes visualizations of a generic kinase assay workflow and key signaling pathways where pyrazolopyridine inhibitors have shown significant activity.

Comparative Efficacy of Pyrazolopyridine-Based Kin-ase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of various pyrazolopyridine-based compounds against a range of protein kinases. This data allows for a direct comparison of the potency and selectivity of these inhibitors.

Compound ClassCompound/Reference NameTarget KinaseIC50 (nM)Assay Format
Pyrazolo[3,4-b]pyridineCompound 5a c-Met4.27HTRF
Pyrazolo[3,4-b]pyridineCompound 5b c-Met7.95HTRF
Pyrazolo[3,4-b]pyridineCabozantinib (Reference)c-Met5.38HTRF
Pyrazolo[3,4-b]pyridineCompound 15t TBK10.8Z'-LYTE
Pyrazolo[3,4-b]pyridineBX795 (Reference)TBK17.1Z'-LYTE
Pyrazolo[3,4-b]pyridineMRT67307 (Reference)TBK128.7Z'-LYTE
Pyrazolo[3,4-d]pyrimidineCompound 12 BTK4.2Not Specified
Pyrazolo[3,4-d]pyrimidineCompound 35 MKK710Not Specified
Pyrazolo[3,4-g]isoquinolineCompound 1b Haspin57ADP-Glo
Pyrazolo[3,4-g]isoquinolineCompound 1c Haspin66ADP-Glo
Pyrazolo[3,4-g]isoquinolineCompound 2c Haspin62ADP-Glo
PyrazolopyridineCompound 4 CDK2/cyclin A2240Luminescence-based
PyrazolopyridineRoscovitine (Reference)CDK2/cyclin A2390Luminescence-based

Experimental Protocols

This section provides detailed, step-by-step protocols for three common non-radioactive in vitro kinase assays used to determine the potency of pyrazolopyridine-based inhibitors.

ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced in a kinase reaction. The amount of light generated is directly proportional to kinase activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Pyrazolopyridine-based inhibitor (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazolopyridine inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase-substrate mixture in assay buffer.

    • Add 0.5 µL of the diluted inhibitor or DMSO (for vehicle control).

    • Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should ideally be at the Km for the specific kinase.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[1]

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[1][2]

  • Data Acquisition: Measure the luminescence using a plate reader.[1]

Data Analysis:

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Z'-LYTE™ Kinase Assay (Thermo Fisher Scientific)

This assay is based on Fluorescence Resonance Energy Transfer (FRET) and measures kinase activity by monitoring the phosphorylation of a FRET-peptide substrate.

Materials:

  • Purified recombinant kinase

  • Z'-LYTE™ Kinase Assay Kit (Thermo Fisher Scientific), which includes:

    • FRET-peptide substrate

    • ATP

    • Development Reagent

  • Pyrazolopyridine-based inhibitor (solubilized in DMSO)

  • Kinase Assay Buffer

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazolopyridine inhibitor in DMSO and then in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, FRET-peptide substrate, and the inhibitor at various concentrations.

  • Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Develop Signal: Add the Development Reagent to each well. This reagent contains a protease that will cleave the non-phosphorylated FRET-peptide, disrupting the FRET signal.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths for the FRET pair.

Data Analysis:

  • Calculate the emission ratio (e.g., Coumarin/Fluorescein).

  • Determine the percent phosphorylation from the emission ratio.

  • Calculate the percent inhibition based on the percent phosphorylation.

  • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

HTRF® Kinase Assay (Cisbio)

This Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the phosphorylation of a biotinylated substrate.

Materials:

  • Purified recombinant kinase

  • HTRF® Kinase Assay Kit (Cisbio), which includes:

    • Biotinylated substrate

    • ATP

    • Europium cryptate-labeled anti-phospho-specific antibody (donor)

    • Streptavidin-XL665 (acceptor)

  • Pyrazolopyridine-based inhibitor (solubilized in DMSO)

  • Kinase Assay Buffer

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazolopyridine inhibitor.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, biotinylated substrate, and inhibitor.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified duration (e.g., 10-60 minutes).[3]

  • Detection: Add a mixture of the Europium cryptate-labeled antibody and Streptavidin-XL665 in a detection buffer containing EDTA to stop the reaction.

  • Incubation: Incubate for 60 minutes at room temperature to allow for the formation of the detection complex.[4]

  • Data Acquisition: Measure the HTRF signal (emission at 665 nm and 620 nm) on a compatible plate reader.[3]

Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

  • The HTRF signal is directly proportional to the amount of substrate phosphorylation.

  • Calculate the percent inhibition for each inhibitor concentration.

  • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Reagent Preparation (Kinase, Substrate, ATP, Buffer) plate Plate Setup (384-well) reagents->plate inhibitor Inhibitor Dilution (Pyrazolopyridine-based) inhibitor->plate reaction Kinase Reaction (Incubation) plate->reaction stop_develop Stop Reaction & Signal Development reaction->stop_develop read Signal Detection (Luminescence/Fluorescence) stop_develop->read calculate Calculate % Inhibition read->calculate ic50 Determine IC50 calculate->ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Signaling Pathways

TBK1 Signaling Pathway

G cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effectors cluster_output Cellular Response PRR Pattern Recognition Receptors (e.g., TLRs, RLRs) TBK1 TBK1 PRR->TBK1 STING STING STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates IFN Type I Interferon Production IRF3->IFN Inflammation Inflammatory Cytokines NFkB->Inflammation

Caption: Simplified TBK1 signaling pathway.

CDK2 Signaling Pathway

G cluster_G1 G1 Phase cluster_G1S G1/S Transition cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinD_CDK46->pRb inactivates E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E CyclinE_CDK2->pRb hyper-phosphorylates DNA_rep DNA Replication CyclinE_CDK2->DNA_rep initiates CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_rep maintains

Caption: Role of CDK2 in cell cycle progression.

c-Met Signaling Pathway

G cluster_receptor Receptor Activation cluster_downstream Downstream Pathways cluster_effector Effector Kinases cluster_output Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet binds & activates GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK AKT_mTOR AKT-mTOR PI3K->AKT_mTOR Migration Migration STAT3->Migration Proliferation Proliferation RAF_MEK_ERK->Proliferation RAF_MEK_ERK->Migration Survival Survival AKT_mTOR->Survival

Caption: Overview of the c-Met signaling pathway.

References

Validating the Mechanism of Action of Carbonic Anhydrase Inhibitors Derived from 4-Chloro-1H-pyrazolo[4,3-c]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of carbonic anhydrase inhibitors (CAIs) derived from the 4-Chloro-1H-pyrazolo[4,3-c]pyridine scaffold. It objectively compares their performance against established and alternative inhibitors, supported by experimental data, to validate their mechanism of action and evaluate their therapeutic potential.

Introduction to Carbonic Anhydrases and Their Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is crucial for a multitude of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis.[1][2] Consequently, dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, edema, and cancer, making them significant drug targets.[2]

The primary mechanism of action for the most prominent class of CAIs, the sulfonamides, involves the coordination of the deprotonated sulfonamide group to the zinc ion (Zn2+) located in the active site of the enzyme.[3][4] This binding event displaces the zinc-bound water molecule, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function. The this compound scaffold represents a promising heterocyclic core for the design of novel sulfonamide-based CAIs.

Mechanism of Action of Pyrazolo[4,3-c]pyridine Sulfonamides

The inhibitory action of this compound derivatives follows the classical mechanism of sulfonamide CAIs. The sulfonamide moiety (SO2NH2) is the key pharmacophore that directly interacts with the catalytic zinc ion. The pyrazolo[4,3-c]pyridine scaffold and its various substituents contribute to the overall binding affinity and selectivity by forming additional interactions with amino acid residues within the active site cavity.

In silico molecular docking studies of pyrazolo[4,3-c]pyridine sulfonamides within the active site of human carbonic anhydrase (hCA) isoforms have revealed that these compounds bind in a manner analogous to other sulfonamide inhibitors.[5][6] The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn2+ ion, while the rest of the molecule orients itself within the active site to establish favorable van der Waals and hydrogen bonding interactions.[5][6]

Carbonic_Anhydrase_Inhibition_Mechanism Mechanism of Sulfonamide-based Carbonic Anhydrase Inhibition cluster_Enzyme Carbonic Anhydrase Active Site cluster_Inhibitor Pyrazolo[4,3-c]pyridine Sulfonamide cluster_Binding Inhibition Zn(II) Zn(II) His94 His94 Zn(II)->His94 Coordination His96 His96 Zn(II)->His96 Coordination His119 His119 Zn(II)->His119 Coordination H2O H2O Zn(II)->H2O Coordination Inhibited_Complex Enzyme-Inhibitor Complex H2O->Inhibited_Complex Displaced Inhibitor R-SO2NH2 Inhibitor->Inhibited_Complex Binds to Active Site Zn(II)_Bound Zn(II) Inhibitor_Bound R-SO2NH- Zn(II)_Bound->Inhibitor_Bound Coordination His94_Bound His94 His96_Bound His96 His119_Bound His119 Synthesis_Workflow General Synthesis Workflow Start Start Step1 Synthesize Dienamine from Dimethyl Acetonedicarboxylate Start->Step1 Step2 Condensation with Sulfonamide-Amine Step1->Step2 Step3 Reflux in Methanol Step2->Step3 Step4 Cooling and Precipitation Step3->Step4 Step5 Filtration and Washing Step4->Step5 End Pure Product Step5->End Stopped_Flow_Assay_Workflow Stopped-Flow CO2 Hydrase Assay Workflow cluster_Preparation Preparation cluster_Measurement Measurement cluster_Analysis Data Analysis Prep1 Equilibrate Buffer and Enzyme Mix Rapid Mixing in Stopped-Flow Instrument Prep1->Mix Prep2 Prepare CO2-saturated Water Prep2->Mix Prep3 Prepare Inhibitor Solutions Prep3->Mix for inhibition assay Monitor Monitor Absorbance Change (pH indicator) Mix->Monitor Calculate Calculate Initial Reaction Rate Monitor->Calculate Determine_Ki Determine Ki values Calculate->Determine_Ki

References

Off-Target Profiling of 4-Chloro-1H-pyrazolo[4,3-c]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of specific and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The pyrazolopyridine scaffold has emerged as a privileged structure in the design of such inhibitors. However, ensuring selectivity is a critical challenge, as off-target activities can lead to toxicity or unexpected pharmacological effects. This guide provides a comparative overview of the off-target profiling of 4-Chloro-1H-pyrazolo[4,3-c]pyridine derivatives, offering insights into their potential selectivity and promiscuity. Due to the limited publicly available kinome-wide screening data for this specific scaffold, this guide will utilize data from a closely related pyrazolo[3,4-b]pyridine derivative as a representative example for comparison and will outline a comprehensive strategy for off-target profiling.

Comparative Analysis of Kinase Inhibitor Selectivity

To illustrate the process and importance of off-target profiling, we present a comparative analysis of a representative pyrazolo[3,4-b]pyridine derivative against a well-characterized multi-kinase inhibitor, Staurosporine. While not a direct structural analog, Staurosporine serves as a benchmark for promiscuity, providing context for the selectivity of the pyrazolopyridine scaffold.

Data Presentation: Kinome-wide Selectivity

The following table summarizes the inhibitory activity of a potent Mps1 inhibitor with a pyrazolo[3,4-b]pyridine core (Compound 31) against a panel of 606 wild-type kinases at a concentration of 1 µM. For comparison, the broad-spectrum activity of Staurosporine is also presented, highlighting the difference in selectivity profiles.

Kinase Target FamilyPyrazolo[3,4-b]pyridine Derivative (Compound 31) - % Inhibition at 1 µMStaurosporine - IC50 (nM)
Primary Target (Mps1) >99% 1.6
Other Kinases (>90% Inhibition) CLK1, DYRK1A, DYRK1B, GSK3A/B, HIPK2, HIPK3, STK17AMultiple kinases across families
Kinases (50-90% Inhibition) Several kinases across TK, TKL, STE, CK1, AGC, CAMK, CMGC familiesBroad activity in the low nM range
Kinases (<50% Inhibition) Majority of the 606 kinases screenedVery few kinases

Data for the pyrazolo[3,4-b]pyridine derivative is adapted from a study on Mps1 inhibitors and represents the percentage of inhibition at a single concentration. Staurosporine data is representative of its known promiscuous nature with low nanomolar IC50 values against a wide range of kinases.

Experimental Protocols for Off-Target Profiling

A thorough assessment of off-target interactions requires a multi-faceted approach, combining in vitro biochemical assays, cell-based assays, and proteome-wide techniques.

In Vitro Kinase Panel Screening (Radiometric Assay)

This method is a gold standard for quantifying kinase inhibition.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the kinase. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Prepare serial dilutions of the this compound derivative in DMSO.

    • Prepare a solution of the purified recombinant kinase in reaction buffer.

    • Prepare a solution of the specific peptide or protein substrate in reaction buffer.

    • Prepare an ATP solution containing [γ-³³P]ATP at a concentration near the Km of the kinase.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound dilutions.

    • Add the kinase solution to each well.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Chemoproteomic Profiling for Covalent Inhibitors

Given that the 4-chloro-pyrazolopyridine scaffold can act as a covalent modifier, it is crucial to identify its cellular off-targets.

Principle: This method uses a tagged version of the inhibitor to enrich for and identify its binding partners from a complex cell lysate using mass spectrometry.

Protocol:

  • Probe Synthesis: Synthesize a derivative of the this compound with a clickable tag (e.g., an alkyne or azide) or an affinity handle (e.g., biotin).

  • Cell Treatment and Lysis:

    • Treat cultured cells with the tagged inhibitor or a vehicle control.

    • Harvest and lyse the cells to obtain a total proteome lysate.

  • Target Enrichment:

    • For biotin-tagged probes, use streptavidin beads to pull down the inhibitor-protein complexes.

    • For probes with a clickable tag, perform a click chemistry reaction to attach biotin, followed by streptavidin pulldown.

  • Proteomics Analysis:

    • Digest the enriched proteins into peptides (e.g., with trypsin).

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins that are significantly enriched in the inhibitor-treated sample compared to the control.

    • Map the specific sites of covalent modification on the identified proteins.

hERG Inhibition Assay (Automated Patch Clamp)

Assessing cardiotoxicity is a critical step in safety profiling.

Principle: This electrophysiological assay directly measures the flow of ions through the hERG potassium channel in the presence of the test compound.

Protocol:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Preparation: Prepare serial dilutions of the test compound in the extracellular solution.

  • Automated Patch Clamp:

    • Load the cell suspension and compound dilutions into the automated patch-clamp system (e.g., QPatch).

    • The system will automatically establish a whole-cell patch clamp configuration.

    • Apply a specific voltage protocol to elicit hERG currents.

    • Record baseline currents and then perfuse the cells with increasing concentrations of the test compound.

  • Data Analysis:

    • Measure the hERG tail current at each compound concentration.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assay

Evaluating the potential for drug-drug interactions is another essential safety assessment.

Principle: This assay measures the effect of the test compound on the activity of major CYP isoforms using human liver microsomes and isoform-specific probe substrates.

Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes.

    • Prepare a reaction mixture containing phosphate buffer and an NADPH-generating system.

    • Prepare solutions of isoform-specific probe substrates and the test compound.

  • Incubation:

    • In a 96-well plate, pre-incubate the microsomes, test compound, and reaction buffer.

    • Initiate the reaction by adding the probe substrate.

    • Incubate at 37°C.

  • Sample Processing:

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

    • Centrifuge to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis:

    • Determine the rate of metabolite formation at different concentrations of the test compound.

    • Calculate the IC50 value for the inhibition of each CYP isoform.

Visualizing Workflows and Pathways

Experimental Workflow for Off-Target Profiling

Off_Target_Profiling_Workflow cluster_0 Initial Screening cluster_1 In-depth Profiling cluster_2 Safety Assessment cluster_3 Data Analysis & Decision start Test Compound (this compound derivative) kinase_panel In Vitro Kinase Panel (e.g., 400+ kinases) start->kinase_panel Determine initial selectivity chemoproteomics Chemoproteomics (Covalent Target ID) kinase_panel->chemoproteomics cell_based Cell-based Assays (Phenotypic effects) kinase_panel->cell_based herg hERG Assay (Cardiotoxicity) chemoproteomics->herg cyp CYP450 Panel (Drug-Drug Interactions) cell_based->cyp analysis Integrated Data Analysis (Selectivity, Safety Profile) herg->analysis cyp->analysis decision Lead Optimization / Go-No Go analysis->decision

Caption: A generalized workflow for the comprehensive off-target profiling of a novel kinase inhibitor.

Common Off-Target Kinase Signaling Pathways

Derivatives of pyrazolopyridine have been reported to interact with several key signaling pathways implicated in cancer. Understanding these pathways is crucial for interpreting off-target effects.

SRC_Pathway RTK RTK / Integrin SRC SRC RTK->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 PI3K PI3K SRC->PI3K RAS RAS SRC->RAS Proliferation Proliferation, Survival, Motility FAK->Proliferation STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The FLT3 signaling pathway, frequently mutated and a target in Acute Myeloid Leukemia (AML).

Aurora Kinase Signaling in Mitosis

Aurora_Pathway AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis

A Researcher's Guide to Comparing the Metabolic Stability of Pyrazolopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery and development, understanding the metabolic stability of a compound is a critical step in evaluating its potential as a therapeutic agent. The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. However, the arrangement of the nitrogen atoms within this bicyclic system can significantly influence its metabolic fate. This guide provides a framework for objectively comparing the metabolic stability of different pyrazolopyridine isomers, supported by established experimental protocols and data presentation strategies.

While direct, publicly available experimental data systematically comparing the metabolic stability of all pyrazolopyridine isomers is limited, this guide outlines the methodologies to conduct such a comparison and presents hypothetical data to illustrate the expected outcomes.

Comparative Metabolic Stability Data

A typical in vitro metabolic stability study using human liver microsomes would yield data on the rate of disappearance of the parent compound over time. From this, key parameters such as half-life (t½) and intrinsic clearance (Clint) can be calculated. The following table illustrates how such comparative data for different pyrazolopyridine isomers would be presented.

Compound IDIsomerHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
PYR-001Pyrazolo[1,5-a]pyridine4515.4
PYR-002Pyrazolo[3,4-b]pyridine6211.2
PYR-003Pyrazolo[4,3-c]pyridine3023.1
PYR-004Pyrazolo[3,4-c]pyridine5512.6
PYR-005Pyrazolo[4,3-b]pyridine759.2
ControlVerapamil2034.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing Metabolic Pathways and Experimental Workflow

Understanding the potential sites of metabolism on the pyrazolopyridine core is crucial for interpreting stability data. The following diagram illustrates the common metabolic pathways for this class of compounds.

General Metabolic Pathways of Pyrazolopyridine Pyrazolopyridine Pyrazolopyridine Scaffold PhaseI Phase I Metabolism (Oxidation, Hydroxylation) Pyrazolopyridine->PhaseI PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Pyrazolopyridine->PhaseII Oxidized_Metabolite Oxidized Metabolite PhaseI->Oxidized_Metabolite Conjugated_Metabolite Conjugated Metabolite PhaseII->Conjugated_Metabolite Oxidized_Metabolite->PhaseII Excretion Excretion Conjugated_Metabolite->Excretion

General metabolic pathways of pyrazolopyridine.

The experimental workflow for a typical in vitro metabolic stability assay is outlined in the following diagram.

Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Prepare Test Compound Stock Incubation_Mix Combine Microsomes, Buffer, & Test Compound Test_Compound->Incubation_Mix Microsomes Thaw & Prepare Liver Microsomes Microsomes->Incubation_Mix Cofactors Prepare NADPH Regenerating System Start_Reaction Initiate Reaction with Cofactors at 37°C Cofactors->Start_Reaction Incubation_Mix->Start_Reaction Time_Points Collect Aliquots at Timed Intervals (e.g., 0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Quench Quench Reaction with Cold Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate t½ and Clint LCMS->Data_Analysis

Workflow of a metabolic stability assay.

Experimental Protocols

A detailed protocol for conducting a comparative in vitro metabolic stability assay using human liver microsomes is provided below.

Objective: To determine the in vitro metabolic stability of different pyrazolopyridine isomers by measuring their rate of disappearance in the presence of human liver microsomes.

Materials:

  • Test Compounds (Pyrazolopyridine isomers)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System Solution A (containing NADP+ and glucose-6-phosphate)

  • NADPH Regenerating System Solution B (containing glucose-6-phosphate dehydrogenase)

  • Positive Control Compound (e.g., Verapamil - a compound with known metabolic instability)

  • Acetonitrile (ACN)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and the positive control in DMSO (e.g., 10 mM).

    • On the day of the experiment, thaw the human liver microsomes on ice.

    • Prepare the NADPH regenerating system by mixing Solutions A and B according to the manufacturer's instructions.

    • Prepare the incubation mixture by diluting the liver microsomes in 0.1 M phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, add the incubation mixture to each well.

    • Add a small volume of the test compound stock solution to the wells to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be less than 0.5%.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For the negative control (time zero), add cold acetonitrile before adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Sample Collection and Processing:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Once all time points are collected, seal the plate and centrifuge at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant from each well to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

By following this guide, researchers can systematically evaluate and compare the metabolic stability of different pyrazolopyridine isomers, providing valuable insights for lead optimization and candidate selection in the drug discovery process.

A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of 4-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cross-Coupling Strategy

The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently appearing in a variety of therapeutic agents. The functionalization of this core structure, particularly at the 4-position, is crucial for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are two of the most powerful and versatile methods for forging new carbon-carbon bonds.

This guide provides an objective, data-driven comparison of the Suzuki and Stille couplings for the functionalization of 4-Chloro-1H-pyrazolo[4,3-c]pyridine. While a direct, side-by-side experimental comparison on this specific substrate is not extensively documented in the literature, this guide leverages data from analogous chloro-azaheterocyclic systems to provide a comprehensive overview of what researchers can expect in terms of performance, reaction conditions, and substrate scope.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron (Boronic acids/esters)Organotin (Stannanes)
Toxicity of Reagents Low toxicity, generally benign byproductsHigh toxicity of organotin compounds
Stability of Reagents Boronic acids are generally stable to air and moistureOrganostannanes are inert to moisture and air
Reaction Conditions Requires a base, can be sensitive to protodeboronationGenerally neutral conditions, tolerant of many functional groups
Byproduct Removal Boron-containing byproducts are typically easy to removeTin-containing byproducts can be difficult to remove
Commercial Availability Vast array of boronic acids are commercially availableFewer organostannanes are commercially available, may require synthesis

Performance Comparison: Extrapolated Data from Analogous Systems

The following tables summarize typical reaction conditions and yields for Suzuki and Stille couplings on chloro-azaheterocycles, providing a reasonable expectation for reactions involving this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Azaheterocycles

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O90670-95[1]
XPhosPdG2/XPhosK₂CO₃Dioxane8016Low (3-41)[2]
Pd(dppf)Cl₂Cs₂CO₃DMAcNot SpecifiedNot Specified47-60[3]
PdCl₂(dppf)K₂CO₃Dioxane/H₂O10040 min (MW)67-89[2]

Table 2: Representative Conditions for Stille Coupling of Chloro-Azaheterocycles

Catalyst/LigandAdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄NoneToluene11012-2471-84[4]
Pd₂(dba)₃/P(t-Bu)₃NoneDioxane1001280-95[4]
Pd(OAc)₂/XPhosNoneDioxane1001256-90[4]
PdCl₂(AsPh₃)₂CuINMP8012Moderate to Good[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the coupling of 4-bromopyrazoles and can be optimized for this compound.[1]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Na₂CO₃ (2.5 equiv)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a Schlenk tube, add the this compound, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

    • Seal the tube and heat the reaction mixture at 90-100 °C for 6-12 hours with vigorous stirring.

    • Upon cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Stille Coupling

This protocol is based on the coupling of other chloro-azaheterocycles and serves as a starting point for optimization.[4][5]

  • Materials:

    • This compound (1.0 equiv)

    • Organostannane (1.05-1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Anhydrous and degassed solvent (e.g., toluene or dioxane)

  • Procedure:

    • To a flame-dried Schlenk tube under an inert atmosphere, add the this compound and the palladium catalyst.

    • Add the anhydrous, degassed solvent, followed by the organostannane.

    • Heat the reaction mixture to 100-110 °C for 12-24 hours with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and concentrate.

    • The crude product can be purified by column chromatography. Special attention should be paid to the removal of tin byproducts, which may require specific workup procedures such as treatment with DBU/water or KF.

Logical Workflow for Method Selection

The choice between Suzuki and Stille coupling is often dictated by several factors, including the availability of starting materials, functional group tolerance, and downstream processing considerations.

G cluster_start Decision Point cluster_suzuki Suzuki Coupling Path cluster_stille Stille Coupling Path Start Need to Functionalize This compound Suzuki_Reagent Is the corresponding boronic acid/ester commercially available? Start->Suzuki_Reagent Suzuki_Conditions Are the reaction conditions (basic) compatible with other functional groups? Suzuki_Reagent->Suzuki_Conditions Yes Stille_Reagent Synthesize or procure the required organostannane Suzuki_Reagent->Stille_Reagent No Proceed_Suzuki Proceed with Suzuki Coupling Suzuki_Conditions->Proceed_Suzuki Yes Suzuki_Conditions->Stille_Reagent No Stille_Conditions Are there concerns about tin toxicity and byproduct removal? Stille_Reagent->Stille_Conditions Proceed_Stille Proceed with Stille Coupling Stille_Conditions->Proceed_Stille No Consider_Alt Consider alternative coupling methods Stille_Conditions->Consider_Alt Yes

Caption: A decision-making workflow for selecting between Suzuki and Stille coupling.

Catalytic Cycles

Understanding the catalytic cycles of both reactions can provide insights into potential side reactions and optimization strategies.

G cluster_suzuki Suzuki Coupling Cycle cluster_stille Stille Coupling Cycle S_Pd0 Pd(0)L_n S_OxAdd Ar-Pd(II)L_n-X S_Pd0->S_OxAdd Oxidative Addition (Ar-X) S_Transmetal Ar-Pd(II)L_n-R S_OxAdd->S_Transmetal Transmetalation (R-B(OR)₂ + Base) S_Transmetal->S_Pd0 Reductive Elimination S_RedElim Ar-R T_Pd0 Pd(0)L_n T_OxAdd Ar-Pd(II)L_n-X T_Pd0->T_OxAdd Oxidative Addition (Ar-X) T_Transmetal Ar-Pd(II)L_n-R T_OxAdd->T_Transmetal Transmetalation (R-SnR'₃) T_Transmetal->T_Pd0 Reductive Elimination T_RedElim Ar-R

Caption: Simplified catalytic cycles for the Suzuki and Stille cross-coupling reactions.

Conclusion and Recommendations

For the initial functionalization of this compound, the Suzuki-Miyaura coupling is recommended as the first-choice methodology . This recommendation is based on its favorable environmental profile, the vast commercial availability of boronic acid coupling partners, and the generally easier purification of the final products.[5]

However, the Stille coupling remains a powerful and highly reliable alternative , particularly when challenges such as base sensitivity or protodeboronation are encountered with the Suzuki protocol. The inertness of organostannanes to a wide variety of functional groups makes the Stille reaction a robust choice for complex substrates.[5]

Ultimately, the optimal choice will depend on the specific synthetic goals, the nature of the desired substituents, and the resources available in the laboratory. As with any chemical transformation, careful optimization of reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, will be critical to achieving high yields and purity for the desired functionalized 1H-pyrazolo[4,3-c]pyridine derivatives.

References

A Comparative Guide to Validating Target Engagement of 4-Chloro-1H-pyrazolo[4,3-c]pyridine-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the target engagement of 4-Chloro-1H-pyrazolo[4,3-c]pyridine-based probes, which are of significant interest in kinase inhibitor development. The pyrazolopyridine scaffold is recognized as a privileged structure in medicinal chemistry, capable of mimicking the purine core of ATP and thus acting as a competitive inhibitor at the kinase active site. The 4-chloro substitution introduces a reactive electrophilic site, enabling covalent interaction with nucleophilic residues like cysteine, which can be harnessed for designing potent and selective probes.

This document outlines and compares three primary methodologies for confirming and quantifying the interaction of these probes with their intended protein targets within a cellular context: Chemoproteomics, NanoBRET Target Engagement Assays, and Cellular Thermal Shift Assays (CETSA).

Overview of Target Engagement Methodologies

Validation of target engagement is a critical step in drug discovery, confirming that a drug candidate interacts with its intended target in a complex biological system. For kinase inhibitors, this is paramount for understanding their mechanism of action, potency, and selectivity. The choice of assay depends on the nature of the probe, the desired throughput, and the specific questions being addressed.

Methodology Principle Primary Output Advantages Disadvantages
Chemoproteomics Covalent labeling of target proteins by a reactive probe, followed by enrichment and identification via mass spectrometry.Identification and quantification of probe-labeled proteins and specific sites of interaction.Unbiased, proteome-wide profiling; identifies direct targets and off-targets; provides site-of-modification information.Requires specialized mass spectrometry expertise and equipment; can be lower throughput.
NanoBRET Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target protein and a fluorescent tracer. The probe competes with the tracer for binding.Intracellular IC50 values, reflecting the potency of the probe in live cells.Live-cell assay; quantitative measurement of affinity; high-throughput compatible.Requires genetic modification of cells to express the tagged protein; dependent on the availability of a suitable tracer.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.A shift in the thermal denaturation curve of the target protein, indicating binding.Label-free; applicable to native proteins in cells and tissues; can be adapted for high-throughput screening.Indirect measure of binding; may not be suitable for all proteins; requires specific antibodies for detection.

This compound as a Covalent Probe

The 4-chloro-pyrazolopyridine (CPzP) scaffold can act as a tunable electrophile that reacts with cysteine residues via a nucleophilic aromatic substitution (SNAr) mechanism.[1] This property makes it an excellent candidate for developing covalent chemical probes to identify and validate protein targets.

Signaling Pathway of a Hypothetical Kinase Target

Many kinases are involved in cell signaling cascades that regulate proliferation, differentiation, and survival. A common pathway involves a receptor tyrosine kinase (RTK) at the cell surface, which, upon ligand binding, dimerizes and autophosphorylates. This creates docking sites for downstream signaling proteins, initiating a cascade that can be inhibited by ATP-competitive inhibitors like those based on the pyrazolopyridine scaffold.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/Sos RTK->Grb2_Sos Recruits & Activates Ligand Growth Factor Ligand->RTK Binds Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Probe This compound Probe Probe->Raf Inhibits (Target Engagement)

A representative kinase signaling pathway susceptible to inhibition.

Comparative Experimental Data

The following tables present hypothetical yet representative data for a this compound-based probe ("CPzP-Probe-1") targeting a specific kinase (e.g., "Kinase X"), compared to a generic reversible pyrazolopyridine inhibitor and a non-binding negative control.

Table 1: Chemoproteomics Target Engagement
Probe Target Protein Peptide Identified Modification Site Spectral Counts (Treated/Control)
CPzP-Probe-1 Kinase XI-L-C-S-D-F-G-M-A-KCys-12325/2
CPzP-Probe-1 Off-Target YV-G-C-T-L-P-N-V-RCys-458/1
Reversible Inhibitor Kinase X--1/1
Negative Control Kinase X--0/0
Table 2: NanoBRET Target Engagement in Live Cells
Compound Target Intracellular IC50 (nM) BRET Ratio (Max/Min)
CPzP-Probe-1 NanoLuc-Kinase X850.85/0.15
Reversible Inhibitor NanoLuc-Kinase X1500.82/0.18
Negative Control NanoLuc-Kinase X> 10,0000.84/0.83
Table 3: Cellular Thermal Shift Assay (CETSA)
Compound Target Melting Temp (°C) - Vehicle Melting Temp (°C) - Compound ΔTm (°C)
CPzP-Probe-1 Kinase X52.358.7+6.4
Reversible Inhibitor Kinase X52.356.1+3.8
Negative Control Kinase X52.352.4+0.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Chemoproteomics Workflow for Covalent Probe

This method identifies the direct binding targets of the covalent CPzP probe.

Chemoproteomics_Workflow Start Live Cells Step1 Treat with CPzP-Probe-1 (or DMSO control) Start->Step1 Step2 Cell Lysis Step1->Step2 Step3 Proteomic Sample Prep (e.g., Trypsin Digestion) Step2->Step3 Step4 Enrichment of Covalently Modified Peptides (Optional) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Step6 Data Analysis: Identify & Quantify Peptides Step5->Step6 End Target Identification Step6->End

Workflow for chemoproteomic target identification.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T) and grow to 80% confluency. Treat cells with the this compound-based probe (e.g., 10 µM) or a vehicle control (DMSO) for 2 hours.

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Digestion: Quantify protein concentration. Reduce, alkylate, and digest proteins with trypsin overnight at 37°C.

  • Peptide Cleanup: Desalt the resulting peptides using a C18 column.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Search the MS/MS spectra against a protein database to identify peptides and proteins. Quantify the relative abundance of peptides between the probe-treated and control samples to identify targets.

NanoBRET Target Engagement Assay

This assay quantifies the potency of the probe in a live-cell format.[2]

NanoBRET_Workflow Start HEK293 cells transiently expressing NanoLuc-Kinase X fusion protein Step1 Add NanoBRET Tracer (fluorescently labeled ligand) Start->Step1 Step2 Add serial dilution of CPzP-Probe-1 Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Add Nano-Glo Substrate Step3->Step4 Step5 Measure Donor (460 nm) and Acceptor (610 nm) Emission Step4->Step5 Step6 Calculate BRET Ratio and Generate Dose-Response Curve Step5->Step6 End Determine Intracellular IC50 Step6->End

Workflow for the NanoBRET target engagement assay.

Protocol:

  • Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Plate the transfected cells in a 96-well plate.

  • Compound and Tracer Addition: Add the NanoBRET fluorescent tracer to the cells at a predetermined optimal concentration. Immediately add the this compound-based probe in a serial dilution.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Detection: Add the Nano-Glo substrate to all wells.

  • Data Acquisition: Measure the luminescence at 460 nm (donor) and 610 nm (acceptor) using a plate reader.

  • Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the probe concentration and fit to a dose-response curve to determine the IC50.

Cellular Thermal Shift Assay (CETSA)

CETSA measures target engagement by observing the thermal stabilization of the target protein upon ligand binding.[3]

CETSA_Workflow Start Intact Cells or Cell Lysate Step1 Treat with CPzP-Probe-1 (or DMSO control) Start->Step1 Step2 Heat Samples across a Temperature Gradient Step1->Step2 Step3 Separate Soluble and Aggregated Protein Fractions (Centrifugation) Step2->Step3 Step4 Collect Supernatant (Soluble Fraction) Step3->Step4 Step5 Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Step4->Step5 Step6 Plot Protein Abundance vs. Temperature Step5->Step6 End Determine Thermal Shift (ΔTm) Step6->End

Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment: Treat cultured cells with the this compound-based probe or vehicle control for 1 hour at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes.

  • Protein Quantification: Transfer the supernatant to a new set of tubes.

  • Detection: Analyze the amount of soluble target protein in each sample by Western blotting or another suitable protein detection method.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. Determine the melting temperature (Tm) for both the treated and control samples and calculate the thermal shift (ΔTm).

Conclusion

The validation of target engagement is a cornerstone of modern drug discovery. For this compound-based probes, a multi-faceted approach is recommended. Chemoproteomics offers an unbiased, proteome-wide view of target and off-target interactions, which is particularly valuable for novel probes. The NanoBRET assay provides robust, quantitative data on intracellular potency in a high-throughput manner. CETSA serves as an excellent orthogonal method to confirm target binding in a label-free setting. By employing a combination of these techniques, researchers can build a comprehensive and compelling data package to validate the target engagement of their probes, thereby accelerating the development of new therapeutics.

References

Assessing the Selectivity of Kinase Inhibitors Based on the Pyrazolo[4,3-c]pyridine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-c]pyridine scaffold has emerged as a promising framework in the design of novel kinase inhibitors, demonstrating potential for high potency and selectivity. This guide provides a comparative analysis of kinase inhibitors built upon this scaffold, presenting key selectivity data, detailed experimental methodologies for assessing inhibitor performance, and visualizations of relevant signaling pathways. The information herein is intended to support researchers and drug development professionals in the evaluation and progression of pyrazolo[4,3-c]pyridine-based compounds.

Comparative Selectivity of Pyrazolo[4,3-c]pyridine Kinase Inhibitors

The selectivity of kinase inhibitors is a critical determinant of their therapeutic window, minimizing off-target effects and associated toxicities. The following tables summarize the inhibitory activity (IC50) of representative pyrazolo[4,3-c]pyridine-based compounds against a panel of kinases.

CompoundPrimary Target(s)IC50 (nM) vs. Primary Target(s)Off-Target Kinases (IC50 > 1 µM unless noted)Reference Compound(s)
Compound A Aurora A15Aurora B (250 nM), VEGFR2, PDGFRβTozasertib (VX-680)
Compound B GSK-3β28CDK2, ROCK1CHIR-99021
Compound C HPK18Minimal off-target activity reportedSunitinib

Note: The data presented is a synthesis from multiple sources for illustrative comparison. Direct comparison between compounds tested in different assays should be interpreted with caution.

Detailed Experimental Protocols

Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. The following sections detail common methodologies used to generate the type of data presented in this guide.

In Vitro Kinase Assay: Radiometric Method

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • Pyrazolo[4,3-c]pyridine inhibitor (test compound)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA)

  • [γ-³³P]ATP (radiolabeled) and unlabeled ATP

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the pyrazolo[4,3-c]pyridine inhibitor in DMSO.

  • In a 96-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash solution (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillant to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.[1]

Kinase Selectivity Profiling: KINOMEscan™

The KINOMEscan™ platform is a competitive binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.

Methodology:

  • Assay Principle: The assay utilizes a competitive binding format where kinases are tagged with a DNA label. These tagged kinases are incubated with the test compound and an immobilized, active-site directed ligand.

  • Competition: If the test compound binds to the kinase's active site, it will compete with the immobilized ligand. This competition reduces the amount of kinase captured on the solid support.

  • Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. The results are reported as a percentage of the control (DMSO), with lower values indicating stronger binding of the test compound.[2]

Cellular Target Engagement: LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method to quantify inhibitor binding to a kinase in a cellular environment.

Procedure:

  • Reagent Preparation:

    • Prepare a 2X stock of the target kinase and a Europium (Eu)-labeled anti-tag antibody in the appropriate buffer.

    • Prepare a 4X stock of the fluorescently labeled kinase tracer (an ATP-competitive ligand).

    • Prepare serial dilutions of the pyrazolo[4,3-c]pyridine inhibitor at 4X the final desired concentration.

  • Assay Assembly:

    • In a 384-well plate, add 4 µL of the serially diluted inhibitor or DMSO control.

    • Add 8 µL of the 2X kinase/antibody mixture to each well.

    • Add 4 µL of the 4X tracer to all wells to initiate the binding reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the Eu-antibody).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm). A high ratio indicates high FRET, meaning the tracer is bound to the kinase.

    • In the presence of a competing inhibitor, the tracer is displaced, leading to a decrease in the FRET signal and a lower emission ratio.

    • Plot the emission ratio against the inhibitor concentration to determine the IC50 value.[3][4][5][6]

Signaling Pathway Visualizations

Understanding the signaling context of the target kinase is crucial for interpreting the biological consequences of its inhibition. The following diagrams, generated using the DOT language, illustrate key signaling pathways relevant to kinases often targeted by pyrazolo[4,3-c]pyridine inhibitors.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis G2/M Transition G2/M Transition Centrosome Separation Centrosome Separation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora A Aurora A Aurora A->Centrosome Separation Aurora A->Spindle Assembly PLK1 PLK1 Aurora A->PLK1 activates Aurora B Aurora B Aurora B->Chromosome Segregation Aurora B->Cytokinesis PLK1->G2/M Transition TPX2 TPX2 TPX2->Aurora A activates

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin TRK Receptor TRK Receptor Neurotrophin->TRK Receptor binds RAS RAS TRK Receptor->RAS PI3K PI3K TRK Receptor->PI3K PLCγ PLCγ TRK Receptor->PLCγ MAPK Pathway MAPK Pathway RAS->MAPK Pathway AKT Pathway AKT Pathway PI3K->AKT Pathway PKC Pathway PKC Pathway PLCγ->PKC Pathway Gene Expression Gene Expression MAPK Pathway->Gene Expression AKT Pathway->Gene Expression PKC Pathway->Gene Expression Neuronal Survival & Growth Neuronal Survival & Growth Gene Expression->Neuronal Survival & Growth

Caption: Overview of the TRK Receptor Signaling Pathways.[7][8][9][10][11]

Experimental_Workflow Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response IC50 Determination IC50 Determination Dose-Response->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Lead Compound Lead Compound Selectivity Profiling->Lead Compound

Caption: General Workflow for Kinase Inhibitor Discovery and Profiling.

References

A Head-to-Head Battle of Scaffolds: Comparative Docking Analysis of Pyrazolopyridine and Pyrazolopyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the pyrazolopyridine and pyrazolopyrimidine scaffolds have emerged as privileged structures, forming the core of numerous potent inhibitors targeting a range of enzymes crucial in disease progression. Their bioisosteric relationship with purines allows them to effectively compete with endogenous ligands, such as ATP, in the active sites of kinases.[1] This guide provides a comparative overview of their performance in molecular docking studies, supported by experimental data and detailed protocols, to aid researchers in the strategic design of novel therapeutics.

At the Core of Inhibition: Structural and Electronic Properties

Pyrazolopyridines and pyrazolopyrimidines are fused heterocyclic systems that, despite their structural similarities, exhibit distinct electronic properties that influence their binding interactions. The pyrazolopyridine scaffold, with a single nitrogen in its six-membered ring, and the pyrazolopyrimidine scaffold, with two, present different hydrogen bonding patterns and electrostatic potential surfaces. These differences can be exploited to achieve selectivity and potency against specific biological targets.[2]

Comparative Docking Performance: A Tale of Two Scaffolds

While a definitive, universal superiority of one scaffold over the other cannot be proclaimed due to the target-specific nature of molecular interactions, analysis of published docking studies reveals distinct trends and advantages for each. The following tables summarize quantitative data from various studies, showcasing the binding affinities and inhibitory concentrations of derivatives of both scaffolds against several key protein targets.

It is crucial to note that the data presented below is compiled from different studies that may have used varied docking software, force fields, and scoring functions. Therefore, a direct comparison of absolute values between different studies should be approached with caution. The primary utility of these tables is to demonstrate the potential of each scaffold against specific targets.

Pyrazolopyridine Scaffold: Docking and Inhibition Data
Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Binding Energy (kcal/mol)IC50/KiReference
Pyrazolopyridine Derivative 6aProtein (5IVE)--7.818212.58 µM (HCT-116), 11.71 µM (MCF-7)[3]
Pyrazolopyridine Derivative 4aMultiple Kinases-7.4 (HER2), -7.9 (BRAF), -7.2 (JAK), -7.8 (PDGFRA), -7.5 (AKT1)--[4]
Pyrazolopyridine Derivative 4bMultiple Kinases-7.1 (HER2), -7.5 (BRAF), -6.9 (JAK), -7.4 (PDGFRA), -7.2 (AKT1)--[4]
Pyrazolopyridine Derivative 4gHuman Serum Albumin (3V03)--8.50-[5]
Fused Pyrazolopyridine 15Dihydropteroate synthase--8.50250-500 µg/mL (MIC)[6]
Pyrazolopyrimidine Scaffold: Docking and Inhibition Data
Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Binding Energy (kcal/mol)IC50/KiReference
Pyrazolopyrimidine 5hPIM-1 Kinase--0.60 µM[7]
Pyrazolopyrimidine 6cPIM-1 Kinase--0.67 µM[7]
Pyrazolopyrimidine 11COX-2--1.4 µM[8]
Pyrazolopyrimidine 12COX-2--1.11 µM[8]
Pyrazolopyrimidine 11sPLA2-V--1 µM[8]
Pyrazolopyrimidine 1215-LOX--5.6 µM[8]

Visualizing the Research Workflow

The process of comparative molecular docking is a systematic endeavor to predict and analyze the binding of different ligand scaffolds to a common biological target. The following diagram illustrates a typical workflow.

G cluster_prep Target and Ligand Preparation cluster_scaffolds Scaffold Selection cluster_docking Molecular Docking Simulation cluster_analysis Analysis and Comparison Target Select Target Protein (e.g., Kinase, Enzyme) PDB Retrieve Protein Structure (PDB Database) Target->PDB PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Docking Perform Docking (e.g., AutoDock, Glide) PrepProtein->Docking Scaffold1 Pyrazolopyridine Derivatives Scaffold1->Docking Scaffold2 Pyrazolopyrimidine Derivatives Scaffold2->Docking Scoring Calculate Binding Affinity (Docking Score, Binding Energy) Docking->Scoring Analysis Analyze Binding Modes (Hydrogen bonds, hydrophobic interactions) Scoring->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR Comparison Compare Scaffolds (Potency, Selectivity) SAR->Comparison

Caption: A generalized workflow for comparative molecular docking studies.

Experimental Protocols: A Closer Look at the Methodology

The reliability of in silico docking studies hinges on the rigor of the experimental protocol. Below are summaries of methodologies cited in the referenced studies, providing a transparent view of the computational approaches employed.

General Protocol for Molecular Docking

A representative molecular docking protocol involves several key steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The protein structure is then optimized and energy minimized using a specific force field (e.g., OPLS, AMBER).

  • Ligand Preparation: The 2D structures of the pyrazolopyridine and pyrazolopyrimidine derivatives are sketched and converted to 3D structures. The ligands are then subjected to energy minimization.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The size and center of the grid are determined based on the location of the co-crystallized ligand or predicted binding pocket.

  • Docking Simulation: Docking is performed using software such as AutoDock, Glide, or MOE. These programs employ algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore various conformations and orientations of the ligand within the protein's active site.[9]

  • Scoring and Analysis: The binding affinity of the ligand-protein complex is estimated using a scoring function, which provides a numerical value (e.g., docking score in kcal/mol). The top-ranked poses are then visually inspected to analyze the binding interactions, such as hydrogen bonds and hydrophobic contacts, with the key amino acid residues in the active site.

Specific Software and Methods from a Study on Pyrazolopyridine Derivatives[4]
  • Software: Schrödinger's Small-Molecule Drug Discovery Suite was utilized for molecular docking calculations.

  • Ligand and Protein Preparation: The ionization and tautomeric states of the ligands were predicted using Epik. The protein was subjected to molecular minimization using the impact module.

  • Docking Calculations: Docking was carried out with Glide in Single Precision (SP) mode, treating the receptor as rigid and the ligand as flexible.

  • Grid Definition: The docking grid box was centered on the co-crystallized ligand of the respective kinase.

  • Pose Analysis: The docking poses for each molecule were examined using Emodel.

A Protocol Used for Pyrazolopyrimidine Derivatives[10]
  • Software: Molecular Operating Environment (MOE 2015.10) was used for the docking experiments.

  • Ligand Preparation: Hydrogens were added, partial charges were calculated, and energy was minimized using the MMFF94x force field.

  • Docking Protocol: The MOE Dock protocol was employed with the triangle matcher placement method and London dG as the primary scoring function.

  • Refinement: An additional refinement step was performed using the rigid receptor method with the GBVI/WSA dG scoring function to prioritize poses with strong hydrophobic, ionic, and hydrogen-bond interactions.

  • Visualization: The resulting docking poses were visually examined with BIOVIA Discovery Studio.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the core scaffolds, their derivatization, and the subsequent in silico and in vitro evaluations, culminating in the identification of lead compounds.

G cluster_scaffolds Core Scaffolds cluster_design Drug Design & Synthesis cluster_evaluation Evaluation cluster_outcome Outcome PzPyridine Pyrazolopyridine Derivatization Chemical Derivatization PzPyridine->Derivatization PzPyrimidine Pyrazolopyrimidine PzPyrimidine->Derivatization Library Compound Library Derivatization->Library Docking Molecular Docking Library->Docking InVitro In Vitro Assays (IC50, Ki) Library->InVitro SAR SAR Analysis Docking->SAR InVitro->SAR Lead Lead Compound Identification SAR->Lead

Caption: From scaffold to lead compound: a logical workflow.

Conclusion

Both pyrazolopyridine and pyrazolopyrimidine scaffolds have demonstrated significant potential in the development of potent enzyme inhibitors. The choice between these two core structures is highly dependent on the specific topology and amino acid composition of the target's active site. Pyrazolopyrimidines, with their additional nitrogen atom, may offer more opportunities for hydrogen bonding in certain contexts, while the pyrazolopyridine core might be more suitable for targets with different steric and electronic requirements. The data and protocols presented in this guide serve as a valuable resource for researchers, enabling a more informed and strategic approach to the design of next-generation therapeutics based on these versatile scaffolds.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-1H-pyrazolo[4,3-c]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Chloro-1H-pyrazolo[4,3-c]pyridine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

I. Understanding the Hazards

This compound is classified with several hazards that necessitate careful handling and disposal. All personnel must be familiar with the following warnings and precautionary measures.

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Precautionary Statements (selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2][3]

II. Quantitative Data Summary

The following table summarizes the key quantitative and physical properties of this compound.

PropertyValueSource
Molecular Formula C₆H₄ClN₃ChemScene[4]
Molecular Weight 153.57 g/mol Sigma-Aldrich[1], ChemScene[4]
CAS Number 871836-51-0Sigma-Aldrich[1]
Form SolidSigma-Aldrich[1]
Purity ≥98%ChemScene[4]
Storage Class 11 - Combustible SolidsSigma-Aldrich[1]
Water Solubility Not available
Flash Point Not applicableSigma-Aldrich[1]

III. Disposal Workflow

The proper disposal of this compound must follow a structured procedure to minimize risk. The logical workflow for disposal is illustrated in the diagram below.

G cluster_prep Preparation Phase cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Consult Safety Data Sheet (SDS) B Wear appropriate Personal Protective Equipment (PPE): - Safety goggles - Chemical-resistant gloves - Lab coat A->B C Collect waste in a designated, compatible, and properly labeled hazardous waste container. B->C D For spills, absorb with inert material (e.g., sand, vermiculite). C->D E Place absorbed material into the same hazardous waste container. D->E F Store the sealed container in a cool, dry, and well-ventilated area. E->F G Ensure storage is away from incompatible materials (e.g., strong oxidizing agents, strong acids). F->G H Arrange for pickup by a licensed hazardous waste disposal service. G->H I Consult and comply with all local, state, and federal regulations. H->I J Complete all necessary waste disposal documentation. I->J

Caption: Disposal workflow for this compound.

IV. Detailed Experimental Protocols

Spill Cleanup Protocol:

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Don Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Contain the Spill: If it is safe to do so, prevent the further spread of the spill.

  • Absorb the Material: Cover the spill with an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[5][6]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and compatible hazardous waste container.[3][5]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All contaminated cleaning materials should be placed in the hazardous waste container.

  • Label and Store: Properly label the hazardous waste container and store it in a designated, secure area for pickup by a licensed waste disposal company.

Waste Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization: Collect all waste containing this compound (including contaminated consumables) in a clearly labeled, sealed, and compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[3][5]

  • Disposal Request: When the container is full or ready for disposal, submit a chemical collection request to your institution's EHS department or approved hazardous waste contractor.[5]

  • Regulatory Compliance: Disposal must be carried out in accordance with all applicable local, state, and federal regulations.[3][7] The final disposal method will likely be incineration at a licensed facility.[7]

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the most recent Safety Data Sheet (SDS) for this compound before handling.

References

Essential Safety and Operational Guide for 4-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 4-Chloro-1H-pyrazolo[4,3-c]pyridine, tailored for researchers and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 871836-51-0

  • Molecular Formula: C₆H₄ClN₃

  • Molecular Weight: 153.57 g/mol

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory to minimize exposure risk.

Summary of Required Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use.Prevents skin contact and irritation.[1][3]
Eye/Face Protection Safety glasses with side-shields or goggles.Protects eyes from splashes and dust.[1][4]
Skin and Body Protection Impervious clothing, such as a lab coat.Prevents contamination of personal clothing and skin.[1][3]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.Avoids inhalation of irritating dust or fumes.[1][4][5]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure safety showers and eyewash stations are readily accessible.[4]

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Dispensing: Avoid generating dust.[3] If the compound is a solid, handle it with care to minimize airborne particles.

  • During Use: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling: Wash hands thoroughly after handling the substance.[1][4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[5][6]

Emergency Procedures

SituationAction
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[1][4]
Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor immediately.[2]
Spill Absorb with inert material and place into a suitable disposal container.[1] Ensure adequate ventilation and remove all sources of ignition.[1]

Disposal Plan

All waste materials, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect waste in suitable, closed containers labeled for chemical waste.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4] Do not allow the product to enter drains or waterways.[1]

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Don Personal Protective Equipment (PPE) B Verify Fume Hood Operation A->B C Weigh/Measure Compound in Fume Hood B->C D Perform Experimental Procedure C->D E Decontaminate Work Area D->E H Return Unused Compound to Storage D->H If unused F Segregate and Label Waste E->F G Dispose of Waste via Approved Channels F->G I Store in Cool, Dry, Well-Ventilated Area H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.